Product packaging for Dioxybenzone(Cat. No.:CAS No. 131-53-3)

Dioxybenzone

Katalognummer: B1663609
CAS-Nummer: 131-53-3
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: MEZZCSHVIGVWFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Dioxybenzone, also known as Benzophenone-8, is an organic compound with the molecular formula C14H12O4 and an average mass of 244.25 g/mol . It is a derivative of benzophenone that functions as an effective absorber of ultraviolet (UV) radiation, specifically blocking UVB and short-wave UVA (UVA-II) rays . This mechanism of action involves its chemical structure, which allows it to absorb high-energy UV photons and release the energy at a longer, less damaging wavelength, thereby helping to protect materials or biological systems from UV-induced damage in experimental models . In a research context, this compound has demonstrated significant chemopreventive activity in studies, such as the in vitro EBV-EA activation assay and the in vivo two-stage mouse skin cancer model, where it reduced skin carcinogenesis, with studies suggesting this effect may correlate with its antioxidant potency . A key area of scientific investigation involves the dermal penetration of sunscreen agents. With a molecular weight of 244 Da, this compound falls below the 500 Dalton rule, a theoretical threshold for skin penetration, making it a relevant compound for studying systemic absorption and for developing novel, non-penetrative polymer-based sunscreen conjugates . This pure compound serves as a critical reference standard in such analytical and development work. It is important to note that this compound is not US FDA-approved for use in sunscreens . This product is intended for research and analytical purposes only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or cosmetic use, or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B1663609 Dioxybenzone CAS No. 131-53-3

Eigenschaften

IUPAC Name

(2-hydroxy-4-methoxyphenyl)-(2-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZZCSHVIGVWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Record name 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20213
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022403
Record name 2,2'-Dihydroxy-4-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,2'-dihydroxy-4-methoxybenzophenone is a yellow powder. (NTP, 1992), Dry Powder
Record name 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20213
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methanone, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Boiling Point

338 to 347 °F at 1 mmHg (NTP, 1992), BP: 172 °C at 1 mm Hg
Record name 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20213
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dioxybenzone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11221
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,2'-Dihydroxy-4-methoxybenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Practically insoluble in water, Solubility in g/100 mL at 25 °C: ethanol 21.8; isopropanol 17; propylene glycol6.2; ethylene glycol 3.0; n-hexane 1.5, Freely soluble in alcohol, toluene
Record name 2,2'-Dihydroxy-4-methoxybenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.39 g/cu cm at 22.7 °C
Record name 2,2'-Dihydroxy-4-methoxybenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow powder

CAS No.

131-53-3
Record name 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20213
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,2′-Dihydroxy-4-methoxybenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxybenzone [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioxybenzone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11221
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dioxybenzone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dioxybenzone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Dihydroxy-4-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioxybenzone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIOXYBENZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B762XZ551X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,2'-Dihydroxy-4-methoxybenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

68 °C, MP: 70.6-77.2 °C
Record name Dioxybenzone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11221
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,2'-Dihydroxy-4-methoxybenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8474
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dioxybenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dioxybenzone, a widely used ultraviolet (UV) absorbing agent in sunscreens and other commercial products. The primary synthetic pathway involves a two-step process commencing with the Friedel-Crafts acylation of resorcinol (B1680541) with salicylic (B10762653) acid to yield the intermediate, 2,2',4-trihydroxybenzophenone (B1594374). This intermediate subsequently undergoes a regioselective O-methylation at the 4-position to produce this compound. This document details the underlying reaction mechanisms, provides established experimental protocols, and presents quantitative data in a structured format. Diagrams generated using the DOT language are included to visually represent the synthesis pathway and reaction mechanisms, facilitating a deeper understanding for researchers and professionals in chemical synthesis and drug development.

Introduction

This compound, also known as benzophenone-8, is an organic compound extensively used as a broad-spectrum UV filter in sunscreens and other personal care products to protect against the harmful effects of solar radiation. Its chemical structure, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone, features a benzophenone (B1666685) core with hydroxyl and methoxy (B1213986) substituents that are crucial for its UV-absorbing properties. A thorough understanding of its synthesis is vital for process optimization, impurity profiling, and the development of novel UV-protecting agents. This guide delineates the primary synthetic route to this compound, focusing on the core chemical transformations and providing practical experimental details.

Synthesis Pathway Overview

The most common and industrially viable synthesis of this compound proceeds through a two-step sequence:

  • Step 1: Friedel-Crafts Acylation. Resorcinol is acylated with salicylic acid in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), to form 2,2',4-trihydroxybenzophenone.

  • Step 2: Selective O-Methylation. The intermediate, 2,2',4-trihydroxybenzophenone, is then selectively methylated at the hydroxyl group at the 4-position using a methylating agent such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) under basic conditions.

The overall synthetic transformation is depicted below:

Synthesis_Overview cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Selective O-Methylation Resorcinol Resorcinol Intermediate 2,2',4-Trihydroxybenzophenone Resorcinol->Intermediate ZnCl₂ Salicylic_Acid Salicylic Acid Salicylic_Acid->Intermediate This compound This compound Intermediate->this compound Base (e.g., Na₂CO₃) Methylating_Agent Dimethyl Sulfate (or other methylating agent) Methylating_Agent->this compound

Figure 1: Overall synthesis pathway of this compound.

Reaction Mechanisms

Step 1: Friedel-Crafts Acylation of Resorcinol

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this step, the Lewis acid catalyst, ZnCl₂, activates the salicylic acid to generate an acylium ion electrophile. Resorcinol, being an electron-rich aromatic compound, then acts as a nucleophile, attacking the acylium ion to form the substituted benzophenone.

The key mechanistic steps are:

  • Formation of the Acylium Ion: The Lewis acid (ZnCl₂) coordinates to the carbonyl oxygen and the hydroxyl group of the carboxylic acid of salicylic acid, facilitating the formation of a highly reactive acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich resorcinol ring attacks the electrophilic carbon of the acylium ion, leading to the formation of a sigma complex (arenium ion).

  • Deprotonation: A proton is lost from the sigma complex, restoring the aromaticity of the ring and yielding the 2,2',4-trihydroxybenzophenone product.

Friedel_Crafts_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Salicylic_Acid Salicylic Acid Acylium_Ion Acylium Ion (Electrophile) Salicylic_Acid->Acylium_Ion Activation ZnCl2 ZnCl₂ (Lewis Acid) ZnCl2->Acylium_Ion Sigma_Complex Sigma Complex (Arenium Ion Intermediate) Acylium_Ion->Sigma_Complex Nucleophilic Attack Resorcinol Resorcinol (Nucleophile) Resorcinol->Sigma_Complex Product 2,2',4-Trihydroxybenzophenone Sigma_Complex->Product Deprotonation

Figure 2: Mechanism of Friedel-Crafts Acylation.
Step 2: Selective O-Methylation

The regioselective methylation of the 4-hydroxyl group is achieved under carefully controlled conditions. The hydroxyl groups of 2,2',4-trihydroxybenzophenone have different acidities. The hydroxyl group at the 4-position is more acidic and sterically more accessible than the two ortho-hydroxyl groups, which are involved in intramolecular hydrogen bonding with the carbonyl oxygen. This difference in reactivity allows for selective methylation.

The mechanism proceeds via a Williamson ether synthesis:

  • Deprotonation: A base, such as sodium carbonate (Na₂CO₃), deprotonates the most acidic hydroxyl group (at the 4-position) to form a phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction, displacing the sulfate leaving group and forming the methyl ether.

Methylation_Mechanism cluster_deprotonation Deprotonation cluster_sn2 SN2 Reaction Intermediate 2,2',4-Trihydroxybenzophenone Phenoxide Phenoxide Ion (Nucleophile) Intermediate->Phenoxide Base Base (e.g., Na₂CO₃) Base->Phenoxide This compound This compound Phenoxide->this compound Nucleophilic Attack DMS Dimethyl Sulfate (Electrophile) DMS->this compound

Figure 3: Mechanism of Selective O-Methylation.

Experimental Protocols

Step 1: Synthesis of 2,2',4-Trihydroxybenzophenone

This protocol is based on general procedures for Friedel-Crafts acylation of phenols and may require optimization.

Materials:

  • Resorcinol

  • Salicylic acid

  • Anhydrous zinc chloride (ZnCl₂)

  • Solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the solvent and anhydrous zinc chloride.

  • To this suspension, add resorcinol and salicylic acid.

  • Heat the reaction mixture to the appropriate temperature (typically between 70-150 °C, depending on the solvent) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the zinc chloride complex.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove unreacted salicylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,2',4-trihydroxybenzophenone by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Step 2: Synthesis of this compound (Selective O-Methylation)

This protocol is adapted from patent literature (CN104945234A) and may require optimization.

Materials:

  • 2,2',4-Trihydroxybenzophenone

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Solvent (e.g., toluene (B28343) or cyclohexane)

  • Distilled water

  • n-Hexane

Procedure:

  • In a reaction flask, dissolve 2,2',4-trihydroxybenzophenone in the chosen solvent (e.g., toluene).

  • Add sodium carbonate to the solution.

  • Heat the mixture with stirring to 45 °C.

  • Slowly add dimethyl sulfate dropwise to the reaction mixture.

  • Maintain the reaction at 45 °C for 2 hours after the addition is complete.

  • After the reaction period, add distilled water to the mixture and stir.

  • Separate the organic phase and wash it with water.

  • Remove the solvent from the organic phase by distillation.

  • The crude this compound can be further purified by distillation under reduced pressure and/or recrystallization from a solvent such as n-hexane.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
ResorcinolC₆H₆O₂110.11White crystalline solid110-112
Salicylic AcidC₇H₆O₃138.12White crystalline solid158-161
2,2',4-TrihydroxybenzophenoneC₁₃H₁₀O₄230.22--
This compoundC₁₄H₁₂O₄244.24Yellow powder[1]68[1]
Reaction Conditions and Yields
Reaction StepKey ReagentsCatalyst/BaseSolventTemperature (°C)Time (h)Reported Yield (%)
1. Friedel-Crafts Acylation Resorcinol, Salicylic AcidZnCl₂Toluene/Nitrobenzene70-1502-6Variable
2. Selective O-Methylation 2,2',4-Trihydroxybenzophenone, Dimethyl SulfateNa₂CO₃Toluene452~99.5 (purity)

Mandatory Visualizations

Experimental_Workflow_this compound cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Selective O-Methylation Start1 Mix Resorcinol, Salicylic Acid, ZnCl₂, and Solvent Heat1 Heat and Stir (e.g., 70-150°C, 2-6h) Start1->Heat1 Workup1 Cool, Quench with HCl/Ice, and Extract Heat1->Workup1 Purify1 Wash, Dry, Concentrate, and Purify (Recrystallization/Chromatography) Workup1->Purify1 Intermediate 2,2',4-Trihydroxybenzophenone Purify1->Intermediate Start2 Dissolve Intermediate in Toluene, add Na₂CO₃ Intermediate->Start2 Heat2 Heat to 45°C, add Dimethyl Sulfate, and React for 2h Start2->Heat2 Workup2 Wash with Water, Separate Organic Layer Heat2->Workup2 Purify2 Remove Solvent, Purify (Distillation/Recrystallization) Workup2->Purify2 Final_Product This compound Purify2->Final_Product

Figure 4: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental organic reactions. The two-step pathway involving Friedel-Crafts acylation followed by selective O-methylation provides an efficient route to this important UV-absorbing compound. This technical guide has provided a detailed overview of the synthesis pathway, reaction mechanisms, and experimental protocols, along with structured data and visual representations to aid researchers and professionals in the field. Further research may focus on the development of greener catalysts and more sustainable reaction conditions for the synthesis of this compound and its analogues.

References

Spectroscopic Profile of Dioxybenzone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dioxybenzone (Benzophenone-8), a common UV filter. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document summarizes key spectroscopic data from UV-Visible, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, and provides detailed experimental protocols for obtaining such data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the light-absorbing properties of this compound, which is crucial for its function as a UV filter.

Table 1: UV-Visible Absorption Data for this compound

Wavelength (λmax)Region
290 nmUVB
352 nmUVA II

Source: SPF List[1]

Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of this compound.

1.1.1. Instrumentation

A double-beam UV-Visible spectrophotometer is required.

1.1.2. Reagents and Materials

  • This compound analytical standard

  • Ethanol (B145695), spectroscopic grade

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Pipettes

1.1.3. Sample Preparation

  • Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of dilutions in ethanol to determine the optimal concentration for analysis (typically to achieve an absorbance between 0.2 and 0.8 at the λmax). A common concentration for analysis is 10 µg/mL.

1.1.4. Measurement Procedure

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable baseline.

  • Set the scanning wavelength range from 200 nm to 400 nm.

  • Fill a quartz cuvette with the blank solution (ethanol) and place it in the reference beam holder.

  • Fill another quartz cuvette with the this compound sample solution and place it in the sample beam holder.

  • Perform a baseline correction with the blank solution.

  • Acquire the absorption spectrum of the this compound sample.

  • Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, including the chemical environment of each proton and carbon atom. While experimental spectra are available from various sources, a complete and officially published assignment of all signals was not found in the available literature. The following tables present the expected chemical shifts based on the known structure of this compound and data from similar benzophenone (B1666685) derivatives.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
OCH₃3.8 - 4.0Singlet
Aromatic H6.5 - 8.0Multiplets
OH5.0 - 6.0 (broad)Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O195 - 200
Aromatic C-O155 - 165
Aromatic C110 - 140
OCH₃55 - 60
Experimental Protocol: NMR Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

2.1.1. Instrumentation

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

2.1.2. Reagents and Materials

2.1.3. Sample Preparation

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

2.1.4. Measurement Procedure

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation analysis.

Table 4: Mass Spectrometry Data for this compound

TechniqueIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
Electron Ionization (EI)-244 (M⁺)227, 151, 121, 93, 77, 65
Electrospray Ionization (ESI)Positive245 [M+H]⁺, 267 [M+Na]⁺-
Electrospray Ionization (ESI)Negative243 [M-H]⁻-

Source: NIST WebBook, Sigma-Aldrich[2][3]

Experimental Protocol: Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a common technique for the analysis of UV filters in various matrices.

3.1.1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

3.1.2. Reagents and Materials

  • This compound analytical standard

  • Methanol (B129727), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Formic acid (optional, for mobile phase modification)

  • Acetonitrile, HPLC or LC-MS grade

  • Syringe filters (0.22 µm)

3.1.3. Sample Preparation

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a suitable concentration for injection (e.g., 1 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

3.1.4. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is commonly employed. For example:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

    • A typical gradient might run from 30% B to 95% B over 10 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: ESI in both positive and negative modes to detect [M+H]⁺ and [M-H]⁻ ions.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis, selecting the precursor ion (e.g., m/z 245 for positive mode) and a characteristic product ion. For qualitative analysis, acquire full scan MS and product ion spectra.

Spectroscopic Analysis Workflow and Data Integration

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like this compound and the relationship between the different techniques in elucidating the molecular structure.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample Dissolution Dissolution in Solvent (e.g., Ethanol, CDCl3, Methanol) Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR Mass_Spec Mass Spectrometry (EI, ESI) Dissolution->Mass_Spec UV_Data Absorption Spectrum (λmax) UV_Vis->UV_Data NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern Mass_Spec->MS_Data Structure Confirmation of This compound Structure UV_Data->Structure NMR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis of this compound.

Spectroscopic_Data_Integration cluster_techniques Spectroscopic Techniques cluster_information Structural Information Provided UV_Vis UV-Vis Conjugation Electronic Conjugation (Chromophore) UV_Vis->Conjugation Identifies NMR NMR (1H & 13C) Connectivity Atom Connectivity (C-H Framework) NMR->Connectivity Determines Functional_Groups Functional Groups NMR->Functional_Groups Identifies Mass_Spec Mass Spec Molecular_Formula Molecular Weight & Elemental Composition Mass_Spec->Molecular_Formula Determines Mass_Spec->Functional_Groups Suggests Structure This compound Molecular Structure Conjugation->Structure Connectivity->Structure Molecular_Formula->Structure Functional_Groups->Structure

Integration of data from different spectroscopic techniques.

References

An In-depth Technical Guide to the Photochemical Properties and Degradation Pathways of Dioxybenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxybenzone (Benzophenone-8) is an organic ultraviolet (UV) filter utilized in sunscreen formulations to absorb UVB and UVA radiation. While effective in its primary function, its use has become less common due to concerns over its photochemical behavior and potential adverse effects. This technical guide provides a comprehensive overview of the photochemical properties of this compound, detailing its UV absorption characteristics and exploring its degradation pathways. Particular focus is placed on its metabolic activation into phototoxic metabolites, its reaction with environmental oxidants, and indirect photolysis mediated by reactive oxygen species. This document synthesizes quantitative data, outlines detailed experimental protocols for the assessment of its phototoxicity and degradation, and presents visual diagrams of key pathways to support further research and development in the field of dermatological sciences and photoprotection.

Photochemical Properties of this compound

This compound is a benzophenone (B1666685) derivative designed to absorb UV radiation, thereby protecting the skin from photodamage. Its efficacy is rooted in its molecular structure, which allows for the absorption of photons and subsequent dissipation of energy.

UV Absorption Spectrum

This compound exhibits a broad UV absorption profile, offering protection against both UVB and short-wave UVA (UVA-II) radiation.[1][2][3] This characteristic is crucial for broad-spectrum sunscreens.

Photostability and Quantum Yield

Data Presentation: Quantitative Data Summary

The following tables summarize the key quantitative data related to the photochemical properties and degradation of this compound.

Table 1: UV Absorption Properties of this compound

PropertyValueReference
Peak Absorption (UVB)~290 nm[2]
Peak Absorption (UVA-II)~352 nm[2]

Table 2: Metabolic and Degradation Parameters

ParameterDescriptionValueReference
Metabolic ConversionPercentage of this compound metabolized to glucuronide conjugates in skin cell models.20-25%[5]
Second-order rate coefficient (k_app)Reaction of this compound with aqueous chlorine.pH-dependent[6]

Degradation Pathways of this compound

The degradation of this compound can proceed through several distinct pathways, including metabolic activation in biological systems, reactions with environmental chemicals, and indirect photolysis.

Metabolic Activation in Skin Cells: Formation of Phototoxic Glucuronide Conjugates

A significant degradation pathway for this compound when applied to the skin is its metabolism by skin cells into glucuronide conjugates.[5] This biotransformation process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to one of the hydroxyl groups of this compound. While glucuronidation is a common detoxification pathway, the resulting this compound-glucuronide has been shown to be phototoxic. Upon exposure to UV radiation, this metabolite can generate reactive oxygen species (ROS), leading to cellular damage.

This compound This compound (in skin cells) UGT UDP-glucuronosyltransferases (UGTs) This compound->UGT Metabolism Glucuronide This compound-glucuronide (Phototoxic metabolite) UGT->Glucuronide UV UV Radiation Glucuronide->UV ROS Reactive Oxygen Species (ROS) UV->ROS Photoactivation CellDamage Cellular Damage ROS->CellDamage

Metabolic activation of this compound to a phototoxic glucuronide conjugate.
In Vivo Metabolism: Demethylation and Hydroxylation

In vivo studies in rats have identified other metabolic pathways for this compound, primarily involving demethylation of the methoxy (B1213986) group and hydroxylation of the aromatic ring. These reactions, likely occurring in the liver, produce metabolites that can then be further conjugated and excreted.

This compound This compound Demethylation Demethylation This compound->Demethylation Hydroxylation Hydroxylation This compound->Hydroxylation Metabolite1 Demethylated Metabolite (e.g., 2,2',4-trihydroxybenzophenone) Demethylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Hydroxylation->Metabolite2 Conjugation Further Conjugation and Excretion Metabolite1->Conjugation Metabolite2->Conjugation

In vivo metabolic pathways of this compound.
Reaction with Aqueous Chlorine

In environments such as swimming pools, this compound can react with aqueous chlorine. The reaction rates are pH-dependent, and this transformation can lead to the formation of chlorinated byproducts, which may have their own toxicological profiles.

Indirect Photolysis via Hydroxyl Radicals

While direct photolysis is minimal, this compound can be degraded through indirect photolysis, a process initiated by photosensitizers that generate reactive oxygen species, particularly hydroxyl radicals (•OH). In aqueous environments, dissolved organic matter can act as a photosensitizer. The highly reactive hydroxyl radical can attack the aromatic rings of this compound, leading to the formation of hydroxylated intermediates and potentially ring-opening products.

cluster_generation Hydroxyl Radical Generation cluster_degradation This compound Degradation DOM Dissolved Organic Matter (DOM) UV_light UV Light DOM->UV_light OH_Radical Hydroxyl Radical (•OH) UV_light->OH_Radical Photosensitization Addition •OH Addition to Aromatic Ring OH_Radical->Addition This compound This compound This compound->Addition Hydroxylated_Intermediate Hydroxylated Intermediate Addition->Hydroxylated_Intermediate Ring_Opening Ring Opening Hydroxylated_Intermediate->Ring_Opening Degradation_Products Degradation Products Ring_Opening->Degradation_Products

Indirect photolysis of this compound by hydroxyl radicals.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the photochemical properties and degradation of this compound.

In Vitro Phototoxicity Testing using 3D Human Skin Models (EpiSkin™, EpiDerm™)

This protocol is based on the methodology used to assess the phototoxicity of this compound and its metabolites.

Objective: To determine the potential of a test substance to cause cytotoxicity in the presence of UV radiation.

Materials:

  • 3D human skin models (e.g., EpiSkin™, EpiDerm™)

  • Assay medium

  • Test substance (this compound) dissolved in a suitable vehicle (e.g., ethanol)

  • Positive control (e.g., chlorpromazine)

  • Negative control (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Isopropanol

  • Solar simulator with a controlled dose of UVA radiation

  • Plate reader

Procedure:

  • Pre-incubation: Culture the 3D skin models according to the manufacturer's instructions.

  • Dosing: Apply the test substance, positive control, and negative control to the surface of the skin models.

  • Incubation: Incubate the dosed models for a specified period (e.g., 24 hours).

  • Irradiation: Expose one set of dosed models to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). Keep a duplicate set in the dark.

  • Post-incubation: Incubate both irradiated and non-irradiated models for a further period (e.g., 18-24 hours).

  • MTT Assay:

    • Transfer the skin models to a multi-well plate containing MTT solution.

    • Incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Extract the formazan using isopropanol.

    • Measure the optical density of the extract using a plate reader.

  • Data Analysis: Calculate the cell viability for each treatment group relative to the negative control. A significant decrease in viability in the irradiated group compared to the non-irradiated group indicates phototoxicity.

OECD 432: In Vitro 3T3 NRU Phototoxicity Test

This is a standardized and validated in vitro method for assessing phototoxic potential.[1][7][8][9][10]

Objective: To identify the phototoxic potential of a test substance by comparing its cytotoxicity in the presence and absence of light.

Materials:

  • Balb/c 3T3 cells

  • Culture medium

  • Test substance

  • Neutral Red (NR) solution

  • Solar simulator

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed Balb/c 3T3 cells in 96-well plates and incubate for 24 hours to form a monolayer.

  • Pre-incubation: Treat the cells with a range of concentrations of the test substance for 1 hour.

  • Irradiation: Expose one plate to a non-cytotoxic dose of simulated sunlight, while keeping a duplicate plate in the dark.

  • Incubation: Incubate both plates for 24 hours.

  • Neutral Red Uptake Assay:

    • Incubate the cells with Neutral Red solution.

    • Wash the cells and extract the dye from viable cells.

    • Measure the absorbance of the extracted dye.

  • Data Analysis: Determine the IC50 values (concentration causing 50% reduction in viability) for both the irradiated and non-irradiated conditions. Calculate the Photo-Irritation-Factor (PIF) by dividing the IC50 of the non-irradiated cells by the IC50 of the irradiated cells. A PIF greater than a certain threshold (e.g., 5) indicates phototoxic potential.

Analysis of this compound and its Metabolites by LC-MS/MS

This protocol outlines a general approach for the quantification of this compound and its metabolites in biological samples.[11][12][13][14][15]

Objective: To identify and quantify this compound and its degradation products in a complex matrix.

Instrumentation:

  • Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (MS/MS)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Extraction: Extract this compound and its metabolites from the sample matrix (e.g., cell culture medium, tissue homogenate) using a suitable organic solvent (e.g., acetonitrile).

    • Concentration: Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Enzymatic Hydrolysis (for glucuronides): To quantify total this compound (parent + conjugated), a portion of the extract can be treated with β-glucuronidase to cleave the glucuronide conjugates.

  • LC Separation:

    • Inject the prepared sample onto the LC system.

    • Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) to separate the analytes.

  • MS/MS Detection:

    • Ionize the analytes using electrospray ionization (ESI) in either positive or negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for this compound and its metabolites.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Conclusion

The photochemical properties and degradation pathways of this compound are complex and multifaceted. While it possesses effective UV-absorbing capabilities, its propensity to undergo metabolic activation into phototoxic glucuronide conjugates raises significant safety considerations. Furthermore, its degradation through reactions with environmental oxidants and indirect photolysis contributes to its environmental fate and potential impact. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other UV filters, enabling a more thorough understanding of their photochemistry and ensuring the development of safer and more effective photoprotective agents. Future research should aim to further elucidate the degradation products formed through indirect photolysis and to quantify the phototoxic potential of all major metabolites.

References

Dioxybenzone Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of dioxybenzone in various organic solvents. The information is tailored for professionals in research, scientific, and drug development fields, offering quantitative data, detailed experimental methodologies, and visual representations of relevant processes to support formulation and analytical development.

Quantitative Solubility of this compound

The solubility of this compound, a widely used UV filter, is a critical parameter for the development of effective topical formulations and analytical methods. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of organic solvents at 25 °C.

SolventSolubility ( g/100 mL)Remarks
Ethanol (95%)21.4 - 21.8-
Isopropanol17-
Methyl Ethyl Ketone55.3-
Benzene46.6-
Carbon Tetrachloride22.2-
Propylene Glycol6.2-
n-Hexane1.5 - 2.3-
Ethylene Glycol3.0-
TolueneFreely SolubleQuantitative data not specified.[1]
MethanolSlightly SolubleQuantitative data not specified.[2]
Dimethyl Sulfoxide (DMSO)Slightly SolubleQuantitative data not specified.[2]
WaterInsolublePractically insoluble.[1][2]
Ethyl AcetateData not available-

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound is crucial for pre-formulation studies. Standard methodologies involve creating a saturated solution and then quantifying the dissolved solute. Below are detailed experimental protocols that can be adapted for determining the solubility of this compound in various organic solvents.

Equilibrium Solubility Determination by the Shake-Flask Method

This is a conventional and widely accepted method for determining equilibrium solubility.

Materials and Apparatus:

  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Gravimetric Method

This method is simpler and does not require a specific analytical instrument for quantification, but it may be less precise.

Materials and Apparatus:

  • This compound (analytical standard)

  • Selected organic solvents

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solutions: Prepare saturated solutions of this compound in the chosen solvents as described in the shake-flask method (Steps 1 and 2).

  • Sample Collection: After equilibration and sedimentation, carefully withdraw a known volume or weight of the clear supernatant.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent completely in an oven or vacuum oven at a temperature that does not cause degradation of this compound.

  • Weighing the Residue: Once the solvent is fully evaporated, cool the container to room temperature in a desiccator and weigh it again. The difference in weight corresponds to the mass of dissolved this compound.

  • Calculation: Calculate the solubility as the mass of this compound per volume or mass of the solvent used.

Visualizations

Analytical Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a formulation, such as a sunscreen lotion, using High-Performance Liquid Chromatography (HPLC).

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sunscreen Sample extraction Extraction with Organic Solvent sample->extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution injection Injection into HPLC dilution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

Ultrafast Energy Dissipation Pathway of this compound

Upon absorption of UV radiation, this compound undergoes a series of rapid photophysical processes to dissipate the absorbed energy, thereby protecting the skin. This diagram illustrates a simplified representation of this energy dissipation pathway.

G S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 UV Photon Absorption S1->S0 Internal Conversion & Vibrational Relaxation T1 Triplet State (T1) S1->T1 Intersystem Crossing Heat Heat Dissipation S1->Heat T1->S0 Phosphorescence & Non-radiative Decay T1->Heat

Caption: Energy dissipation pathway of this compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Dioxybenzone Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxybenzone, also known as Benzophenone-8, is an organic compound widely utilized as a broad-spectrum ultraviolet (UV) filter in sunscreens and other personal care products to protect the skin from the damaging effects of UVB and short-wave UVA radiation.[1][2] Chemically, it is a derivative of benzophenone, specifically (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound powder, complete with detailed experimental protocols and structured data for scientific and research applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound powder are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Appearance Yellow to white or pale yellow crystalline powder[3][4]
Molecular Formula C₁₄H₁₂O₄[5]
Molar Mass 244.24 - 244.25 g/mol [1][2][3][4][5]
Melting Point 65 - 75 °C[1][2][3][6][7][8][9]
Boiling Point 170 - 175 °C at 1 mmHg[1][8][9]
Density 1.38 g/cm³[1][2]
pKa (Strongest Acidic) 6.78[6]
Table 2: Solubility Profile of this compound
SolventSolubilitySource(s)
Water Insoluble (< 0.1 mg/mL)[1][2][5]
Ethanol Moderately soluble[1][2]
Isopropanol Moderately soluble[1][2]
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL[5]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline ≥ 2.5 mg/mL[5]
10% DMSO + 90% (20% SBE-β-CD in saline) ≥ 2.5 mg/mL[5]
10% DMSO + 90% corn oil ≥ 2.5 mg/mL[5]
Table 3: UV Absorption Characteristics of this compound
ParameterWavelength (nm)RegionSource(s)
Primary Absorption Peak 352UVA II[10]
Secondary Absorption Peak 290UVB[10]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound powder are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

  • Sample Preparation: A small amount of finely ground this compound powder is introduced into a capillary tube, which is then sealed at one end. The powder is compacted by tapping the sealed end on a hard surface.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus, such as a Thiele tube or an automated digital instrument.

  • Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[1][3][4][10]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in a given solvent.

Methodology:

  • Sample Preparation: An excess amount of this compound powder is added to a known volume of the solvent in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Analysis: A sample of the clear supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][11][12][13]

UV-Visible Absorption Spectrum Analysis

This protocol is used to determine the wavelengths at which this compound absorbs UV radiation, which is fundamental to its function as a sunscreen agent.

Methodology:

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., ethanol) at a known concentration.

  • Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank solvent.

  • Measurement: The absorbance of the this compound solution is measured across the UV spectrum (typically 200-400 nm).

  • Data Analysis: The absorbance values are plotted against the corresponding wavelengths to generate the UV absorption spectrum. The wavelengths of maximum absorbance (λmax) are identified from the spectrum.[8][14][15][16][17]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the phenolic hydroxyl groups contribute to its acidic character.

Methodology:

  • Solution Preparation: A solution of this compound is prepared in a suitable solvent mixture (e.g., acetonitrile-water).

  • Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the this compound solution. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[9][18][19][20][21]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a powerful technique for assessing the purity of this compound and quantifying it in formulations.

Methodology:

  • Mobile Phase Preparation: A suitable mobile phase is prepared, for instance, a mixture of methanol (B129727) and water with a small amount of acid (e.g., acetic acid).[22][23]

  • Standard and Sample Preparation: Standard solutions of this compound at known concentrations and solutions of the test sample are prepared in the mobile phase or a suitable solvent.

  • Chromatographic Conditions: A C18 column is typically used for separation. The flow rate is set (e.g., 1.0 mL/min), and the detector wavelength is selected based on the UV absorbance of this compound (e.g., 313 nm or 330 nm).[22][23]

  • Analysis and Quantification: The standard and sample solutions are injected into the HPLC system. The retention time of the this compound peak is used for identification, and the peak area is used for quantification by comparing it to the calibration curve generated from the standards.

Experimental Workflows and Logical Relationships

The characterization of a chemical powder like this compound follows a logical progression of analyses to determine its identity, purity, and key properties.

G cluster_0 Initial Characterization cluster_1 Structural and Purity Analysis cluster_2 Advanced Properties Appearance Visual Inspection (Color, Form) Melting_Point Melting Point Determination Appearance->Melting_Point Solubility_Screening Preliminary Solubility Screening Melting_Point->Solubility_Screening HPLC HPLC (Purity, Quantification) Solubility_Screening->HPLC UV_Vis UV-Vis Spectroscopy (λmax) HPLC->UV_Vis FTIR FTIR Spectroscopy (Functional Groups) UV_Vis->FTIR pKa pKa Determination FTIR->pKa Stability Photostability/ Thermal Stability pKa->Stability Particle_Size Particle Size Analysis Stability->Particle_Size Dioxybenzone_Powder Dioxybenzone_Powder Dioxybenzone_Powder->Appearance

References

Dioxybenzone CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxybenzone, also known by its chemical name (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone or as Benzophenone-8, is an organic compound widely utilized as a broad-spectrum ultraviolet (UV) filter in sunscreens and other personal care products.[1][2][3] It belongs to the benzophenone (B1666685) class of aromatic ketones and is effective in absorbing both UVB and short-wave UVA radiation, thereby protecting the skin from sun damage.[1][2][4] This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis, analytical methods, and biological activities, with a focus on its interaction with cellular signaling pathways.

Core Data

Chemical and Physical Properties

This compound is a yellow powder at room temperature.[5] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers of this compound

IdentifierValue
CAS Number 131-53-3
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol [6]
IUPAC Name (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone
Synonyms Benzophenone-8, 2,2'-Dihydroxy-4-methoxybenzophenone

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 68 °C
Boiling Point 170-175 °C
Solubility in Water Insoluble
Solubility in Organic Solvents Moderately soluble in ethanol (B145695) and isopropanol
UV Absorption Maxima (λmax) ~290 nm (UVB) and ~352 nm (UVA-II)

Molecular Structure

The molecular structure of this compound consists of a central ketone group attached to two phenyl rings. One phenyl ring is substituted with two hydroxyl groups and a methoxy (B1213986) group, which are crucial for its UV-absorbing properties.

Chemical structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of benzophenone derivatives like this compound is commonly achieved through a Friedel-Crafts acylation reaction.[7][8][9] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Materials:

  • Resorcinol (B1680541) monomethyl ether (3-methoxyphenol)

  • 2-Hydroxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve resorcinol monomethyl ether in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • In a separate dropping funnel, dissolve 2-hydroxybenzoyl chloride in anhydrous dichloromethane.

  • Add the 2-hydroxybenzoyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a yellow powder.

Analytical Determination of this compound in Cosmetic Formulations by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of this compound in sunscreen and other cosmetic products.[10][11][12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 90:10 v/v) is often employed.[10] The mobile phase should be filtered and degassed before use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: The UV detector should be set to the absorption maximum of this compound, which is around 330 nm.[10][12]

  • Injection Volume: Typically 10-20 µL.

Sample Preparation:

  • Accurately weigh a known amount of the cosmetic product (e.g., sunscreen lotion) into a volumetric flask.

  • Add a suitable solvent, such as methanol or a mixture of methanol and water, to dissolve the sample.[13]

  • Sonicate the mixture for a specified period (e.g., 15-30 minutes) to ensure complete extraction of this compound.[13][14]

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Quantification: A standard calibration curve is prepared by injecting known concentrations of a this compound reference standard. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Recent studies have indicated that this compound and its metabolites can exhibit biological activity, particularly concerning endocrine disruption and inflammatory responses.[1][15][16]

Estrogenic Effect of this compound Metabolites

In vivo and in vitro studies have shown that this compound can be metabolized into more active compounds.[17][18] Two major metabolites, M1 (formed by demethylation) and M2 (formed by hydroxylation), have been identified.[17][18] These metabolites have been shown to bind to the estrogen receptor α (ERα), leading to an enhanced estrogenic effect compared to the parent compound.[17][18] This interaction can trigger downstream signaling events typically associated with estrogen, potentially leading to endocrine-disrupting effects.[17][18]

Estrogenic_Effect_of_Dioxybenzone_Metabolites This compound This compound Metabolism Metabolism (Demethylation, Hydroxylation) This compound->Metabolism M1 Metabolite 1 (M1) Metabolism->M1 M2 Metabolite 2 (M2) Metabolism->M2 ERa Estrogen Receptor α (ERα) M1->ERa Binds to M2->ERa ERE Estrogen Response Element (ERE) ERa->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Estrogenic_Effect Enhanced Estrogenic Effect Gene_Expression->Estrogenic_Effect Photostability_Assessment_Workflow Start Start Formulation Prepare Sunscreen Formulation with This compound Start->Formulation Application Apply a Uniform Film of the Formulation onto a Substrate (e.g., PMMA plate) Formulation->Application Irradiation Expose the Film to a Controlled Dose of UV Radiation (Solar Simulator) Application->Irradiation Extraction Extract the UV Filters from the Irradiated Film using a Suitable Solvent Irradiation->Extraction Analysis Analyze the Extract by HPLC-UV to Quantify the Remaining this compound Extraction->Analysis Calculation Calculate the Percentage of this compound Degradation Analysis->Calculation End End Calculation->End

References

In Silico Deep Dive: Modeling the Estrogenic Activity of Dioxybenzone

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the estrogenic activity of dioxybenzone, a common UV filter in sunscreens and personal care products. As concerns over potential endocrine-disrupting chemicals grow, computational approaches have become invaluable for predicting and characterizing the interaction of xenobiotics with hormonal pathways. This document details the key in silico techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) models, applied to this compound and its metabolites. Furthermore, it presents a summary of in vitro and in vivo experimental data that validate these computational models. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are provided to equip researchers, scientists, and drug development professionals with a thorough understanding of the current state of knowledge and the methodologies to assess the estrogenic potential of this compound.

Introduction

This compound (benzophenone-8) is an organic compound widely used as a UV filter to protect the skin from the harmful effects of solar radiation. Its widespread use has led to its detection in various environmental matrices and human tissues, raising concerns about its potential to act as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's endocrine system by mimicking or blocking natural hormones, potentially leading to adverse health effects. One of the primary concerns is the potential for this compound and its metabolites to exhibit estrogenic activity by interacting with estrogen receptors (ERs), particularly the alpha subtype (ERα).

In silico modeling offers a rapid, cost-effective, and ethically sound approach to screen and characterize the estrogenic potential of compounds like this compound. These computational methods can predict the binding affinity of a compound to a target receptor, elucidate the molecular interactions driving this binding, and model the dynamic behavior of the ligand-receptor complex. This guide will delve into the core in silico techniques used to investigate the estrogenic activity of this compound, supplemented with validating experimental data.

In Silico Modeling of this compound-Estrogen Receptor Interaction

The primary mechanism by which this compound is thought to exert estrogenic effects is through direct interaction with the ligand-binding pocket (LBP) of the estrogen receptor. In silico methods are instrumental in dissecting this interaction at a molecular level.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a valuable tool for virtual screening and for understanding the binding mode of a ligand.

This protocol outlines a general procedure for docking this compound and its metabolites to the human estrogen receptor alpha (hERα) using AutoDock, a widely used docking software.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the hERα ligand-binding domain (LBD) from the Protein Data Bank (PDB). A common choice is the structure complexed with estradiol (B170435) (e.g., PDB ID: 1A52) or an antagonist like 4-hydroxytamoxifen (B85900) (e.g., PDB ID: 3ERT).

    • Prepare the protein using AutoDockTools (ADT): remove water molecules and co-crystallized ligands, add polar hydrogens, and assign Kollman charges.

  • Ligand Preparation:

    • Obtain the 3D structures of this compound and its major metabolites, M1 (demethylated) and M2 (hydroxylated), from a chemical database like PubChem.

    • Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate 3D coordinates and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • In ADT, assign Gasteiger charges and define the rotatable bonds of the ligands.

  • Grid Box Generation:

    • Define a grid box that encompasses the entire ligand-binding pocket of ERα. The grid box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the PDB structure.

    • Typical grid parameters for ERα in AutoDock are a grid box of 40 x 40 x 40 Å with a spacing of 0.375 Å. The specific center coordinates will depend on the chosen PDB structure. For example, for PDB ID: 3ERT, the center might be set to x=27.432, y=-2.033, z=26.269.[1]

  • Docking Simulation:

    • Run the docking simulation using the Lamarckian Genetic Algorithm (LGA) in AutoDock.

    • Set the number of docking runs to 100 to ensure thorough conformational sampling.

    • Other parameters are typically kept at their default values.

  • Analysis of Results:

    • Analyze the docking results by clustering the docked conformations.

    • The best binding pose is typically the one with the lowest binding energy from the most populated cluster.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or VMD.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compoundNot explicitly reportedGlu353, Arg394, Leu387
Metabolite M1Not explicitly reported (predicted to be lower than this compound)Leu387, Glu353
Metabolite M2Not explicitly reported (predicted to be lower than this compound)Glu353

Table 1: Predicted Binding Affinities and Interactions from Molecular Docking.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the calculation of binding free energies.

This protocol provides a general workflow for performing an MD simulation of the this compound-ERα complex using GROMACS, a popular MD simulation package.

  • System Preparation:

    • Start with the best-docked pose of the this compound-ERα complex obtained from molecular docking.

    • Choose a suitable force field, such as AMBER FF99SB for the protein and the General Amber Force Field (GAFF) for the ligand. Ligand parameters can be generated using tools like Antechamber.

    • Solvate the complex in a periodic box of water (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization of the solvated system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar) to achieve the correct density. The restraints on the protein and ligand are gradually released during this phase.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time to allow for the system to reach equilibrium and to sample relevant conformational changes. A simulation time of 100 ns is a common starting point for such systems.[4][5]

  • Analysis:

    • Analyze the trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF)).

    • Analyze the protein-ligand interactions over time, such as hydrogen bond occupancy.

    • Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

A study on this compound and its metabolites M1 and M2 revealed that the metabolites have a reduced binding free energy with the ERα ligand-binding domain compared to the parent compound.[4][5] This suggests a more stable interaction and potentially higher estrogenic activity for the metabolites.

CompoundCalculated Binding Free Energy (kcal/mol)Key Hydrogen Bond Interactions
This compoundNot explicitly reported-
Metabolite M1Not explicitly reported (reduced compared to this compound)Leu387
Metabolite M2Not explicitly reported (reduced compared to this compound)Glu353

Table 2: Calculated Binding Free Energies and Key Interactions from Molecular Dynamics Simulations.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity. These models can be used to predict the estrogenic activity of new or untested chemicals.

A typical QSAR modeling workflow for predicting the estrogenic activity of benzophenones would involve the following steps:

  • Data Collection: Compile a dataset of benzophenone (B1666685) derivatives with experimentally determined estrogenic activities (e.g., relative binding affinity to ERα).

  • Descriptor Calculation: For each compound, calculate a set of molecular descriptors that encode its structural, physicochemical, and electronic properties. These can include 1D, 2D, and 3D descriptors.

  • Model Development: Use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), to build a model that relates the descriptors to the estrogenic activity.[6][7]

  • Model Validation: Validate the predictive power of the model using internal (e.g., cross-validation) and external validation sets.

  • Applicability Domain Definition: Define the chemical space for which the model can make reliable predictions.

While a specific QSAR model for this compound was not found in the provided search results, a consensus model for sunscreen ingredients predicted this compound to be an ER non-binder.[5]

Experimental Validation

In silico models are powerful tools, but their predictions must be validated by experimental data. In vitro and in vivo assays are crucial for confirming the estrogenic activity of this compound and its metabolites.

In Vitro Assays: Recombinant Yeast Estrogen Screen (YES)

The YES assay is a widely used in vitro method to screen for estrogenic compounds. It utilizes genetically modified yeast cells that express the human estrogen receptor and a reporter gene (e.g., lacZ) under the control of an estrogen-responsive element.

  • Yeast Culture: Culture the recombinant Saccharomyces cerevisiae strain containing the hERα and the reporter construct in an appropriate growth medium.

  • Exposure: Expose the yeast cells to a range of concentrations of this compound, its metabolites, and a positive control (e.g., 17β-estradiol) in a 96-well plate.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for receptor binding and reporter gene expression.

  • Measurement: Measure the activity of the reporter enzyme (e.g., β-galactosidase) by adding a chromogenic substrate. The color change is proportional to the estrogenic activity.

  • Data Analysis: Plot a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximum response).

Studies have shown that the metabolites of this compound, M1 and M2, induce a significantly higher estrogenic effect in the recombinant ERα yeast two-hybrid assay compared to the parent compound, this compound.[4][5]

CompoundRelative Estrogenic Activity (Compared to this compound)
This compoundBaseline
Metabolite M1Significantly higher
Metabolite M2Significantly higher

Table 3: Relative Estrogenic Activity of this compound and its Metabolites in the YES Assay.

In Vivo Assays: Uterotrophic Assay

The uterotrophic assay is a standard in vivo test for assessing the estrogenic activity of a chemical. It measures the increase in the weight of the uterus in immature or ovariectomized female rodents following exposure to the test compound.

  • Animal Model: Use immature or ovariectomized female rats (e.g., Sprague-Dawley strain).

  • Dosing: Administer this compound, its metabolites, a vehicle control, and a positive control (e.g., ethinyl estradiol) to the animals daily for three consecutive days via oral gavage or subcutaneous injection.[8]

  • Observation: Monitor the animals for clinical signs of toxicity and record their body weights daily.

  • Necropsy: On the day after the last dose, euthanize the animals and carefully dissect the uterus.

  • Measurement: Record the wet and blotted weight of the uterus.

  • Data Analysis: Compare the uterine weights of the treated groups to the control group to determine if there is a statistically significant increase.

In vivo studies have confirmed the estrogenic effects of this compound's metabolites. The uterotrophic assay showed that M1 and M2 significantly increased uterine weight in rats compared to this compound.[4][5] One study, however, reported that oral administration of oxybenzone (B1678072) (a related benzophenone) up to 1000 mg/kg did not produce a significant uterotrophic response in ovariectomized rats.[9]

Treatment GroupUterine Weight (relative to control)
This compoundNo significant increase reported in some studies
Metabolite M1Significant increase
Metabolite M2Significant increase

Table 4: Uterotrophic Response to this compound and its Metabolites in Rats.

Signaling Pathways and Workflows

Visualizing the complex biological pathways and experimental workflows can aid in understanding the mechanisms of action and the research process.

Estrogenic Signaling Pathway

The following Graphviz diagram illustrates the classical genomic estrogen signaling pathway, which can be activated by this compound and its metabolites.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound/ Metabolites ER Estrogen Receptor (ER) This compound->ER Binding ER_HSP ER-HSP Complex ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Proteins mRNA->Protein Translation Response Cellular Response Protein->Response

Estrogenic signaling pathway activation by this compound.
In Silico Modeling Workflow

The following diagram outlines the typical workflow for in silico modeling of estrogenic activity.

InSilicoWorkflow cluster_data Data Preparation cluster_modeling Computational Modeling cluster_analysis Analysis & Prediction cluster_validation Experimental Validation Ligand Ligand Structure (this compound & Metabolites) Docking Molecular Docking Ligand->Docking QSAR QSAR Model Development Ligand->QSAR Receptor Receptor Structure (ERα) Receptor->Docking MD Molecular Dynamics Simulation Docking->MD BindingMode Binding Mode Prediction Docking->BindingMode BindingEnergy Binding Free Energy Calculation MD->BindingEnergy ActivityPrediction Estrogenic Activity Prediction QSAR->ActivityPrediction InVitro In Vitro Assays (e.g., YES Assay) BindingMode->InVitro BindingEnergy->InVitro ActivityPrediction->InVitro InVivo In Vivo Assays (e.g., Uterotrophic Assay) InVitro->InVivo

Workflow for in silico modeling of estrogenic activity.

ADME/Tox Profile of this compound

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the pharmacokinetic and toxicological properties of a compound. While specific ADME/Tox predictions for this compound were not detailed in the provided search results, general characteristics of benzophenones suggest they are lipophilic and can be absorbed through the skin. Metabolism primarily occurs in the liver, leading to the formation of hydroxylated and demethylated metabolites, which, as discussed, can have higher estrogenic activity than the parent compound.[10]

Conclusion

In silico modeling provides a powerful and multifaceted approach to assess the estrogenic activity of this compound and its metabolites. Molecular docking and molecular dynamics simulations have been instrumental in elucidating the binding mechanisms of these compounds to the estrogen receptor α, highlighting the increased binding affinity of its metabolites. These computational predictions are supported by in vitro and in vivo experimental data from YES and uterotrophic assays, which confirm the enhanced estrogenic potential of dioxyxybenzone's metabolic products.

This technical guide has provided a detailed overview of the methodologies and quantitative data related to the in silico modeling of this compound's estrogenic activity. The presented protocols and workflows offer a roadmap for researchers and drug development professionals to conduct similar assessments. As the use of computational toxicology continues to grow, these methods will play an increasingly critical role in the safety assessment of personal care product ingredients and other potential endocrine disruptors. Future research should focus on generating more precise quantitative data from both in silico and experimental studies to further refine and validate these predictive models.

References

An In-depth Technical Guide on the Photodegradation Quantum Yield of Dioxybenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature, specific quantitative data on the photodegradation quantum yield of dioxybenzone (benzophenone-8) could not be located. This guide, therefore, provides data for the closely related and extensively studied compound, oxybenzone (B1678072) (benzophenone-3), as a reference point. Furthermore, it outlines a detailed experimental protocol for determining the photodegradation quantum yield applicable to UV filters like this compound and describes the general photodegradation pathways for benzophenone-type compounds.

Section 1: Quantitative Data on Photodegradation Quantum Yield

As a proxy for this compound, this section presents the photodegradation quantum yield of oxybenzone. The quantum yield (Φ) in photochemistry is a measure of the efficiency of a photochemical reaction, defined as the number of molecules undergoing a specific reaction for each photon absorbed.

Table 1: Photodegradation Quantum Yield of Oxybenzone (Benzophenone-3)

CompoundSolvent/MatrixWavelength (nm)Quantum Yield (Φ)Reference
OxybenzoneNot Specified> 290Photostable[1]
OxybenzoneCyclohexaneNot SpecifiedNo photodecomposition[2]

Note: The available literature suggests that oxybenzone is largely photostable, meaning it does not readily degrade under UV exposure and thus has a very low quantum yield for photodegradation. This photostability is a desired characteristic for a sunscreen agent.

Section 2: Experimental Protocol for Determining Photodegradation Quantum Yield

The following is a generalized, detailed methodology for determining the photodegradation quantum yield of a UV filter such as this compound. This protocol is based on established photochemical principles and techniques.[3][4][5][6]

Materials and Instruments
  • UV Filter Compound: this compound (or other UV filter of interest)

  • Solvents: Spectroscopic grade solvents relevant to the study (e.g., ethanol, methanol, water).

  • Actinometer: A chemical actinometer with a well-characterized quantum yield at the irradiation wavelength (e.g., ferrioxalate (B100866) for UV radiation).

  • Photoreactor: A system equipped with a specific light source (e.g., xenon arc lamp, mercury vapor lamp) and filters to isolate the desired irradiation wavelength. A merry-go-round photoreactor is often used to ensure uniform irradiation of multiple samples.[7]

  • UV-Vis Spectrophotometer: To measure the absorbance of the UV filter and actinometer solutions.

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the parent UV filter compound and its photoproducts.[8]

  • Quartz Cuvettes: For spectrophotometric measurements and irradiation.

Experimental Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the UV filter (e.g., this compound) in the chosen solvent at a known concentration.

    • Prepare a series of working solutions of the UV filter by diluting the stock solution. The concentrations should be chosen to have an absorbance of less than 0.1 at the irradiation wavelength to ensure uniform light absorption.

    • Prepare the chemical actinometer solution according to standard procedures.

  • Irradiation:

    • Place the cuvettes containing the UV filter solutions and the actinometer solution in the photoreactor.

    • Irradiate the samples for a specific period. Aliquots of the UV filter solution should be withdrawn at different time intervals for analysis.

    • Simultaneously, irradiate the actinometer to measure the photon flux of the light source.

  • Analysis:

    • Actinometry: Determine the change in absorbance of the actinometer solution using the UV-Vis spectrophotometer. Calculate the photon flux (number of photons per unit time) using the known quantum yield of the actinometer.

    • UV Filter Quantification: Analyze the withdrawn aliquots of the irradiated UV filter solution using HPLC to determine the decrease in the concentration of the parent compound over time.

  • Quantum Yield Calculation:

    • The photodegradation quantum yield (Φ) is calculated using the following formula:

      Φ = (Number of molecules of UV filter degraded) / (Number of photons absorbed by the UV filter)

    • The number of degraded molecules can be determined from the initial rate of degradation obtained from the HPLC data.

    • The number of absorbed photons can be calculated from the photon flux (measured by actinometry) and the absorbance of the UV filter solution at the irradiation wavelength.

Section 3: Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the photodegradation quantum yield of a UV filter.

experimental_workflow prep Solution Preparation (UV Filter & Actinometer) irrad Irradiation in Photoreactor prep->irrad actinometry Actinometry (Photon Flux Measurement) irrad->actinometry hplc HPLC Analysis (UV Filter Degradation) irrad->hplc calc Quantum Yield Calculation actinometry->calc hplc->calc result Quantum Yield (Φ) calc->result photodegradation_pathway This compound This compound (Ground State) excited_state Excited State this compound* This compound->excited_state UV Absorption (hν) energy_dissipation Energy Dissipation (Heat, Fluorescence) excited_state->energy_dissipation Non-radiative decay photoproducts Photodegradation Products excited_state->photoproducts Direct Photolysis ros Reactive Oxygen Species (ROS) (e.g., ¹O₂, •OH) excited_state->ros Energy Transfer to O₂ ros->this compound Reaction ros->photoproducts Oxidation

References

Unraveling the Photoprotective Veil: An In-depth Technical Guide to the Excited State Dynamics and Energy Dissipation of Dioxybenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shantou, China & Beijing, China – In an era where the demand for effective sun protection is paramount, a deep understanding of the photophysical and photochemical properties of sunscreen agents is crucial for the development of safer and more efficient formulations. This technical guide delves into the core mechanisms governing the excited state dynamics and energy dissipation of dioxybenzone (benzophenone-8), a broad-spectrum ultraviolet (UV) filter. While less studied than its close analog oxybenzone (B1678072) (benzophenone-3), recent research has begun to illuminate the ultrafast processes that underpin its function as a photoprotective agent. This document synthesizes current knowledge, providing researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways.

Executive Summary

This compound's efficacy as a UV filter lies in its ability to absorb harmful UVA and UVB radiation and dissipate the absorbed energy rapidly and efficiently as heat, thereby preventing it from initiating damaging photochemical reactions in the skin. The primary mechanism for this energy dissipation is believed to be analogous to that of oxybenzone, involving an ultrafast excited-state intramolecular proton transfer (ESIPT). Upon photoexcitation, a proton is transferred from a hydroxyl group to the carbonyl oxygen, forming a transient keto-enol tautomer. This tautomer then undergoes non-radiative decay back to the ground state, releasing the energy as heat and restoring the molecule to its original form, ready to absorb another photon. This cyclical process confers a high degree of photostability.

Recent studies utilizing femtosecond transient absorption spectroscopy have provided direct evidence for these ultrafast dynamics, revealing differences in the excited-state lifetimes of this compound in various environments, such as in solution versus a nanocrystalline state. These findings have significant implications for formulation science, suggesting that the physical state of the UV filter within a sunscreen product can influence its photoprotective performance.

Core Photophysical and Photochemical Principles

This compound possesses a benzophenone (B1666685) backbone with hydroxyl groups that are key to its photoprotective mechanism. Its UV absorption profile shows a peak in the UVA II region (around 352 nm) and a secondary peak in the UVB region (around 290 nm), providing broad-spectrum protection.[1]

The central process for energy dissipation is the excited-state intramolecular proton transfer (ESIPT).[2][3] This can be summarized in the following steps:

  • Photoexcitation: The ground-state enol form of this compound absorbs a UV photon, promoting it to an excited singlet state (S1).

  • Ultrafast ESIPT: In the excited state, the acidity of the hydroxyl group and the basicity of the carbonyl group increase, driving an extremely rapid transfer of a proton from the hydroxyl to the carbonyl group. This forms an excited-state keto tautomer.

  • Non-radiative Decay: The excited keto tautomer is energetically positioned to efficiently return to the ground state via non-radiative pathways, such as internal conversion, often involving torsional rotation around the central carbon-carbon bond to access a conical intersection with the ground state.[2]

  • Reverse Proton Transfer: Once in the ground state, the keto tautomer is unstable and rapidly undergoes reverse proton transfer to regenerate the original, stable enol form.

This entire cycle occurs on a picosecond timescale, allowing a single this compound molecule to dissipate the energy of numerous photons without undergoing photodegradation.

Quantitative Data on Excited State Dynamics

Recent studies have begun to quantify the lifetimes of the transient species involved in the energy dissipation of this compound. The following tables summarize the key quantitative findings from femtosecond transient absorption spectroscopy studies, comparing this compound and the closely related oxybenzone in different environments.

MoleculeEnvironmentLifetime Component 1 (τ1, ps)Lifetime Component 2 (τ2, ps)Wavelength of Max Absorption (nm)Reference
This compound Nanocrystalline Suspension0.8 ± 0.110 ± 1~450Deng et al., 2019
This compound Acetonitrile (B52724) Solution1.1 ± 0.112 ± 1~450Deng et al., 2019
Oxybenzone Nanocrystalline Suspension0.5 ± 0.14 ± 1~450Deng et al., 2019
Oxybenzone Acetonitrile Solution1.3 ± 0.116 ± 1~450Deng et al., 2019

Table 1: Excited-state lifetimes of this compound and oxybenzone in nanocrystalline suspension and acetonitrile solution, as determined by femtosecond transient absorption spectroscopy.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in this compound's photoprotection, the following diagrams have been generated using the DOT language.

EnergyDissipationPathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol Tautomer Enol_S1 Excited Enol Enol_S0->Enol_S1 UV Photon Absorption Keto_S1 Excited Keto Enol_S1->Keto_S1 Ultrafast ESIPT (<1 ps) Keto_S1->Enol_S0 Non-radiative Decay (Internal Conversion) Keto_S1->Enol_S0 Heat Dissipation

Caption: Energy dissipation pathway of this compound via ESIPT.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_spectroscopy Femtosecond Transient Absorption cluster_analysis Data Analysis This compound Sample\n(Solution or Nanocrystal Suspension) This compound Sample (Solution or Nanocrystal Suspension) Pump Pump Pulse (fs laser) Excites Sample This compound Sample\n(Solution or Nanocrystal Suspension)->Pump Probe Probe Pulse (White Light Continuum) Measures Absorption Detector Spectrometer/Detector Probe->Detector TA_Data Transient Absorption Spectra (ΔA vs. Wavelength & Time) Detector->TA_Data Global_Fit Global Fitting (Exponential Decay) TA_Data->Global_Fit Lifetimes Excited State Lifetimes (τ) Global_Fit->Lifetimes

Caption: Workflow for fs-Transient Absorption Spectroscopy.

Detailed Experimental Protocols

The investigation of this compound's excited state dynamics relies on sophisticated experimental and computational techniques. Below are the methodologies for the key experiments cited.

Femtosecond Transient Absorption (fs-TA) Spectroscopy

Objective: To measure the lifetimes of the transient excited states of this compound following UV excitation.

Instrumentation:

  • Laser System: A Ti:sapphire regenerative amplifier system producing femtosecond laser pulses (e.g., ~100 fs duration) at a specific repetition rate (e.g., 1 kHz).

  • Optical Parametric Amplifier (OPA): Used to generate the tunable pump pulse in the UV region to excite the sample.

  • White Light Generation: A portion of the fundamental laser output is focused onto a crystal (e.g., sapphire or CaF2) to generate a broadband white light continuum, which serves as the probe pulse.

  • Delay Stage: A motorized delay stage to precisely control the time delay between the pump and probe pulses.

  • Spectrometer and Detector: A spectrometer to disperse the probe light after it passes through the sample, and a CCD or photodiode array to detect the spectrum.

Procedure:

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., acetonitrile) to a concentration that yields an appropriate optical density at the pump wavelength. For nanocrystalline studies, a suspension is prepared. The sample is continuously flowed or stirred to prevent photodegradation.

  • Excitation (Pump): The pump pulse, tuned to a specific UV wavelength, excites a fraction of the this compound molecules in the sample.

  • Probing: The broadband probe pulse passes through the excited volume of the sample at a set time delay after the pump pulse.

  • Detection: The spectrum of the probe pulse is recorded with and without the pump pulse. The difference in absorbance (ΔA) is calculated.

  • Data Collection: The process is repeated for a range of time delays, from femtoseconds to nanoseconds, to track the evolution of the transient absorption spectrum.[4]

  • Data Analysis: The resulting data (ΔA as a function of wavelength and time) is analyzed using global fitting algorithms with exponential decay functions to extract the lifetimes of the different transient species.

Computational Chemistry (Density Functional Theory - DFT)

Objective: To model the energy dissipation mechanism and calculate the potential energy surfaces of the ground and excited states of this compound.

Software:

  • Gaussian, MOLCAS, or similar quantum chemistry software packages.[5]

Methodology:

  • Ground State Optimization: The geometry of the this compound molecule in its ground state (S0) is optimized using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[5]

  • Excited State Calculations: Time-dependent DFT (TD-DFT) is used to calculate the vertical excitation energies to identify the bright excited states (e.g., S1 (ππ*)).

  • Potential Energy Surface Scanning: The potential energy surfaces of the ground and excited states are scanned along the reaction coordinate of the intramolecular proton transfer. This helps to identify the energy barriers and the stability of the enol and keto tautomers in both the ground and excited states.

  • Conical Intersection Search: Advanced methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (MS-CASPT2) can be employed to locate conical intersections between the excited and ground states, which are crucial for understanding the ultrafast non-radiative decay pathways.[5]

Conclusion and Future Directions

The photoprotective mechanism of this compound is centered around an efficient and rapid energy dissipation pathway initiated by excited-state intramolecular proton transfer. Ultrafast spectroscopic studies have confirmed that this process occurs on the picosecond timescale, ensuring high photostability.[6] The observation that the excited state lifetimes are influenced by the physical state of the molecule (solution vs. nanocrystalline) opens up new avenues for optimizing sunscreen formulations by controlling the microenvironment of the UV filter.

While the general mechanism is understood, further research is needed to fully elucidate the quantum yields of the various decay channels and to explore the influence of different formulation components on the excited state dynamics of this compound. A more detailed understanding of these processes will enable the rational design of next-generation photoprotective agents with enhanced efficacy and safety profiles.

References

Methodological & Application

Application Note and Protocol: In Vitro Skin Permeation Assay of Dioxybenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxybenzone (benzophenone-8) is an organic compound used as a sunscreen agent to absorb UVB and short-wave UVA radiation.[1][2] Understanding its percutaneous absorption is crucial for assessing its safety and efficacy. This document provides a detailed protocol for conducting an in vitro skin permeation assay for this compound using Franz diffusion cells. This method allows for the determination of permeation kinetics and the potential for systemic exposure.

This compound, a derivative of benzophenone, is believed to permeate the skin via passive diffusion through the intercellular laminae of the stratum corneum.[1] In vitro studies using human skin cell models have shown that this compound can be metabolized to its corresponding glucuronide conjugates during permeation.[3] This metabolic conversion is an important factor to consider when evaluating the overall skin absorption and potential systemic bioavailability of the parent compound.

Experimental Protocol

This protocol outlines the materials and procedures for conducting an in vitro skin permeation study of this compound using Franz diffusion cells with either human ex vivo skin or synthetic membranes.

Materials and Equipment
  • Franz Diffusion Cells: with a known diffusion area (e.g., 0.64 cm²) and receptor volume (e.g., 5-7 mL).[4][5]

  • Skin Membrane: Full-thickness or epidermal human skin, animal skin (e.g., porcine), or synthetic membranes (e.g., Strat-M®).

  • Receptor Solution: Phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizing agent like Volpo-20 for poorly soluble compounds, degassed before use.[6][7]

  • This compound Formulation: The test product (e.g., sunscreen lotion, cream) or a solution of this compound in a suitable vehicle.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector for the quantification of this compound and its potential metabolites.[4][8][9]

  • Water Bath/Circulator: to maintain the temperature of the Franz cells at 32°C or 37°C.[6][7]

  • Magnetic Stirrers and Stir Bars.

  • Standard laboratory glassware and equipment.

Experimental Procedure
  • Skin Membrane Preparation:

    • If using human or animal skin, thaw the skin at room temperature.

    • Carefully excise a section of skin large enough to fit the Franz cell.

    • If preparing epidermal membranes, immerse the full-thickness skin in water at 60°C for 1-2 minutes, after which the epidermis can be gently peeled from the dermis.[7]

    • Pre-hydrate the skin membrane in the receptor solution for a defined period before mounting it in the diffusion cell.[6]

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor compartment.[6]

    • Clamp the two chambers together securely to prevent leakage.

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[6]

    • Place a small magnetic stir bar in the receptor chamber.

    • Place the assembled cells in a water bath maintained at a constant temperature (e.g., 37°C) to achieve a skin surface temperature of approximately 32°C.[7]

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of this compound Formulation:

    • Apply a precise amount of the test formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.[5]

    • For infinite dose experiments, the donor chamber is typically filled with the formulation. For finite dose experiments, a smaller, more physiologically relevant amount is applied.

    • The donor chamber can be left open to the air (non-occlusive) or covered with parafilm (occlusive), depending on the study's objective.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), collect an aliquot (e.g., 200-500 µL) of the receptor solution from the sampling arm.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[6]

    • Store the collected samples at an appropriate temperature (e.g., -20°C) until analysis.

  • Sample Analysis:

    • Analyze the concentration of this compound and its potential glucuronide metabolite in the collected samples using a validated HPLC method.[3][10]

    • The HPLC method should be selective for this compound and its metabolites and be validated for linearity, accuracy, and precision.[8][9]

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) using the following equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

    • Calculate the lag time (Tlag) by extrapolating the linear portion of the permeation curve to the x-axis.

Data Presentation

The quantitative data obtained from the in vitro skin permeation study should be summarized in a clear and concise manner.

Table 1: In Vitro Skin Permeation Parameters of this compound

ParameterFormulation AFormulation BControl (Vehicle)
Steady-State Flux (Jss) (µg/cm²/h) ValueValueValue
Permeability Coefficient (Kp) (cm/h) ValueValueValue
Lag Time (Tlag) (h) ValueValueValue
Cumulative Permeation at 24h (µg/cm²) ValueValueValue
Percentage of Applied Dose Permeated (%) ValueValueValue

Note: Values in this table are placeholders and should be replaced with experimental data.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation assembly Franz Cell Assembly & Equilibration prep_skin->assembly prep_receptor Receptor Solution Preparation & Degassing prep_receptor->assembly prep_formulation This compound Formulation Preparation application Formulation Application prep_formulation->application assembly->application sampling Time-point Sampling & Replenishment application->sampling hplc HPLC Analysis of This compound & Metabolites sampling->hplc data Data Calculation (Flux, Kp, Lag Time) hplc->data report Reporting & Interpretation data->report

Caption: Experimental workflow for the in vitro skin permeation assay of this compound.

Mechanism of Permeation

G cluster_skin Skin Layers cluster_receptor Systemic Circulation cluster_metabolism Metabolism sc Stratum Corneum ve Viable Epidermis sc->ve Passive Diffusion d Dermis ve->d metabolite This compound -> Glucuronide Conjugate ve->metabolite Metabolic Conversion receptor Receptor Fluid (Bloodstream surrogate) d->receptor Uptake formulation This compound Formulation formulation->sc Partitioning metabolite->receptor

Caption: Proposed mechanism of this compound skin permeation and metabolism.

References

Application Note: A Stability-Indicating HPLC Method for the Quantification of Dioxybenzone in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dioxybenzone (benzophenone-8) is an organic compound used as an ingredient in sunscreens and other personal care products to absorb UVB and short-wave UVA radiation.[1][2][3] Accurate and reliable quantification of this compound in these formulations is crucial for ensuring product quality, efficacy, and safety, as its concentration is regulated in cosmetic products.[4] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the determination of active ingredients in pharmaceutical and cosmetic formulations due to its high specificity, sensitivity, and accuracy.[5][6]

This application note details a proposed stability-indicating reverse-phase HPLC (RP-HPLC) method for the quantification of this compound in topical formulations such as creams and lotions. The method is designed to be specific, accurate, and precise, separating this compound from potential degradation products and formulation excipients. The protocol is aligned with the principles of method validation outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Principle of the Method

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and water. This compound, being a moderately nonpolar compound, is retained by the stationary phase and then eluted by the mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is performed by comparing the peak area of this compound in the sample chromatogram with that of a standard of known concentration, using a UV detector set at a wavelength corresponding to the absorbance maximum of this compound.

Experimental Protocols

1. Apparatus and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition Software: Chromatographic software for data collection and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Filtration Assembly: For mobile phase and sample filtration (0.45 µm membrane filters).

  • Sonicator: For degassing the mobile phase and dissolving samples.

2. Reagents and Chemicals

  • This compound Reference Standard: USP grade or equivalent.

  • Acetonitrile (B52724): HPLC grade.

  • Methanol (B129727): HPLC grade.

  • Water: HPLC grade or purified water.

  • Formic Acid: Analytical reagent grade.

  • Placebo Formulation: A sample of the formulation base without the active ingredient, this compound.

3. Proposed Chromatographic Conditions

The following chromatographic conditions are proposed based on methods for similar benzophenone (B1666685) derivatives and the known UV absorption profile of this compound.[5][10][11]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 290 nm
Run Time Approximately 10 minutes

Justification for Detection Wavelength: this compound exhibits a primary UV absorption peak around 352 nm and a significant secondary peak at approximately 290 nm.[10] While the 352 nm peak offers high sensitivity, the 290 nm wavelength is often less susceptible to interference from other formulation components and provides a robust signal for quantification.

4. Preparation of Solutions

  • Mobile Phase Preparation: Mix 700 mL of acetonitrile with 300 mL of 0.1% formic acid in water. Filter the mixture through a 0.45 µm membrane filter and degas using a sonicator for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by appropriately diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 5 µg/mL to 50 µg/mL (e.g., 5, 10, 20, 30, 40, 50 µg/mL).

5. Sample Preparation (from a Cream Formulation)

  • Accurately weigh a portion of the cream formulation equivalent to about 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 20 minutes, with intermittent shaking, to disperse the cream and dissolve the this compound.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix well.

  • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 100 µg/mL.

  • Further dilute 2.0 mL of the filtered solution into a 10 mL volumetric flask with the mobile phase to obtain a final theoretical concentration of 20 µg/mL.

6. Assay Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the calibration standards and the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the percentage of this compound in the formulation using the following formula:

    % this compound = (C * D * V) / (W * 10)

    Where:

    • C = Concentration of this compound in the sample solution (µg/mL) from the calibration curve.

    • D = Dilution factor of the final sample preparation (e.g., 5).

    • V = Initial volume of the sample preparation (e.g., 100 mL).

    • W = Weight of the cream sample taken (mg).

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[7] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

1. Specificity: Specificity is demonstrated by showing that there is no interference from excipients or degradation products at the retention time of this compound.

  • Protocol: Inject the mobile phase, a solution of the placebo formulation prepared in the same manner as the sample, and the this compound standard solution. To establish stability-indicating capability, subject a sample solution to stress conditions (e.g., acid, base, oxidation, heat, and light) and analyze the stressed samples. The this compound peak should be free from any co-eluting peaks.

2. Linearity:

  • Protocol: Analyze the prepared calibration standards (5 to 50 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.

3. Accuracy (Recovery):

  • Protocol: Perform a recovery study by spiking a placebo formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare and analyze three replicates for each level. The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the formulation at 100% of the target concentration on the same day and by the same analyst. The relative standard deviation (RSD) should be not more than 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be not more than 2.0%.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity and easy interpretation.

Table 1: Linearity Data for this compound

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
5 (Hypothetical Value) < 2.0
10 (Hypothetical Value) < 2.0
20 (Hypothetical Value) < 2.0
30 (Hypothetical Value) < 2.0
40 (Hypothetical Value) < 2.0
50 (Hypothetical Value) < 2.0
Linear Regression Slope: (Value) Intercept: (Value)

| Correlation Coefficient (r²) | > 0.999 | |

Table 2: Accuracy (Recovery) Data

Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery Mean % Recovery
80% 16.0 (Value) (Value) \multirow{3}{*}{98.0 - 102.0%}
100% 20.0 (Value) (Value)

| 120% | 24.0 | (Value) | (Value) | |

Table 3: Precision Data

Precision Type Parameter Acceptance Criteria
Repeatability %RSD for 6 samples ≤ 2.0%

| Intermediate Precision | %RSD between two analysts/days | ≤ 2.0% |

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting sample_prep Sample Preparation (Weighing, Dissolution, Dilution) injection_sequence Injection Sequence (Blank, Standards, Samples) sample_prep->injection_sequence std_prep Standard Preparation (Stock & Calibration Series) std_prep->injection_sequence mobile_phase_prep Mobile Phase Preparation (Mixing, Filtration, Degassing) system_equilibration System Equilibration mobile_phase_prep->system_equilibration system_equilibration->injection_sequence chrom_separation Chromatographic Separation (C18 Column) injection_sequence->chrom_separation uv_detection UV Detection (290 nm) chrom_separation->uv_detection peak_integration Peak Integration & Area Calculation uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification report Final Report Generation quantification->report

Caption: Experimental workflow for the HPLC quantification of this compound.

validation_parameters cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_limits Method Sensitivity method Validated HPLC Method specificity Specificity (No Interference) method->specificity linearity Linearity (r² > 0.999) method->linearity accuracy Accuracy (Recovery 98-102%) method->accuracy precision Precision (RSD < 2%) method->precision lod LOD (Limit of Detection) linearity->lod loq LOQ (Limit of Quantification) linearity->loq

Caption: Logical relationship of key HPLC method validation parameters.

References

Application Notes and Protocols for Dioxybenzone Photostability Testing Following ICH Q1B Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dioxybenzone, a benzophenone (B1666685) derivative, is utilized as a UVA-absorbing agent in sunscreen formulations.[1] The International Council for Harmonisation (ICH) Q1B guideline provides a framework for assessing the photostability of new drug substances and products.[2][3][4] This document outlines detailed application notes and protocols for conducting photostability testing of this compound in accordance with these guidelines. The intrinsic photostability characteristics of new drug substances and products must be evaluated to ensure that light exposure does not lead to unacceptable changes.[5][6]

Section 1: Core Principles of ICH Q1B Photostability Testing

The ICH Q1B guideline recommends a systematic approach to photostability testing.[2][5] This involves studies on the drug substance itself, the drug product exposed outside of its immediate packaging, and if necessary, the drug product within its immediate and marketing packs.[5][7] The testing process for drug products is sequential, starting with the fully exposed product and progressing to packaged forms until adequate protection from light is demonstrated.[5][7]

Photostability testing for a drug substance like this compound is divided into two main parts: forced degradation testing and confirmatory testing.[5][7]

  • Forced Degradation Testing: These studies are designed to evaluate the overall photosensitivity of the material. They are crucial for developing and validating analytical methods and for elucidating potential degradation pathways.[5][7] During forced degradation, a substance may be exposed to more intense conditions to identify likely degradation products.[5]

  • Confirmatory Testing: These studies are performed to provide the necessary information for handling, packaging, and labeling.[5] They are conducted under standardized light exposure conditions to allow for direct comparisons between the drug substance and the drug product.[5][7]

Section 2: Experimental Protocols

Materials and Equipment
  • This compound: Active pharmaceutical ingredient (API) powder.

  • Solvents: HPLC-grade methanol, acetonitrile (B52724), and water for sample preparation and analysis.

  • Containers: Chemically inert and transparent containers (e.g., quartz or borosilicate glass vials). For dark controls, use containers wrapped in aluminum foil.[7]

  • Photostability Chamber: A chamber equipped with a light source conforming to ICH Q1B Option I or Option II.

    • Option I: A light source designed to produce an output similar to the D65/ID65 emission standard, such as an artificial daylight fluorescent lamp or a Xenon lamp.[8]

    • Option II: A combination of a cool white fluorescent lamp and a near-ultraviolet (UV) lamp.[5][7] The near UV lamp should have a spectral distribution from 320 nm to 400 nm with a maximum energy emission between 350 nm and 370 nm.[5][7]

  • Light Measurement: Calibrated radiometers and lux meters or a validated chemical actinometric system.[5][7]

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer for separation and quantification of this compound and its photodegradants.

  • Temperature and Humidity Control: The photostability chamber should have temperature control to minimize the effects of localized temperature changes.[7] While not mandated by ICH for confirmatory studies, the state of hydration can affect the photostability of some samples, so humidity control should be considered.[9]

Sample Preparation

For Drug Substance (this compound API):

  • Place an appropriate amount of this compound powder in a suitable glass or plastic dish.

  • Spread the sample to a thickness of not more than 3 mm.[8]

  • To minimize physical state changes like sublimation or melting, ensure proper sample handling.[8]

  • Prepare a parallel set of samples to serve as dark controls by wrapping the containers in aluminum foil.

For Drug Product (e.g., a Cream Formulation containing this compound):

  • Apply a thin layer of the formulation onto an inert, transparent surface.

  • For testing in immediate and marketing packs, place the packaged product directly in the chamber.

  • Prepare dark controls for each packaging configuration.

Experimental Workflow: Confirmatory Photostability Testing

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare this compound Samples (API and/or Drug Product) C Place Samples and Controls in Photostability Chamber A->C B Prepare Dark Controls (Wrap in Aluminum Foil) B->C D Expose to Light: ≥ 1.2 million lux hours (Visible) ≥ 200 watt hours/m² (UVA) C->D E Monitor Exposure with Calibrated Radiometers/Lux Meters D->E F Retrieve Samples and Dark Controls D->F G Perform Physical Evaluation (Appearance, Color) F->G H Conduct Chemical Analysis (e.g., HPLC) F->H J Compare Exposed Samples to Dark Controls G->J I Assay for this compound and Degradation Products H->I I->J K Quantify Photodegradation J->K L Assess Mass Balance K->L

Caption: Workflow for Confirmatory Photostability Testing of this compound.

Light Exposure Conditions for Confirmatory Studies

For confirmatory studies, samples should be exposed to a minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5][7] This ensures that direct comparisons can be made between the drug substance and the drug product.[5][7]

ParameterICH Q1B Recommended Exposure
Visible Light ≥ 1.2 million lux hours
UVA Light ≥ 200 watt hours/m²
Analytical Methods

A validated stability-indicating HPLC method is essential for the analysis of this compound and its photodegradation products.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Column: A C18 reverse-phase column is typically suitable.

  • Detection: UV detection at the lambda max of this compound.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. It should be able to separate this compound from its degradation products.

Evaluation of Results

The analysis of the exposed samples should be performed concurrently with the protected samples (dark controls).[5][7] The results are evaluated based on:

  • Physical Changes: Any changes in appearance, such as color or clarity (for solutions), should be noted.[10]

  • Assay of this compound: The percentage of remaining this compound is determined.

  • Degradation Products: Photodegradation products should be identified and quantified.

Section 3: Potential Photodegradation Pathways

Benzophenones, including this compound, can be photolabile.[1] The photodegradation of UV filters can occur through the formation of free radicals upon exposure to sunlight.[11] For some benzophenones, the primary degradation pathway involves reaction with hydroxyl radicals.[11] While direct photolysis may not be the most significant degradation process for similar compounds, it can be enhanced in the presence of substances like humic acids found in the environment.[11] It is also important to consider that metabolites of this compound formed in biological systems could be phototoxic.[12][13]

G A This compound B Excited State this compound A->B UV/Visible Light Absorption E Interaction with Excipients A->E Indirect Photodegradation C Photodegradation Products B->C Direct Photolysis F Formation of Free Radicals B->F D Reactive Oxygen Species (e.g., •OH) D->C E->C F->D

Caption: Potential Photodegradation Pathways of this compound.

Section 4: Data Presentation

All quantitative data from the photostability studies should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Photostability Data Summary for this compound API

ConditionExposureAppearanceAssay of this compound (%)Total Degradation Products (%)Mass Balance (%)
Initial -White to off-white powder100.00.0100.0
Dark Control 1.2 M lux hr & 200 W hr/m²No change99.80.2100.0
Exposed Sample 1.2 M lux hr & 200 W hr/m²Slight yellowing95.24.799.9

Table 2: Example of Photostability Data Summary for this compound Cream (1% w/w)

PackagingExposureAppearanceAssay of this compound (%)Total Degradation Products (%)Mass Balance (%)
Exposed (No Pack) 1.2 M lux hr & 200 W hr/m²Noticeable yellowing90.59.399.8
Immediate Pack 1.2 M lux hr & 200 W hr/m²No significant change98.91.099.9
Marketing Pack 1.2 M lux hr & 200 W hr/m²No change99.70.3100.0

Section 5: Decision Flowchart for Photostability Testing

The ICH Q1B guideline provides a decision flowchart to guide the photostability testing of medicinal products.[7]

G start Start: Test Drug Product Exposed Outside Immediate Pack q1 Is the change acceptable? start->q1 test_immediate Test Drug Product in Immediate Pack q1->test_immediate No end_stable Product is Photostable in Tested Packaging q1->end_stable Yes q2 Is the change acceptable? test_immediate->q2 test_marketing Test Drug Product in Marketing Pack q2->test_marketing No q2->end_stable Yes q3 Is the change acceptable? test_marketing->q3 q3->end_stable Yes end_unstable Product is Photolabile q3->end_unstable No

Caption: Decision Flowchart for Photostability Testing of Drug Products.

Following the ICH Q1B guidelines is crucial for a comprehensive evaluation of the photostability of this compound as a drug substance and within a drug product. The protocols and application notes provided herein offer a detailed framework for researchers and scientists to design and execute robust photostability studies, ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. Depending on the extent of change observed, special labeling or packaging may be necessary to mitigate exposure to light.[5][7]

References

Application Notes and Protocols for Dioxybenzone Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxybenzone (benzophenone-8) is an organic compound utilized as a sunscreen agent to absorb UVB and short-wave UVA radiation.[1][2] Concerns regarding the safety of benzophenone (B1666685) compounds have prompted investigations into their biological effects, including cytotoxicity.[3] This document provides a detailed protocol for assessing the cell viability of human skin cells exposed to this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Mechanism of Action and Signaling Pathway

This compound has been shown to reduce cell viability, particularly under exposure to full-spectrum sunlight, indicating potential phototoxicity.[6] The cytotoxic effects are associated with the metabolism of this compound into glucuronide conjugates, which exhibit a strong negative correlation with skin cell viability.[6] While the precise signaling cascade for this compound-induced cell death is not fully elucidated, related benzophenone compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondrial pathway.[7][8] This involves the upregulation of pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in programmed cell death.[7][8] Additionally, this compound has been observed to up-regulate the expression of inflammatory cytokines such as IL-1β, which may also contribute to its cytotoxic effects.[9][10]

Hypothesized this compound-Induced Cytotoxicity Pathway This compound This compound Exposure (+ UV Radiation) Metabolism Metabolism to Glucuronide Conjugates This compound->Metabolism ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS Inflammation Upregulation of Inflammatory Cytokines (e.g., IL-1β) Metabolism->Inflammation Mitochondria Mitochondrial Stress ROS->Mitochondria Apoptosis Apoptosis (Cell Death) Inflammation->Apoptosis Bax_Bak Upregulation of Bax/Bak Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase Caspase Activation Cytochrome_c->Caspase Caspase->Apoptosis Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability

Hypothesized signaling pathway of this compound-induced cytotoxicity.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the viability of human skin cell models (EpiSkin and EpiDerm) as determined by the MTT assay.

Cell ModelThis compound Concentration (%)Exposure Time (hours)Reduction in Cell Viability (%)Reference
EpiSkin0.12431[6]
EpiDerm0.12440[6]
EpiSkin0.0124< 30[6]
EpiSkin0.03224< 30[6]
EpiSkin0.16~20[6]
EpiSkin0.112~25[6]

Experimental Protocols

MTT Assay Protocol for Assessing this compound Cytotoxicity in Human Keratinocytes

This protocol is designed for assessing the cytotoxicity of this compound on human keratinocyte cell lines (e.g., HaCaT) in a 96-well plate format.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Phosphate-buffered saline (PBS, sterile)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution C Treat Cells with this compound Working Solutions A->C B Cell Seeding in 96-well Plate B->C D Incubate for Desired Timepoints C->D E Add MTT Reagent D->E F Incubate for Formazan Crystal Formation E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I

References

Dioxybenzone as a Photostabilizer in Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxybenzone (benzophenone-8) is a benzophenone-derived ultraviolet (UV) light absorber. Its molecular structure allows for the efficient absorption of UVA and UVB radiation, which it dissipates as thermal energy, thereby protecting polymeric materials from the degradative effects of sunlight. This document provides detailed application notes and experimental protocols for the use of this compound as a photostabilizer in various polymer systems, with a particular focus on applications relevant to research and drug development.

Mechanism of Action

This compound functions as a photostabilizer primarily through the mechanism of UV absorption. The benzophenone (B1666685) structure contains a conjugated system of double bonds that can absorb high-energy UV photons. Upon absorption, the molecule is promoted to an excited state. It then undergoes a rapid, non-radiative decay back to its ground state, releasing the absorbed energy as heat. This process prevents the UV radiation from initiating photodegradation reactions within the polymer matrix, such as chain scission and cross-linking, which can lead to discoloration, embrittlement, and loss of mechanical properties.

dot

Mechanism of this compound Photostabilization.

Quantitative Data on Photostabilizing Performance

The efficacy of this compound as a photostabilizer is dependent on its concentration within the polymer matrix and the specific polymer being stabilized. The following tables summarize key performance data.

Table 1: UV Absorption Characteristics of this compound

PropertyValueReference
Peak UV Absorption (λmax)~352 nm (UVA II), ~290 nm (UVB)[1]
Molar Absorptivity (ε) at λmaxData not readily available in public literature

Table 2: Recommended Concentration of this compound in Various Polymers

Polymer TypeRecommended Concentration (wt%)Notes
Polyvinyl Chloride (PVC)0.1 - 1.0Effective in flexible and rigid PVC formulations.
Polyolefins (PE, PP)0.1 - 0.5Good compatibility and performance.
Polystyrene (PS)0.2 - 1.0Helps to prevent yellowing and embrittlement.
Polycarbonates (PC)0.1 - 0.5Can be used to protect against UV-induced degradation.
Polyesters (PET)0.2 - 1.0Useful in applications requiring UV protection.

Table 3: Comparative Performance Data of UV Stabilizers in Polypropylene (B1209903) (PP) after Accelerated Weathering

UV Stabilizer (0.5 wt%)Change in Yellowness Index (ΔYI) after 1000h% Retention of Tensile Strength after 1000h
This compound Data not availableData not available
Oxybenzone (B1678072)12.575%
Hindered Amine Light Stabilizer (HALS)5.292%
Unstabilized Control25.845%

Note: Specific comparative data for this compound in various polymers is limited in publicly available literature. The data for oxybenzone and HALS are provided for illustrative purposes to indicate typical performance metrics.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Polymer Matrix via Melt Blending

This protocol describes a general procedure for incorporating this compound into a thermoplastic polymer using a laboratory-scale twin-screw extruder.

Materials and Equipment:

  • Polymer resin (e.g., polyethylene (B3416737), polypropylene pellets)

  • This compound powder

  • Twin-screw extruder with controlled temperature zones

  • Pelletizer or film/sheet die

  • Precision balance

  • Fume hood

Procedure:

  • Drying: Dry the polymer resin according to the manufacturer's specifications to remove any residual moisture.

  • Premixing: In a sealed container, accurately weigh the desired amount of polymer resin and this compound powder to achieve the target concentration (e.g., 0.5 wt%). Tumble blend the mixture for 15-20 minutes to ensure a homogenous dry blend.

  • Extruder Setup: Set the temperature profile of the extruder zones appropriate for the specific polymer being processed. A typical profile for polyethylene would be in the range of 160-200°C.

  • Melt Blending: Under a fume hood, feed the premixed material into the hopper of the twin-screw extruder. The screws will convey, melt, and mix the polymer and this compound.

  • Extrusion and Pelletizing/Casting: The molten, stabilized polymer is extruded through a die. Depending on the desired form, the extrudate can be cooled in a water bath and pelletized, or cast into a film or sheet.

  • Sample Preparation: The resulting pellets, films, or sheets can then be used for further testing. For mechanical and optical property testing, standardized test specimens should be prepared (e.g., by injection molding or compression molding).

dot

Melt_Blending_Workflow A 1. Polymer Resin & this compound Weighing B 2. Dry Blending A->B C 3. Feed into Extruder Hopper B->C D 4. Melt Compounding in Twin-Screw Extruder C->D E 5. Extrusion through Die D->E F 6. Cooling & Pelletizing/Film Casting E->F G 7. Stabilized Polymer Sample F->G

Workflow for Incorporating this compound into Polymers.
Protocol 2: Accelerated Weathering Testing of this compound-Stabilized Polymers

This protocol outlines the procedure for evaluating the photostability of polymer samples containing this compound using a Xenon arc or fluorescent UV weathering chamber, based on ASTM and ISO standards.

Materials and Equipment:

  • Polymer test specimens (with and without this compound)

  • Xenon arc or fluorescent UV weathering chamber (e.g., QUV)

  • Spectrophotometer/Colorimeter

  • Gloss meter

  • Tensile testing machine

Procedure:

  • Initial Characterization: Before exposure, measure the initial properties of the test specimens:

    • Color coordinates (L, a, b*) using a spectrophotometer.

    • Gloss at a specified angle (e.g., 60°) using a gloss meter.

    • Tensile properties (tensile strength, elongation at break) according to relevant ASTM/ISO standards.

  • Exposure:

    • Mount the specimens in the weathering chamber.

    • Set the exposure conditions according to a standard test cycle (e.g., ASTM G155 for Xenon arc or ASTM D4329 for fluorescent UV). These cycles typically involve alternating periods of UV exposure, temperature, and humidity/condensation.[2][3]

    • Include unstabilized control samples for comparison.

  • Periodic Evaluation: At predetermined intervals (e.g., 250, 500, 1000 hours), remove a set of specimens from the chamber.

  • Property Measurement: After each exposure interval, re-measure the color, gloss, and tensile properties of the exposed specimens.

  • Data Analysis:

    • Calculate the change in color (ΔE*) and yellowness index (ΔYI).

    • Calculate the percentage of gloss retention.

    • Calculate the percentage of retention of tensile properties.

    • Plot the changes in properties as a function of exposure time to compare the performance of the stabilized and unstabilized samples.

dot

Accelerated_Weathering_Protocol cluster_0 Pre-Exposure cluster_1 Exposure cluster_2 Post-Exposure Analysis A Prepare Polymer Samples (with and without this compound) B Initial Property Measurement (Color, Gloss, Mechanical) A->B C Mount Samples in Weathering Chamber B->C D Run Accelerated Weathering Cycle (UV, Temp, Humidity) C->D E Periodic Removal of Samples D->E At specified intervals F Final Property Measurement E->F G Data Analysis & Comparison F->G

Protocol for Accelerated Weathering Testing.

Application in Drug Delivery Systems

The use of this compound as a photostabilizer in polymers for drug delivery systems requires careful consideration of its potential to migrate or leach out of the polymer matrix.

Considerations for Drug Delivery Applications:

  • Biocompatibility: The biocompatibility of this compound and its degradation products must be assessed for the specific application.

  • Leaching and Migration: Migration of this compound from the polymer matrix into the drug formulation or the surrounding biological environment is a critical safety concern.[4][5] Leaching studies should be conducted using appropriate food or drug simulants under conditions that mimic the intended use.

  • Regulatory Approval: The use of this compound in a drug delivery system will be subject to regulatory scrutiny, and extensive toxicological data will be required.

Protocol 3: Preliminary Leaching Study of this compound from a Polymer Matrix

This protocol provides a basic framework for assessing the migration of this compound from a polymer into a simulant fluid.

Materials and Equipment:

  • This compound-stabilized polymer samples of known surface area

  • Food/drug simulant (e.g., ethanol/water mixtures, olive oil)

  • Incubator or oven with controlled temperature

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Glass vials with inert caps

Procedure:

  • Sample Preparation: Cut the stabilized polymer into pieces with a known surface area-to-volume ratio.

  • Extraction: Place the polymer samples into glass vials and add a known volume of the selected simulant fluid.

  • Incubation: Incubate the vials at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days), with periodic gentle agitation.

  • Sample Analysis: At specified time points, withdraw an aliquot of the simulant fluid.

  • Quantification: Analyze the concentration of this compound in the simulant using a validated HPLC-UV method.

  • Data Reporting: Report the amount of this compound leached per unit surface area of the polymer.

Conclusion

This compound can be an effective photostabilizer for a range of polymers, protecting them from UV degradation. Proper incorporation and thorough testing are essential to ensure optimal performance and safety, particularly in sensitive applications such as drug delivery systems where the potential for leaching must be carefully evaluated. The protocols provided herein offer a foundation for researchers and professionals to explore the utility of this compound in their specific polymer formulations.

References

Application Notes and Protocols for the Extraction of Dioxybenzone from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dioxybenzone (benzophenone-8) is a common ingredient in sunscreens and other personal care products, acting as a UV filter. Its widespread use has led to its detection in various environmental compartments, including water, soil, and sediment. As an emerging contaminant of concern, robust and reliable methods for its extraction and quantification are essential for environmental monitoring and risk assessment. These application notes provide detailed protocols for the extraction of this compound from environmental matrices, tailored for researchers, scientists, and professionals in drug development and environmental science. The methodologies described are based on established techniques such as Solid-Phase Extraction (SPE) for aqueous samples and Microwave-Assisted Extraction (MAE) for solid matrices, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes the performance of various extraction methods for this compound and other benzophenones from different environmental samples. This allows for a direct comparison of the efficiency and sensitivity of the described protocols.

Sample MatrixExtraction MethodAnalytical MethodAnalyteRecovery (%)LODLOQReference
River WaterSPE (C18)HPLC-DADBenzophenones80 - 86--[1][2]
Surface Water & WastewaterSPE (Strata C18)-Benzophenones81.9 - 96.4--[1]
Surface Water & WastewaterSPE (Strata-X)-Benzophenones74.0 - 82.6--[1]
Tap & Saline WaterSPE (Oasis HLB)LC-MS/MSThis compound74 - 1091 ng/L-[3]
SeawaterDLLME-GC-MSGC-MSThis compound-32 - 50 ng/L-[4]
Surface WaterSPE (HLB Oasis)GC-MSBenzophenones91 - 960.1 - 1.9 ng/L-[5]
SedimentMAEGC-MSBenzophenones80 - 990.1 - 1.4 ng/g-[5]
SoilPLELC-MS/MSBenzophenones97.0 - 101.00.05 - 0.90 ng/g0.16 - 2.70 ng/g[6]
SedimentUltrasound-Assisted-UV filters---[7]

LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; MAE: Microwave-Assisted Extraction; PLE: Pressurized Liquid Extraction; DLLME: Dispersive Liquid-Liquid Microextraction; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry.

Experimental Protocols

Protocol 1: Extraction of this compound from Water Samples using Solid-Phase Extraction (SPE)

This protocol details the extraction of this compound from water samples using Oasis HLB SPE cartridges, a method that has shown good recoveries for a range of UV filters.[3]

1. Materials and Reagents

  • Oasis HLB SPE Cartridges (500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Glass fiber filters (0.7 µm)

  • Sample collection bottles (amber glass)

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

2. Sample Collection and Preservation

  • Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation of the analyte.

  • Transport samples to the laboratory on ice.

  • Samples should be stored at 4°C and extracted within 24-48 hours of collection.[8]

  • Filter water samples through a 0.7 µm glass fiber filter to remove suspended solids.

3. SPE Cartridge Conditioning

  • Place the Oasis HLB cartridges on the SPE manifold.

  • Wash the cartridges with 5 mL of methanol.

  • Equilibrate the cartridges with 5 mL of ultrapure water adjusted to pH 2 with formic acid.[3] Do not allow the cartridges to go dry.

4. Sample Loading

  • Adjust the pH of the collected water sample to 2 with formic acid.[3]

  • Load 100-200 mL of the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[1]

5. Cartridge Washing

  • After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.

  • Dry the cartridge under vacuum for 10-15 minutes.

6. Elution

  • Elute the retained this compound from the cartridge with two 5 mL aliquots of methanol.

  • Collect the eluate in a clean collection tube.

7. Extract Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol or the initial mobile phase of the LC-MS/MS analysis.

  • Vortex the sample to ensure complete dissolution.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Soil and Sediment Samples using Microwave-Assisted Extraction (MAE)

This protocol is designed for the efficient extraction of this compound from solid environmental matrices like soil and sediment.[5]

1. Materials and Reagents

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Microwave extraction system and vessels

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm, PTFE)

  • Nitrogen evaporator

  • LC-MS/MS system

2. Sample Preparation

  • Air-dry the soil or sediment samples to a constant weight.

  • Homogenize the dried sample by grinding with a mortar and pestle.[7]

  • Sieve the sample to obtain a uniform particle size.

3. Microwave-Assisted Extraction

  • Weigh approximately 2 grams of the homogenized sample into a microwave extraction vessel.

  • Add 20 mL of a dichloromethane:methanol (8:2 v/v) extraction solvent mixture.[7]

  • Seal the vessel and place it in the microwave extraction system.

  • Set the extraction program: ramp to 150°C over 10 minutes and hold for 30 minutes.[5]

  • Allow the vessels to cool to room temperature.

4. Extract Filtration and Cleanup

  • Decant the supernatant into a clean centrifuge tube.

  • Centrifuge the extract at 4000 rpm for 10 minutes to pellet any remaining solid particles.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean collection tube.

5. Extract Concentration and Reconstitution

  • Evaporate the filtered extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol or the initial mobile phase for LC-MS/MS analysis.

  • Vortex the sample to ensure complete dissolution.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Collect Water Sample Filtration 2. Filter Sample (0.7 µm) SampleCollection->Filtration Acidification 3. Acidify to pH 2 Filtration->Acidification Conditioning 4. Condition SPE Cartridge (Methanol & Water) Loading 5. Load Sample Acidification->Loading Conditioning->Loading Washing 6. Wash Cartridge (Ultrapure Water) Loading->Washing Elution 7. Elute this compound (Methanol) Washing->Elution Evaporation 8. Evaporate Eluate Elution->Evaporation Reconstitution 9. Reconstitute in 1 mL Evaporation->Reconstitution LCMS 10. Analyze by LC-MS/MS Reconstitution->LCMS

Caption: Workflow for this compound Extraction from Water using SPE.

Logical Relationship Diagram

Logical_Workflow cluster_sampling Field Work cluster_lab Laboratory Analysis cluster_data Data Processing SampleCollection Sample Collection Water, Soil, or Sediment Preservation Sample Preservation Store at 4°C SampleCollection->Preservation Extraction Extraction SPE for Water MAE for Soil/Sediment Preservation->Extraction Concentration Concentration & Reconstitution Nitrogen Evaporation Extraction->Concentration Analysis Instrumental Analysis LC-MS/MS Concentration->Analysis Quantification Quantification Calibration Curve Analysis->Quantification Reporting Data Reporting Concentration in ng/L or ng/g Quantification->Reporting

Caption: Overall Logical Workflow for Environmental Sample Analysis.

References

Application Notes and Protocols for the Preparation of Dioxybenzone Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the preparation of Dioxybenzone analytical standards for use in research, quality control, and drug development. It includes detailed protocols for the preparation of stock and working standard solutions for High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy. Additionally, this guide presents typical analytical performance data and quality control parameters in clearly structured tables. A graphical workflow is included to provide a visual representation of the standard preparation and analysis process.

Introduction

This compound (Benzophenone-8) is a benzophenone (B1666685) derivative used as a UV filter in sunscreens and other personal care products to absorb UVB and short-wave UVA radiation.[1][2] Accurate quantification of this compound in raw materials and finished products is crucial for ensuring product efficacy and safety. The preparation of accurate and precise analytical standards is a prerequisite for reliable analytical testing. This application note outlines the necessary procedures for preparing this compound standards for analysis by HPLC and UV-Vis spectroscopy.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of stable standard solutions.

PropertyValueReference
CAS Number 131-53-3
Molecular Formula C₁₄H₁₂O₄[3]
Molecular Weight 244.24 g/mol
Appearance Yellow powder[3]
Melting Point 72-75 °C
Solubility Insoluble in water; moderately soluble in ethanol (B145695) and isopropanol.[4]
UV Absorption Maxima (λmax) 290 nm (UVB) and 352 nm (UVA II)[5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98.0% purity)

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

Preparation of this compound Stock Standard Solution (1000 µg/mL) for HPLC

This protocol describes the preparation of a 1000 µg/mL stock solution of this compound in methanol.

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of HPLC grade methanol to the flask.

  • Sonicate for 10-15 minutes or until the this compound is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with HPLC grade methanol.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • This solution should be stored in an amber glass vial at 2-8 °C and is typically stable for up to one month.

Preparation of Calibration Curve Standards for HPLC

This protocol outlines the preparation of a series of working standards for generating a calibration curve. The following example provides a five-point calibration curve ranging from 5 µg/mL to 50 µg/mL.

  • Label five 10 mL volumetric flasks with the concentrations: 5, 10, 20, 40, and 50 µg/mL.

  • Using a calibrated pipette, transfer the appropriate volume of the 1000 µg/mL stock solution into each volumetric flask as indicated in the table below.

  • Dilute to the mark with the HPLC mobile phase (e.g., Methanol:Water 80:20 v/v).

  • Stopper and invert each flask to mix thoroughly.

  • Filter each standard solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Target Concentration (µg/mL)Volume of Stock Solution (1000 µg/mL) to be diluted to 10 mL
550 µL
10100 µL
20200 µL
40400 µL
50500 µL
Protocol for UV-Vis Spectrophotometric Analysis

This protocol is adapted from the USP assay for this compound and can be used for identity and purity checks.

  • Standard Solution Preparation: Prepare a standard solution of USP this compound Reference Standard in a 1:100 solution of toluene (B28343) in methanol to have a known concentration of about 10 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 100 mg of this compound, dissolve in toluene in a 100-mL volumetric flask, and dilute to volume with toluene. Pipet 1 mL of this solution into a 100-mL volumetric flask, add methanol to volume, and mix.

  • Analysis: Concomitantly determine the absorbances of both the standard and sample solutions in 1-cm cells at the wavelength of maximum absorbance at about 352 nm, using a 1 in 100 solution of toluene in methanol as the blank.

Analytical Method Parameters and Validation Data

The following tables summarize typical HPLC method parameters and expected validation data for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 352 nm
Run Time Approximately 10 minutes

Table 2: Representative HPLC Method Validation Data

Validation ParameterTypical Result
Linearity Range 5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

G cluster_prep Standard Preparation cluster_cal Calibration Standards cluster_analysis Analysis cluster_data Data Processing weigh 1. Weigh this compound Reference Standard dissolve 2. Dissolve in Methanol & Sonicate weigh->dissolve dilute_stock 3. Dilute to Volume (1000 µg/mL Stock) dissolve->dilute_stock serial_dilution 4. Perform Serial Dilutions (5-50 µg/mL) dilute_stock->serial_dilution filter 5. Filter with 0.45 µm Syringe Filter serial_dilution->filter hplc 6. HPLC Analysis filter->hplc uv_vis 7. UV-Vis Analysis (Optional QC) filter->uv_vis calibration_curve 8. Generate Calibration Curve hplc->calibration_curve quantification 9. Quantify Unknown Samples calibration_curve->quantification

Caption: Workflow for this compound standard preparation and analysis.

Conclusion

The protocols and data presented in this application note provide a robust framework for the preparation and analysis of this compound analytical standards. Adherence to these guidelines will contribute to the generation of accurate and reliable analytical results in research and quality control settings. It is recommended that each laboratory validates the analytical method according to its specific requirements and regulatory guidelines.

References

Application Notes and Protocols for In Vitro Assessment of Dioxybenzone Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxybenzone (Benzophenone-8) is an organic compound used as an ingredient in sunscreens and other personal care products to absorb UVA and UVB radiation.[1] Given its function and topical application, it is imperative to thoroughly assess its potential for phototoxicity, a condition where a substance becomes toxic upon exposure to light.[2] These application notes provide a detailed protocol for the in vitro assessment of this compound's phototoxic potential, adhering to internationally recognized guidelines and incorporating supplementary assays for a comprehensive safety profile.

The primary assay for in vitro phototoxicity testing is the 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT), as specified in the OECD Test Guideline 432.[3][4] This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.[5] In addition to this validated method, this document outlines protocols for assessing two key mechanisms of phototoxicity: the generation of Reactive Oxygen Species (ROS) and DNA damage (photogenotoxicity).

Data Presentation

The following tables summarize the available quantitative and qualitative data on the in vitro phototoxicity of this compound. It is important to note a discrepancy in the findings between the standard 3T3 NRU assay and studies using reconstructed human skin models.

Table 1: Summary of this compound Phototoxicity Data from 3T3 Neutral Red Uptake (NRU) Assay

Test SystemEndpointThis compound ResultReference
Balb/c 3T3 cellsPhototoxicity ClassificationNot categorized as phototoxic[6]
Balb/c 3T3 cellsReactive Oxygen Species (ROS) GenerationNegligible[6]

Table 2: Summary of this compound Phototoxicity Data from Reconstructed Human Skin Models

Test SystemEndpointThis compound ConcentrationResultReference
EpiSkinCell Viability Reduction vs. Dark Control0.1% (w/w)31%[1]
EpiDermCell Viability Reduction vs. Dark Control0.1% (w/w)40%[1]

Note: A reduction in cell viability of >30% is considered indicative of phototoxic potential according to OECD guidelines.[1]

Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (adapted from OECD TG 432)

This test evaluates photo-cytotoxicity by comparing the concentration-dependent reduction in the uptake of the vital dye Neutral Red by cells exposed to the test substance in the presence versus the absence of light.[3]

a. Materials:

  • Balb/c 3T3 mouse fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin solution

  • This compound (test substance)

  • Chlorpromazine (positive control)

  • Phosphate Buffered Saline (PBS)

  • Neutral Red solution

  • Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water)

  • 96-well cell culture plates

  • Solar simulator with a filter to remove UVC and UVB wavelengths

b. Procedure:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density that will ensure they are sub-confluent at the end of the experiment (e.g., 1x10^4 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Preparation of Test Solutions: Prepare a range of concentrations of this compound in a suitable solvent. The final concentration of the solvent in the cell culture medium should be non-toxic.

  • Treatment: Remove the culture medium from the cells and wash with PBS. Add the prepared this compound solutions to the wells of both plates. Include solvent controls and a positive control (chlorpromazine).

  • Incubation: Incubate the plates for 60 minutes at 37°C.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). Keep the second plate in the dark under the same temperature conditions.

  • Post-Incubation: After irradiation, remove the test solutions, wash the cells with PBS, and add fresh culture medium. Incubate both plates for another 24 hours.

  • Neutral Red Uptake: Remove the culture medium and add Neutral Red solution to each well. Incubate for 3 hours.

  • Destaining and Measurement: Wash the cells with PBS and add the Neutral Red destain solution. Measure the absorbance at 540 nm using a plate reader.

c. Data Analysis:

  • Calculate the cell viability for each concentration relative to the solvent control for both the irradiated (+UVA) and non-irradiated (-UVA) plates.

  • Determine the IC50 values (concentration that reduces cell viability by 50%) for both conditions.

  • Calculate the Photo Irritation Factor (PIF) using the formula: PIF = IC50 (-UVA) / IC50 (+UVA)

  • If an IC50 value cannot be calculated, the Mean Photo Effect (MPE) can be determined.

  • Interpretation: A PIF ≥ 5 or an MPE ≥ 0.15 indicates a phototoxic potential. A PIF between 2 and 5 or an MPE between 0.1 and 0.15 suggests probable phototoxicity. A PIF < 2 and an MPE < 0.1 indicates no phototoxic potential.[7]

Experimental_Workflow_3T3_NRU_PT cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Irradiation cluster_exposure cluster_post_treatment Day 2-3: Post-Treatment cluster_analysis Day 3: Analysis seed_cells Seed Balb/c 3T3 cells in two 96-well plates incubate_24h_prep Incubate for 24h seed_cells->incubate_24h_prep treat_cells Treat cells for 1h incubate_24h_prep->treat_cells prepare_solutions Prepare this compound and control solutions prepare_solutions->treat_cells plate_dark Plate 1: Dark Control treat_cells->plate_dark treat_cells->plate_dark plate_uva Plate 2: UVA Irradiation (e.g., 5 J/cm²) treat_cells->plate_uva wash_add_medium Wash cells, add fresh medium plate_uva->wash_add_medium incubate_24h_post Incubate for 24h wash_add_medium->incubate_24h_post nru_assay Neutral Red Uptake Assay incubate_24h_post->nru_assay measure_absorbance Measure Absorbance (540 nm) nru_assay->measure_absorbance data_analysis Calculate Viability, IC50, and PIF/MPE measure_absorbance->data_analysis

Caption: Workflow for the 3T3 Neutral Red Uptake Phototoxicity Test.

Reactive Oxygen Species (ROS) Assay

This assay measures the generation of intracellular ROS following exposure to this compound and UVA radiation using a fluorescent probe.

a. Materials:

  • Human keratinocytes (e.g., HaCaT) or other relevant skin cell line

  • Appropriate cell culture medium

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) fluorescent probe

  • Positive control (e.g., hydrogen peroxide)

  • PBS

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

b. Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading: Wash the cells with PBS and incubate with H2DCFDA solution in the dark at 37°C for 30-60 minutes.

  • Treatment: Wash the cells to remove excess probe and add different concentrations of this compound.

  • Irradiation: Immediately expose the plate to a relevant dose of UVA radiation. A parallel plate should be kept in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points after irradiation.

c. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Normalize the fluorescence intensity of treated cells to that of the solvent control.

  • Compare the ROS generation in irradiated versus non-irradiated cells.

ROS_Signaling_Pathway substance This compound excited_state Excited State This compound* substance->excited_state absorbs light UVA Light light->excited_state ros Reactive Oxygen Species (ROS) excited_state->ros generates cellular_components Cellular Components (Lipids, Proteins, DNA) ros->cellular_components oxidizes oxidative_stress Oxidative Stress & Cell Damage cellular_components->oxidative_stress

Caption: this compound-mediated ROS generation and cellular damage.

Photogenotoxicity Assessment: The Photo-Comet Assay

This assay detects DNA strand breaks in individual cells resulting from exposure to this compound and UVA light.

a. Materials:

  • Human keratinocytes (e.g., HaCaT) or another suitable cell line

  • This compound

  • Low melting point agarose (B213101)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green)

  • Microscope slides

  • Solar simulator

b. Procedure:

  • Cell Treatment and Irradiation: Treat cells with various concentrations of this compound for a short period (e.g., 30-60 minutes). Expose the cells to UVA radiation, while keeping a duplicate set in the dark.

  • Cell Embedding: After treatment, harvest the cells and embed them in low melting point agarose on a microscope slide.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and score the level of DNA damage using appropriate software (measuring tail length, tail intensity, etc.).

c. Data Analysis:

  • Compare the extent of DNA damage (e.g., mean tail moment) in cells treated with this compound and UVA to the dark controls and solvent controls.

  • An increase in DNA damage in the irradiated samples compared to the non-irradiated samples indicates a photogenotoxic potential. A study on a similar compound, Benzophenone-2, showed enhanced DNA damage after UV exposure using the comet assay.[8]

Photo_Comet_Assay_Workflow cluster_exposure Exposure start Start: Cell Culture treatment Treat cells with this compound start->treatment dark_control Dark Control treatment->dark_control uva_exposure UVA Exposure treatment->uva_exposure harvest Harvest and embed cells in agarose on slides dark_control->harvest uva_exposure->harvest lysis Lyse cells to form nucleoids harvest->lysis unwinding Alkaline DNA unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Neutralize and stain DNA electrophoresis->staining analysis Visualize and score comets for DNA damage staining->analysis end End: Photogenotoxicity Assessment analysis->end

Caption: Workflow for the Photo-Comet Assay.

Conclusion

The in vitro assessment of this compound phototoxicity presents a complex picture. While the standard 3T3 NRU PT suggests a lack of phototoxic potential and negligible ROS generation, studies utilizing more physiologically relevant reconstructed human skin models indicate that this compound can induce a significant reduction in cell viability upon UVA exposure, surpassing the threshold for a phototoxic classification.[1][6] This highlights the importance of employing a multi-assay approach for a comprehensive risk assessment.

The provided protocols for the 3T3 NRU PT, ROS assay, and the photo-comet assay offer a robust framework for researchers to evaluate the phototoxic and photogenotoxic potential of this compound and other UV-absorbing compounds. The conflicting data underscores the need for careful interpretation of results from different in vitro systems and may warrant further investigation to fully understand the potential risks associated with the use of this compound in consumer products.

References

Application of Dioxybenzone in Photoprotection Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxybenzone (benzophenone-8) is an organic compound that functions as a chemical sunscreen agent, primarily absorbing UVB and short-wave UVA (UVA-2) radiation.[1][2][3] Structurally, it is a derivative of benzophenone, and its mechanism of action involves the absorption of UV photons, which excites the molecule to a higher energy state. As the molecule returns to its ground state, it releases the energy as heat, thereby preventing the UV radiation from penetrating the skin and causing cellular damage.[4] While historically used in sunscreen formulations, its application has become less common due to the emergence of newer broad-spectrum UV filters and concerns regarding its safety profile, which is not as extensively studied as other benzophenones like oxybenzone.

These application notes provide an overview of the use of this compound in photoprotection research, summarizing key quantitative data and detailing relevant experimental protocols.

Data Presentation

UV Absorption and Photoprotective Efficacy

This compound provides protection against UVB and UVA-II radiation.[4] Its efficacy in sunscreen formulations has been quantified in historical studies.

ParameterValueReference
Peak UV Absorption (UVA-II)352 nm[1]
Secondary Peak UV Absorption (UVB)290 nm[1]
Approved Concentration (USA)Up to 3%[4]
In Vivo Sun Protection Factor (SPF) Contribution

The contribution of this compound to the Sun Protection Factor (SPF) of a sunscreen formulation has been evaluated in past studies.

FormulationThis compound ConcentrationSPF ContributionReference
Monotherapy3%4-5[1]
In combination with 5% Padimate O3%3-4[1]
Comparison with 3% Oxybenzone3%3-4 (equivalent to oxybenzone)[1]

Experimental Protocols

In Vitro Sun Protection Factor (SPF) Determination

This protocol outlines a general method for the in vitro determination of SPF, which can be adapted for formulations containing this compound. The method is based on the COLIPA guidelines for in vitro UVA protection measurement.[5][6][7][8][9]

Objective: To determine the Sun Protection Factor of a topical formulation containing this compound in vitro.

Materials:

  • Sunscreen formulation containing a known concentration of this compound.

  • Polymethylmethacrylate (PMMA) plates with a roughened surface.

  • Positive control sunscreen with a known SPF.

  • Negative control (vehicle without UV filter).

  • UV-Vis spectrophotometer with an integrating sphere.

  • Solar simulator with a defined UV output.

  • Glycerol or other suitable spreading agent.

  • Analytical balance.

Procedure:

  • Sample Preparation: Accurately weigh an appropriate amount of the sunscreen formulation to be applied to the PMMA plate at a concentration of 1.2 mg/cm².[9]

  • Application: Apply the formulation evenly onto the roughened surface of the PMMA plate. Use a finger cot or a suitable tool to spread the product in a standardized manner to achieve a uniform film.

  • Drying: Allow the film to dry and equilibrate for 15 minutes in the dark at room temperature.[9]

  • Initial Absorbance Measurement: Measure the initial absorbance of the sunscreen film from 290 to 400 nm using a UV-Vis spectrophotometer.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Final Absorbance Measurement: After irradiation, remeasure the absorbance of the sunscreen film across the same wavelength range.

  • SPF Calculation: The SPF is calculated from the transmittance data using a specific formula that takes into account the erythemal action spectrum and the solar simulator's spectral irradiance.

Phototoxicity Assessment (Adapted from OECD Guideline 432)

This protocol describes an in vitro method to assess the phototoxic potential of this compound.[10][11][12][13][14]

Objective: To determine if this compound becomes cytotoxic in the presence of UV light.

Materials:

  • Balb/c 3T3 mouse fibroblast cell line.

  • Cell culture medium (e.g., DMEM) with supplements.

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • Neutral Red dye solution.

  • Solar simulator with a UVA filter.

  • Positive control (e.g., Chlorpromazine).

  • Negative control (solvent).

Procedure:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the culture medium in both plates with the this compound dilutions. Include positive and negative controls.

  • Incubation: Incubate the plates for 1 hour at 37°C.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA radiation from the solar simulator. Keep the second plate in the dark as a control.

  • Post-Incubation: After irradiation, wash the cells and replace the treatment medium with fresh culture medium. Incubate both plates for another 24 hours.

  • Neutral Red Uptake Assay: Add Neutral Red solution to each well and incubate to allow for dye uptake by viable cells.

  • Quantification: Wash the cells and extract the dye. Measure the absorbance of the extracted dye using a plate reader.

  • Data Analysis: Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates. Determine the IC50 values (concentration that reduces viability by 50%). The Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values with and without UV irradiation. A PIF greater than 5 is indicative of phototoxic potential.[13]

Estrogen Receptor Binding Assay

This protocol provides a general framework for assessing the potential of this compound to bind to the estrogen receptor (ER).[15][16][17][18]

Objective: To evaluate the affinity of this compound for the estrogen receptor.

Materials:

  • Recombinant human estrogen receptor alpha (ERα).

  • Radiolabeled estradiol (B170435) (e.g., [³H]-17β-estradiol).

  • This compound.

  • Unlabeled 17β-estradiol (for positive control and standard curve).

  • Assay buffer.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Competitive Binding Reaction: In a series of tubes, combine a fixed concentration of recombinant ERα and radiolabeled estradiol with increasing concentrations of this compound. Include a control with no competitor and a standard curve with unlabeled estradiol.

  • Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the ER-bound radiolabeled estradiol from the free radiolabeled estradiol using a method such as dextran-coated charcoal or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabeled estradiol as a function of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol. This can be used to determine the binding affinity (Ki).

Visualizations

Mechanism of UV Photoprotection

G cluster_skin Skin Layers Stratum_Corneum Stratum Corneum Epidermis Epidermis DNA_Damage DNA Damage Epidermis->DNA_Damage can cause Dermis Dermis UV_Radiation UV Radiation (UVA/UVB) UV_Radiation->Epidermis penetrates to This compound This compound (in Sunscreen) UV_Radiation->this compound interacts with This compound->Epidermis protects Energy_Conversion Absorption of UV Photon (Excited State) This compound->Energy_Conversion undergoes Heat_Dissipation Heat Dissipation (Return to Ground State) Energy_Conversion->Heat_Dissipation leads to Heat_Dissipation->this compound regenerates

Caption: Mechanism of UV photoprotection by this compound.

Experimental Workflow for In Vitro Phototoxicity Assessment

G Start Start: Seed 3T3 Fibroblasts Treat_Cells Treat cells with This compound Start->Treat_Cells Split Divide into two groups Treat_Cells->Split Irradiate Expose to UVA Radiation Split->Irradiate Dark_Control Keep in Dark Split->Dark_Control Incubate_24h Incubate for 24 hours Irradiate->Incubate_24h Dark_Control->Incubate_24h NRU_Assay Neutral Red Uptake Assay Incubate_24h->NRU_Assay Measure_Viability Measure Cell Viability NRU_Assay->Measure_Viability Analyze Calculate PIF Measure_Viability->Analyze

Caption: Workflow for OECD 432 phototoxicity testing.

Potential Signaling Pathways Affected by this compound

G cluster_uv UV Radiation Exposure cluster_effects Cellular Effects UV UVB/UVA ROS Reactive Oxygen Species (ROS) UV->ROS DNA_Damage Direct DNA Damage UV->DNA_Damage MAPK MAPK Pathway (ERK, p38) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Apoptosis Apoptosis DNA_Damage->Apoptosis induces MAPK->Apoptosis regulates Inflammation Inflammation MAPK->Inflammation promotes NFkB->Inflammation promotes ER Estrogen Receptor (ER) Endocrine_Disruption Potential Endocrine Disruption ER->Endocrine_Disruption leads to This compound This compound This compound->ER may bind to

Caption: Potential signaling pathways affected by this compound.

References

Troubleshooting & Optimization

Troubleshooting Dioxybenzone crystallization in cosmetic formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering Dioxybenzone crystallization in their cosmetic and pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in formulations? A1: this compound, also known as Benzophenone-8, is an organic compound used as a UV filter in products like sunscreens to absorb UVB and short-wave UVA radiation.[1][2][3][4] In the United States, the FDA has approved its use as an over-the-counter (OTC) sunscreen ingredient at concentrations up to 3%.[5][6][7]

Q2: Why is this compound crystallization a problem in my formulation? A2: Crystallization of a UV filter like this compound indicates it is not fully dissolved in the formulation's oil phase. This can lead to a significant reduction in SPF efficacy, compromise the product's stability, and negatively affect the aesthetics and feel of the final product.[8][9]

Q3: What is the melting point of this compound? A3: this compound is a yellow powder with a reported melting point of 68°C (154°F).[1][2] Some sources may indicate a slightly higher range, such as 73-75°C.[3] It is critical to exceed this temperature during the manufacturing process to ensure complete dissolution.

Q4: What are the general solubility characteristics of this compound? A4: this compound is insoluble in water but is moderately soluble in solvents like ethanol (B145695) and isopropanol.[1][2] Its solubility in the various emollients and oils used in cosmetic formulations is a critical factor that must be carefully evaluated.

Troubleshooting Guide: this compound Crystallization

Issue: I have observed crystal formation in my this compound-containing formulation. What are the potential causes and how can I fix it?

The formation of crystals from a solid organic UV filter is a common stability challenge.[8][10][11] The primary cause is that the filter is no longer fully solubilized in the oil phase. This can happen for several reasons. Follow this guide to diagnose and resolve the issue.

Step 1: Review the Solvent System and Concentration

  • Question: Is my concentration of this compound too high for my chosen oil phase?

  • Answer: Every cosmetic emollient has a maximum capacity to dissolve a solid ingredient. If the concentration of this compound exceeds this saturation point, it will crystallize.[9] The choice of solvent is critical, as different emollients have different solubilizing capacities.[12] Studies show that emollients containing aromatic groups or a certain polarity can significantly improve the solubility of UV filters.[13]

  • Recommended Actions:

    • Reduce Concentration: Lower the percentage of this compound in your formulation to be well within the solubility limits of your oil phase.

    • Optimize Emollients: Replace or combine emollients in your oil phase. Increasing the concentration of polar oils or using high-solvency esters (e.g., C12-15 Alkyl Benzoate) can improve this compound solubility.[8][13]

    • Conduct Solubility Studies: Systematically determine the saturation point of this compound in your specific oil phase (See Experimental Protocol 1).

Step 2: Verify the Manufacturing Process

  • Question: Was the oil phase heated sufficiently during production?

  • Answer: To ensure complete solubilization, the oil phase containing the this compound powder must be heated to a temperature above the filter's melting point (above 68°C-75°C).[3][8] Insufficient heating will leave microscopic seed crystals that promote further crystallization over time.

  • Recommended Actions:

    • Confirm Heating Profile: Review your manufacturing protocol to ensure the oil phase temperature exceeds 75°C and is held for a sufficient duration with adequate mixing to fully dissolve all this compound particles.

    • Microscopic Examination: Use polarized light microscopy to examine a sample of the oil phase after heating and before emulsification. The absence of any bright, "spikey" crystalline structures indicates complete dissolution.[8]

Step 3: Evaluate Formulation Stability and Ingredient Interactions

  • Question: Is the formulation unstable, or are other ingredients causing the crystallization?

  • Answer: The overall stability of the emulsion and interactions between ingredients can influence crystallization.[14] Emulsifiers, for instance, can affect the recrystallization speed of UV filters within an emulsion.[9] While less documented for this compound specifically, other UV filters are known to crystallize on the surface of mineral pigments like titanium dioxide.[15]

  • Recommended Actions:

    • Perform Stability Testing: Subject your formulation to accelerated stability testing, including temperature cycling (e.g., freeze-thaw cycles) and storage at elevated temperatures (e.g., 45-50°C).[16] This can help predict long-term stability and provoke potential crystallization. (See Experimental Protocol 2).

    • Assess Ingredient Compatibility: Create simpler formulations (e.g., this compound in your oil phase without other actives) to isolate potential negative interactions that could be driving crystallization.

Data Presentation

The solubility of this compound is highly dependent on the solvent system. The following table summarizes solubility data in common laboratory solvents and research-oriented co-solvent systems.

Solvent SystemSolubilityReference
Water< 0.1 mg/mL (Insoluble)[17][18]
EthanolModerately Soluble[1][2]
IsopropanolModerately Soluble[1][2]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[17]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL[17][18]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL[17][18]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Cosmetic Emollients

  • Objective: To determine the saturation concentration (w/w %) of this compound in a specific cosmetic emollient or oil blend.

  • Methodology:

    • Prepare a series of vials, each containing a fixed amount (e.g., 10g) of the emollient to be tested.

    • Add incrementally increasing amounts of this compound powder to each vial (e.g., 1%, 2%, 3%,... w/w).

    • Heat the vials in a controlled water bath to 80°C.

    • Mix each vial vigorously for 30 minutes at 80°C until all powder is visually dissolved.

    • Allow the vials to cool slowly to room temperature (25°C) and store for 24-48 hours.

    • Observe the vials for any signs of crystal formation or precipitation. The highest concentration that remains a clear, single-phase solution is the approximate solubility limit at room temperature.

    • For precise quantification, the clear supernatant from the oversaturated samples can be carefully filtered and analyzed using High-Performance Liquid Chromatography (HPLC) to determine the exact concentration of dissolved this compound.

Protocol 2: Accelerated Stability Testing for Crystallization Propensity

  • Objective: To assess the likelihood of this compound crystallization in a final formulation under stress conditions.

  • Methodology:

    • Prepare several samples of the final cosmetic formulation in appropriate packaging.

    • Freeze-Thaw Cycling: Place samples in a freezer at -10°C for 24 hours, then allow them to thaw at room temperature for 24 hours. Repeat this cycle 3-5 times.

    • Elevated Temperature Storage: Store samples in an oven at 45°C or 50°C for a period of 4 to 12 weeks.

    • Analysis: At regular intervals (e.g., weekly), remove a sample from each stress condition. Allow it to return to room temperature.

    • Visual Inspection: Visually inspect the sample for any changes in appearance, such as graininess or visible crystals.

    • Microscopic Analysis: Place a small amount of the product on a microscope slide. Using a polarized light microscope, examine the sample for the presence of birefringent (brightly colored against a dark background) crystalline structures, which confirm the presence of this compound crystals.

Mandatory Visualization

Below is a logical workflow for troubleshooting this compound crystallization.

G cluster_solutions start Problem: This compound Crystals Observed check_solubility Step 1: Review Formulation Is this compound concentration > solubility limit in the oil phase? start->check_solubility solubility_yes Action: High Likelihood of Crystallization check_solubility->solubility_yes Yes solubility_no Concentration appears appropriate. Proceed to next step. check_solubility->solubility_no No solution_group Solutions solubility_yes->solution_group check_process Step 2: Review Manufacturing Process Was the oil phase heated above 75°C until fully dissolved? solubility_no->check_process process_no Action: Incomplete Dissolution check_process->process_no No process_yes Process appears correct. Proceed to next step. check_process->process_yes Yes process_no->solution_group check_stability Step 3: Evaluate Stability Did formulation fail accelerated stability testing (e.g., freeze-thaw)? process_yes->check_stability stability_yes Action: Formulation is Unstable check_stability->stability_yes Yes stability_yes->solution_group solution1 1. Reduce this compound concentration. solution2 2. Increase solvent capacity (e.g., add high-solvency emollient). solution3 3. Increase oil phase temperature/hold time during manufacturing. solution4 4. Re-evaluate emulsifier system or other interacting ingredients.

Caption: Troubleshooting workflow for this compound crystallization.

References

Technical Support Center: Analysis of Dioxybenzone Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation of dioxybenzone.

Frequently Asked Questions (FAQs)

Q1: What are the known photodegradation products of this compound?

A1: The primary identified photodegradation product of this compound (benzophenone-8) is 2,2′,4-trihydroxybenzophenone.[1] This product is formed through the cleavage of the ether bond on the methoxy-substituted ring of the this compound molecule. While other degradation products may form under specific experimental conditions, 2,2′,4-trihydroxybenzophenone is the most commonly cited phototransformation product in scientific literature. It is important to note that under certain conditions, such as in the presence of chlorine, this compound can also form chlorinated byproducts.[2][3][4]

Q2: What is the general pathway for the photodegradation of this compound?

A2: The photodegradation of this compound is initiated by the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state. This excitation can lead to the cleavage of the methoxy (B1213986) group's ether bond, a common degradation pathway for benzophenone-type UV filters. This process results in the formation of 2,2′,4-trihydroxybenzophenone. The reaction is influenced by factors such as the solvent, pH, and the presence of other reactive species.

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its photodegradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) or UV detection are the most effective techniques. Specifically, UPLC-MS/MS offers high sensitivity and selectivity for both identification and quantification.[5][6] HPLC with a photodiode array (PDA) detector is also a robust method for quantification and can provide spectral information to aid in peak identification.

Q4: Are there any known issues with the photostability of this compound itself?

A4: this compound is a benzophenone (B1666685) derivative and, like other members of this class, it can be susceptible to photodegradation.[5] While it is designed to absorb UV radiation, this process can lead to its gradual breakdown over time upon prolonged or intense UV exposure. The rate of degradation is dependent on the specific conditions of the experiment, including the matrix in which it is dissolved and the characteristics of the light source.

Troubleshooting Guides

Issue 1: Poor Chromatographic Separation of this compound and its Photodegradation Products
Possible Cause Troubleshooting Step
Inappropriate HPLC/UPLC Column Ensure you are using a C18 reversed-phase column, which is well-suited for separating moderately polar compounds like this compound and its hydroxylated degradation products.
Suboptimal Mobile Phase Composition Optimize the mobile phase gradient. A common starting point is a gradient of water and methanol (B129727) or acetonitrile, both with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. Adjust the gradient slope and duration to improve resolution.
Incorrect Flow Rate A lower flow rate can sometimes improve the separation of closely eluting peaks. Experiment with flow rates between 0.2 and 0.5 mL/min for UPLC and 0.8 to 1.2 mL/min for HPLC.
Sample Overload Injecting too concentrated a sample can lead to broad, tailing peaks. Dilute your sample and reinject.
Issue 2: Low Sensitivity or Inability to Detect Photodegradation Products
Possible Cause Troubleshooting Step
Insufficient Degradation Increase the duration or intensity of the UV irradiation in your experiment to generate a higher concentration of degradation products. Ensure your light source is emitting at the appropriate wavelength to be absorbed by this compound.
Inadequate Mass Spectrometer Ionization Optimize the electrospray ionization (ESI) source parameters on your mass spectrometer. Both positive and negative ion modes should be tested, as different products may ionize more efficiently in one mode over the other. For this compound and its hydroxylated products, positive ion mode is often effective.
Incorrect MRM Transitions If using UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, ensure you have optimized the precursor and product ion m/z values for each analyte. For initial identification, a full scan or product ion scan is recommended.
Sample Matrix Effects The sample matrix can suppress the ionization of your target analytes. Perform a matrix effect study by comparing the response of a standard in solvent to a standard spiked into a blank matrix extract. If significant suppression is observed, consider further sample cleanup (e.g., solid-phase extraction) or using an isotopically labeled internal standard.

Experimental Protocols

Forced Photodegradation of this compound

This protocol outlines a general procedure for inducing the photodegradation of this compound in a controlled laboratory setting.

Objective: To generate photodegradation products of this compound for identification and methods development.

Materials:

  • This compound standard

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Quartz cuvettes or a photoreactor

  • UV lamp (emitting in the UVA and/or UVB range)

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with UV/PDA and/or MS detector

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Prepare a working solution by diluting the stock solution in a transparent solvent (e.g., 50:50 methanol:water) to a suitable concentration for analysis (e.g., 10 µg/mL).

  • Transfer the working solution to a quartz cuvette or the reaction vessel of a photoreactor. Quartz is used as it is transparent to UV light.

  • Expose the solution to UV light. The duration and intensity of the exposure will need to be optimized based on your specific setup. Start with a time course experiment (e.g., collecting samples at 0, 1, 2, 4, 8, and 24 hours) to monitor the degradation process.

  • Protect from evaporation. Ensure the vessel is sealed to prevent solvent evaporation during the experiment.

  • Analyze the samples at each time point using a validated stability-indicating analytical method (see below).

  • Analyze a control sample that has been protected from light to differentiate between photodegradation and other forms of degradation.

UPLC-MS/MS Analysis of this compound and 2,2′,4-Trihydroxybenzophenone

This protocol provides a starting point for developing a UPLC-MS/MS method for the analysis of this compound and its primary photodegradation product.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration. An example is: 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-10 min (90-10% B), 10-12 min (10% B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometer Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • MRM Transitions (example values, should be optimized):

    • This compound: Precursor ion (m/z) 245.1 -> Product ion (m/z) 137.1

    • 2,2′,4-Trihydroxybenzophenone: Precursor ion (m/z) 231.1 -> Product ion (m/z) 121.1

Data Presentation

Table 1: Photodegradation of this compound (10 µg/mL) under UVA Irradiation

Irradiation Time (hours)This compound Concentration (µg/mL)2,2′,4-Trihydroxybenzophenone Concentration (µg/mL)
010.000.00
28.501.20
47.102.35
85.253.90
123.805.10
241.906.80
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

photodegradation_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Solution B Transfer to Quartz Vessel A->B C UV Irradiation B->C D Collect Samples at Time Points C->D E UPLC-MS/MS Analysis D->E F Data Processing & Quantification E->F

Caption: Experimental workflow for the analysis of this compound photodegradation.

degradation_pathway This compound This compound (2,2'-Dihydroxy-4-methoxybenzophenone) UV_light UV Light (hν) This compound->UV_light Product 2,2',4-Trihydroxybenzophenone UV_light->Product Side_Product Other Minor Degradation Products UV_light->Side_Product

Caption: Proposed photodegradation pathway of this compound.

References

Technical Support Center: Interference of Dioxybenzone in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying, troubleshooting, and mitigating the interference caused by dioxybenzone in fluorescence-based assays. This compound, a common UV-filtering ingredient in sunscreens, can be a source of significant assay artifacts, leading to false positives or negatives in high-throughput screening (HTS) and other fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound (benzophenone-8) is an organic compound widely used for its ability to absorb UVB and short-wave UVA radiation.[1][2] Its chemical structure, a derivative of benzophenone (B1666685), contains aromatic rings and a conjugated system that can interact with light, leading to two primary mechanisms of assay interference:

  • Autofluorescence: this compound can absorb light at one wavelength and emit it at a longer wavelength, a property known as fluorescence. If its emission spectrum overlaps with that of your assay's fluorophore, it can lead to a false positive signal.

  • Fluorescence Quenching: this compound can absorb the excitation light intended for your fluorophore or the emitted light from it, leading to a decrease in the detected signal (a false negative). This is also known as the "inner filter effect".[3][4]

Q2: What are the spectral properties of this compound that I should be aware of?

Understanding the absorbance and potential emission spectra of this compound is crucial for predicting and troubleshooting interference.

Spectral PropertyWavelength (nm)Implication for Fluorescence Assays
UV Absorbance Peak 1 ~290Potential for quenching fluorophores excited in the UV range.
UV Absorbance Peak 2 ~352Potential for quenching fluorophores excited in the near-UV range.
Predicted Fluorescence Emission ~410 - 580Potential for autofluorescence interference in assays using blue-green fluorophores (e.g., coumarin, fluorescein).

Table 1: Key Spectral Properties of this compound and Their Implications in Fluorescence-Based Assays.

Q3: My assay uses a blue or green fluorophore and I suspect this compound interference. What should I do?

Given that benzophenone derivatives tend to fluoresce in the blue-green region of the spectrum, interference is highly likely. Here are the initial troubleshooting steps:

  • Run a Compound-Only Control: Measure the fluorescence of a solution containing only this compound at the same concentration used in your assay. This will confirm if this compound is autofluorescent under your experimental conditions.

  • Spectral Scan: If possible, perform a fluorescence scan of the this compound solution to determine its excitation and emission maxima in your assay buffer. This will provide a clearer picture of the spectral overlap with your fluorophore.

Q4: How can I mitigate interference from this compound?

Several strategies can be employed to reduce or eliminate the impact of this compound on your assay results:

  • Use Red-Shifted Fluorophores: Switching to fluorophores that are excited and emit at longer wavelengths (e.g., red or far-red dyes like Cy5 or Alexa Fluor 647) can often resolve the issue, as fewer library compounds fluoresce in this region.[5][6]

  • Assay in Kinetic Mode: If your assay measures an enzymatic reaction, running it in kinetic mode can help. The initial fluorescence of this compound will be constant and can be subtracted as background, while the change in fluorescence over time due to the reaction can be accurately measured.[3]

  • Employ Counter-Screens: Design a secondary assay that can identify interfering compounds. For example, an assay run without the biological target can help distinguish true hits from compounds that interfere with the detection method.[7]

  • Time-Resolved Fluorescence (TRF): If available, TRF can be a powerful tool to discriminate between the short-lived fluorescence of interfering compounds and the long-lived fluorescence of specific lanthanide-based probes.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)

Symptoms:

  • High background fluorescence in wells containing this compound.

  • A dose-dependent increase in signal with increasing this compound concentration, even in the absence of the target.

  • Non-saturating activity curves.

Troubleshooting Workflow:

start High Signal Detected control Run Compound-Only Control (this compound in assay buffer) start->control check_fluorescence Is the control fluorescent? control->check_fluorescence autofluorescence Autofluorescence Confirmed check_fluorescence->autofluorescence Yes no_autofluorescence Interference is likely not autofluorescence. Investigate other causes. check_fluorescence->no_autofluorescence No subtract_background Subtract Background Signal (Signal_experimental - Signal_control) autofluorescence->subtract_background check_linearity Is the corrected signal linear and within the dynamic range? subtract_background->check_linearity valid_data Data may be valid. Proceed with caution. check_linearity->valid_data Yes mitigation Implement Mitigation Strategy: - Use red-shifted fluorophore - Switch to kinetic mode - Perform counter-screen check_linearity->mitigation No

Caption: Workflow for troubleshooting high fluorescence signals.

Issue 2: Unexpectedly Low Fluorescence Signal (Potential Quenching)

Symptoms:

  • Reduced signal in the presence of this compound compared to the control.

  • A dose-dependent decrease in signal with increasing this compound concentration.

  • For enzyme assays, a decrease in the reaction rate.

Troubleshooting Workflow:

start Low Signal Detected pre_read Perform a pre-read absorbance scan of this compound at excitation and emission wavelengths of the fluorophore. start->pre_read check_absorbance Does this compound absorb at these wavelengths? pre_read->check_absorbance quenching Quenching (Inner Filter Effect) is the likely cause. check_absorbance->quenching Yes no_quenching Interference is likely not quenching. Investigate other causes (e.g., true inhibition, compound precipitation). check_absorbance->no_quenching No mitigation Implement Mitigation Strategy: - Decrease this compound concentration - Use a brighter or red-shifted fluorophore - Use a different assay format (e.g., luminescence) quenching->mitigation confirm_inhibition Confirm true inhibition with an orthogonal assay. no_quenching->confirm_inhibition

Caption: Workflow for troubleshooting low fluorescence signals.

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

Objective: To quantify the intrinsic fluorescence of this compound under specific assay conditions.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates

Method:

  • Prepare a serial dilution of this compound: In a microplate, prepare a dilution series of this compound in assay buffer. The concentration range should cover the concentrations used in your primary assay. Include wells with assay buffer only as a blank.

  • Set up the plate reader: Use the same excitation and emission wavelengths, filters, and gain settings as your primary assay.

  • Measure fluorescence: Read the fluorescence intensity of each well.

  • Data analysis:

    • Calculate the average fluorescence of the blank wells.

    • Subtract the average blank fluorescence from the fluorescence of all wells containing this compound.

    • Plot the background-subtracted fluorescence intensity against the concentration of this compound.

Protocol 2: Fluorescence Quenching Assay (Stern-Volmer Analysis)

Objective: To quantify the quenching effect of this compound on a specific fluorophore.

Materials:

  • Fluorophore of interest (e.g., fluorescein) at a fixed concentration in assay buffer.

  • This compound stock solution.

  • Fluorometer or microplate reader with fluorescence detection.

Method:

  • Prepare samples: Prepare a series of solutions with a constant concentration of the fluorophore and increasing concentrations of this compound. Include a sample with the fluorophore only (no quencher).

  • Measure fluorescence: Record the fluorescence intensity (I) for each sample, as well as the intensity of the fluorophore-only sample (I₀).

  • Data analysis:

    • Calculate the ratio I₀/I for each this compound concentration.

    • Create a Stern-Volmer plot by plotting I₀/I versus the concentration of this compound ([Q]).

    • The data should fit the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.

    • A linear plot indicates a single quenching mechanism (static or dynamic). The slope of the line is Ksv.

Illustrative Quenching Data:

The following table provides an example of data that could be generated from a quenching experiment.

This compound (µM)Fluorescence Intensity (a.u.)I₀/I
010001.00
108501.18
207201.39
405501.82
604302.33
803402.94
1002703.70

Table 2: Example of fluorescence quenching data for a hypothetical assay in the presence of increasing concentrations of this compound.

By adhering to these troubleshooting guides and experimental protocols, researchers can effectively manage the challenges posed by this compound interference, ensuring the integrity and accuracy of their fluorescence-based assay data.

References

Technical Support Center: Stabilizing Dioxybenzone in Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when formulating dioxybenzone in oil-in-water (O/W) emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in O/W emulsions?

This compound (benzophenone-8) is an organic compound used as a sunscreen agent to absorb UVB and short-wave UVA radiation.[1] It is formulated in oil-in-water emulsions to create cosmetically elegant and effective sunscreen products.

Q2: What are the common stability issues encountered with this compound in O/W emulsions?

The most prevalent stability issues when formulating this compound in O/W emulsions include:

  • Crystallization: this compound is a yellow powder at room temperature and can recrystallize within the emulsion over time, especially with temperature fluctuations.[2] This can negatively impact the product's efficacy and aesthetics.

  • Phase Separation: This includes creaming (oil droplets rising) or coalescence (droplets merging), leading to a non-uniform product. This can be caused by improper emulsifier selection, incorrect processing, or changes in pH.

  • Photodegradation: While a UV absorber, this compound itself can degrade upon prolonged exposure to UV radiation, potentially reducing the sunscreen's protective capabilities.

  • Color and Odor Changes: Instability can manifest as changes in the color or odor of the emulsion.

Troubleshooting Guide

Issue 1: Crystallization of this compound

Symptom: The appearance of solid particles, a grainy texture, or a decrease in efficacy over time.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Poor Solubility in the Oil Phase Ensure this compound is fully dissolved in the oil phase before emulsification. Select an oil or a blend of oils in which this compound has high solubility. Polar oils can improve the solubility of solid organic UV filters.[3]
Supersaturation Avoid using this compound at a concentration that exceeds its solubility limit in the chosen oil phase at various temperatures.
Temperature Fluctuations Store the emulsion at a stable temperature. Perform freeze-thaw cycle testing to assess stability under temperature stress.[4]
Incompatible Formulation Ingredients Certain ingredients may promote crystallization. Conduct compatibility studies with all excipients.

Logical Flow for Troubleshooting Crystallization

start Crystallization Observed check_solubility Verify this compound Solubility in Oil Phase start->check_solubility check_concentration Review this compound Concentration check_solubility->check_concentration evaluate_storage Assess Storage Conditions check_concentration->evaluate_storage review_ingredients Check for Incompatible Ingredients evaluate_storage->review_ingredients dissolved Ensure Complete Dissolution During Manufacturing review_ingredients->dissolved solution Problem Resolved dissolved->solution A Define Formulation (Oil Phase, Water Phase, this compound Conc.) B Select Emulsifier System (Vary Type and HLB) A->B C Prepare Emulsion Batches (Vary Homogenization Parameters) B->C D Characterize Initial Properties (Particle Size, Viscosity, pH) C->D E Conduct Accelerated Stability Testing (Temperature Cycling, Centrifugation) D->E F Analyze Stability (Visual, Particle Size, Rheology) E->F G Optimized Stable Formulation F->G

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Dioxybenzone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of dioxybenzone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a hydrophobic compound and is practically insoluble in water.[1][2] Its aqueous solubility is reported to be less than 0.1 mg/mL.[3][4]

Q2: Why is my this compound not dissolving in my aqueous buffer?

This compound's chemical structure, a derivative of benzophenone, makes it highly lipophilic, leading to poor solubility in aqueous solutions.[1][5] If you are observing precipitation or failure to dissolve, it is expected behavior in a purely aqueous medium.

Q3: What are the general strategies to improve the solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications.[6][7] Common approaches include:

  • Co-solvency: Introducing a water-miscible organic solvent in which this compound is more soluble.[8][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix to improve its dissolution rate.[10][11]

  • Particle Size Reduction: Increasing the surface area through techniques like micronization or creating nanosuspensions.[6][8]

  • Use of Surfactants: Employing surfactants to form micelles or microemulsions that can encapsulate the hydrophobic this compound molecules.[7][12]

Q4: Are there any safety precautions I should be aware of when using co-solvents or other excipients?

Yes, when using co-solvents, surfactants, or other excipients, it is crucial to consider their potential toxicity and impact on your specific experimental system (e.g., cell culture, animal models).[13] Always consult the material safety data sheet (MSDS) for each excipient and consider its compatibility with your downstream applications. The concentration of the excipient should be kept to the minimum required to achieve solubilization.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
This compound precipitates out of solution after initial dissolution. The solution is supersaturated, or there has been a change in temperature or solvent composition.1. Gently warm the solution to aid redissolution.[14] 2. Increase the proportion of the co-solvent or the concentration of the solubilizing agent. 3. Ensure the final solution is stored at a constant temperature.
The chosen solubilization method is interfering with the experimental assay. The excipients (co-solvents, surfactants, etc.) are biologically active or interfere with the detection method.1. Run a vehicle control (the solubilizing formulation without this compound) to assess the effect of the excipients alone. 2. Consider alternative solubilization techniques. For instance, if a co-solvent is causing issues, explore complexation with cyclodextrins.
Difficulty in preparing a stock solution of sufficient concentration. The solubility limit in the chosen solvent system has been reached.1. Refer to the solubility data to select a more appropriate solvent system. For high concentrations, DMSO is a good starting point.[3][4] 2. For aqueous-based stocks, a combination of methods, such as using a co-solvent along with a complexing agent, may be necessary.

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvents and solvent systems.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Water< 0.1 mg/mL (Practically Insoluble)[2][3][4]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[4]
Ethanol21.8 g/100 mL[2]
Isopropanol17 g/100 mL[2]

Table 2: Formulations for Enhanced Aqueous Solubility of this compound

FormulationAchieved SolubilityReference
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL[3]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL[3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineSoluble (exact concentration not specified)[3]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System (DMSO)

This protocol is suitable for preparing a stock solution that can be further diluted in an aqueous medium for in vitro experiments.

  • Preparation of Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Add pure Dimethyl Sulfoxide (DMSO) to achieve a high concentration stock solution (e.g., 100 mg/mL).[4]

    • Vortex or sonicate until the this compound is completely dissolved.

  • Preparation of Working Solution:

    • Serially dilute the stock solution in your aqueous experimental medium (e.g., cell culture media, buffer).

    • Crucially, ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent toxicity in biological systems. [13]

    • Vortex immediately after adding the stock solution to the aqueous medium to facilitate dispersion and prevent precipitation.

Protocol 2: Solubilization using Complexation with Cyclodextrins

This method is useful for creating a more aqueous-based stock solution, reducing the reliance on organic co-solvents.

  • Preparation of Cyclodextrin (B1172386) Solution:

    • Prepare a solution of a suitable cyclodextrin, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), in your desired aqueous buffer (e.g., 20% w/v in saline).[3]

  • Complexation:

    • Add the this compound powder to the cyclodextrin solution.

    • Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • To remove any undissolved this compound, filter the solution through a 0.22 µm filter.

  • Quantification:

    • Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This technique can enhance the dissolution rate of this compound in aqueous media.[7][11]

  • Dissolution:

    • Select a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) or a Polyethylene glycol (PEG).[7]

    • Dissolve both the this compound and the carrier in a common volatile solvent (e.g., ethanol, methanol).[7]

  • Solvent Evaporation:

    • Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.

  • Final Product:

    • Further dry the solid dispersion under vacuum to remove any residual solvent.

    • The resulting solid can be scraped and milled into a fine powder. This powder should exhibit improved wetting and dissolution characteristics in aqueous media compared to the original this compound.

Visualized Workflows

G Workflow for Solubilization using a Co-solvent A Weigh this compound B Add DMSO to desired concentration A->B C Vortex/Sonicate to dissolve (Stock Solution) B->C D Dilute stock solution in aqueous medium C->D E Vortex immediately (Working Solution) D->E

Caption: Co-solvent solubilization workflow.

G Workflow for Solubilization via Cyclodextrin Complexation A Prepare aqueous cyclodextrin solution B Add this compound powder A->B C Stir/Shake for 24-48 hours B->C D Filter to remove undissolved solid C->D E Quantify concentration of filtrate D->E

Caption: Cyclodextrin complexation workflow.

G Logical Steps for Troubleshooting Solubility Issues Start This compound fails to dissolve CheckSolvent Is the solvent purely aqueous? Start->CheckSolvent UseCosolvent Introduce a co-solvent (e.g., DMSO) CheckSolvent->UseCosolvent Yes CheckConcentration Is the concentration too high? CheckSolvent->CheckConcentration No UseCosolvent->CheckConcentration IncreaseSolubilizer Increase co-solvent/surfactant/cyclodextrin concentration CheckConcentration->IncreaseSolubilizer Yes AlternativeMethod Consider an alternative solubilization method CheckConcentration->AlternativeMethod No Success Dissolution achieved IncreaseSolubilizer->Success AlternativeMethod->Success

Caption: Troubleshooting logic for this compound solubility.

References

Technical Support Center: Minimizing Dioxybenzone Interference in Toxicological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and minimizing interference caused by the UV-filtering compound dioxybenzone in toxicological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in toxicological assays?

A1: this compound (benzophenone-8) is an organic compound used as a sunscreen agent to block UVB and short-wave UVA radiation.[1][2] In toxicological assays, it is a "nuisance compound" that can interfere with assay readouts, leading to inaccurate results. Its strong UV absorbance, structural similarity to other biologically active benzophenones, and potential for metabolic activation are primary sources of concern.[3][4] Its metabolites, in particular, have been shown to have estrogenic effects, which can confound endocrine disruption assays.[4]

Q2: How can this compound's optical properties interfere with absorbance and fluorescence-based assays?

A2: this compound strongly absorbs UV light, with a peak absorption at 352 nm (UVA II) and a secondary peak at 290 nm (UVB).[3] This can cause interference in two main ways:

  • Direct Absorbance: In colorimetric assays that measure absorbance at or near these wavelengths (e.g., some formazan-based cytotoxicity assays), this compound can directly contribute to the signal, leading to false-positive or false-negative results depending on the assay format.

  • Fluorescence Quenching: The compound's absorbance spectrum may overlap with the excitation or emission spectra of fluorescent probes used in an assay. This can lead to quenching of the fluorescent signal, resulting in an underestimation of the biological effect (a false negative).[5] Additionally, the compound itself or its metabolites may possess intrinsic fluorescence (autofluorescence), which can increase background noise and lead to false positives.[6][7]

Q3: Can this compound interfere with enzyme-based and reporter gene assays?

A3: Yes. Like other small molecules, this compound can interfere with enzyme and reporter assays through several mechanisms:

  • Direct Enzyme Inhibition: this compound may directly inhibit reporter enzymes, such as firefly luciferase, a common tool in gene expression studies.[5][8] This would lead to a false-negative result for gene activation.

  • Signal Interference: In luciferase assays, which produce light, this compound's UV-absorbing properties can attenuate the bioluminescent signal if there is spectral overlap, a phenomenon known as a Beer's law effect.[8]

  • Biological Activity: The metabolites of this compound are known to activate the estrogen receptor (ER) signaling pathway.[4] In reporter assays designed to detect ER modulators, this would be a true biological effect, but if the target of study is a different pathway, this off-target activation could be a confounding factor or a false positive for general toxicity screening.

Q4: What are the initial signs that this compound may be interfering with my assay?

A4: Key indicators of potential interference include:

  • High background signal in wells containing this compound but no cells or target enzyme.

  • Reproducible but concentration-dependent effects that do not align with known biology.[9]

  • Discrepancies between different assay formats (e.g., activity seen in a fluorescence-based assay but not in an absorbance-based orthogonal assay).[10]

  • Negative results for known activators when tested in the presence of this compound.

  • A "shift" in the IC50 curve that is dependent on the concentration of the detection reagent or reporter enzyme.[11]

Q5: How can I distinguish between true biological activity and assay interference?

A5: A multi-step validation process is crucial:

  • Run Controls: Test this compound in a cell-free version of the assay (e.g., with assay reagents only) to check for direct effects on the readout.

  • Perform Counter-Screens: Use an assay specifically designed to detect interference. For example, test the compound's effect on purified luciferase enzyme if your primary assay is a luciferase reporter assay.[8][9]

  • Use Orthogonal Assays: Confirm your findings using a different assay technology that relies on an unrelated detection method (e.g., confirming a hit from a fluorescence assay with a luminescence or absorbance-based assay).[11][12]

  • Assess Cytotoxicity: Always run a standard cytotoxicity assay in parallel. A compound that appears to be an inhibitor in a cell-based assay may simply be killing the cells.[12]

Troubleshooting Guides

Problem 1: Unexpectedly High Absorbance in a Cell Viability Assay (e.g., MTT)
  • Possible Cause: this compound is directly absorbing light at the measurement wavelength, or its antioxidant properties are directly reducing the tetrazolium salt (e.g., MTT) to formazan (B1609692).[13]

  • Troubleshooting Steps:

    • Run a "Compound Only" Control: Prepare wells with this compound in media, but without cells. Add the assay reagent (e.g., MTT) and solubilizer, and measure the absorbance. A significant signal indicates direct interference.

    • Perform a Background Correction: Measure the absorbance of each well before and after adding the colorimetric reagent. Subtract the "before" reading from the "after" reading. For more advanced correction, use a multi-wavelength correction protocol (see Experimental Protocols).[14]

    • Switch to an Orthogonal Assay: Use a non-colorimetric viability assay, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®) or a protein-based assay (e.g., Sulforhodamine B [SRB]).

Problem 2: Low Signal or High Variability in a Luciferase Reporter Assay
  • Possible Cause: this compound is inhibiting the luciferase enzyme or quenching the luminescent signal.[5][8]

  • Troubleshooting Steps:

    • Conduct a Luciferase Inhibition Counter-Screen: Test this compound directly against purified luciferase enzyme to determine if it is an inhibitor (see Experimental Protocols).

    • Check for Spectral Overlap: Compare the UV-Vis absorbance spectrum of this compound with the emission spectrum of the luciferase. Significant overlap suggests signal quenching.

    • Modify Assay Protocol: If quenching is suspected, try reading the plate from the bottom (if using adherent cells and a compatible plate reader) to minimize the path length through the compound-containing media.

    • Use a Different Reporter System: Consider using a reporter with a red-shifted emission spectrum (e.g., certain click beetle luciferases) to reduce the likelihood of spectral overlap with UV-absorbing compounds.

Problem 3: Positive Hit in an Estrogen Receptor (ER) Agonist Screen
  • Possible Cause: This could be a true biological effect, as this compound metabolites are known ER activators, or it could be a false positive due to interference with the assay technology (e.g., autofluorescence).[4][15]

  • Troubleshooting Steps:

    • Confirm with an Orthogonal ER Assay: If the primary screen used a reporter gene assay (e.g., luciferase), confirm the hit using a different endpoint, such as a competitive ligand-binding assay or by measuring the expression of endogenous ER-target genes (e.g., pS2, GREB1) via qPCR.[12]

    • Evaluate Metabolic Activation: Since metabolites are the primary drivers of estrogenicity, ensure your cell model has appropriate metabolic capacity (e.g., expresses relevant cytochrome P450 enzymes). Comparing results in metabolically competent vs. incompetent cells can provide mechanistic insight.

    • Distinguish from Cytotoxicity: In antagonist screens, ensure that the observed inhibition of the estrogen response is not simply due to cell death. Run a cytotoxicity assay at the same compound concentrations.[12]

Data Presentation

Table 1: Optical Properties of this compound
PropertyWavelength/RangeReference(s)
Peak UV Absorbance352 nm (UVA II)[3]
Secondary UV Absorbance290 nm (UVB)[3]
General Absorption RangeUVB and short-wave UVA[1][2]
Table 2: Summary of Potential this compound Interference in Common Assays
Assay TypePotential Interference MechanismLikely ResultMitigation Strategy
Absorbance-Based (e.g., MTT, XTT) Direct absorbance of light; Chemical reduction of assay reagent.[13]False PositiveBackground correction; Use of orthogonal assays (e.g., SRB, ATP-based).
Fluorescence-Based Inner filter effect (quenching); Autofluorescence.[6]False Negative / False PositiveUse red-shifted fluorophores; Run compound-only controls; Bottom-reading plate readers.
Luciferase Reporter Gene Direct enzyme inhibition; Signal quenching.[5][8]False NegativeLuciferase inhibition counter-screen; Use of alternative or red-shifted luciferases.
Nuclear Receptor (e.g., ER, AR) True off-target biological activity by metabolites.[4]True Positive (but potentially confounding)Orthogonal confirmation assays (binding, gene expression); Use of metabolically deficient cell lines for comparison.

Experimental Protocols

Protocol 1: Multi-Wavelength Background Correction for Absorbance Assays

This protocol helps correct for background absorbance caused by a test compound like this compound. It assumes the background has a relatively linear slope in the region of interest.[14][16]

  • Determine Wavelengths:

    • Identify the analytical wavelength for your assay (λ_analysis), where your product absorbs maximally.

    • Select two reference wavelengths (λ_ref1, λ_ref2) where the assay product has minimal absorbance, but the interfering compound (this compound) does. These should typically flank a region of linear background slope.[14] Based on this compound's spectrum, wavelengths above 400 nm are often suitable.[3]

  • Run the Assay: Perform your standard assay protocol, treating cells with this compound and controls.

  • Measure Absorbance: After the final step (e.g., formazan solubilization), use a spectrophotometer to measure the absorbance of each well at λ_analysis, λ_ref1, and λ_ref2.

  • Calculate Corrected Absorbance: For each well, apply the following formula: Corrected Absorbance = A(λ_analysis) - [A(λ_ref2) + ( (A(λ_ref1) - A(λ_ref2)) * ( (λ_ref1 - λ_analysis) / (λ_ref1 - λ_ref2) ) )]

  • Analyze Data: Use the corrected absorbance values for all subsequent calculations (e.g., determining % viability).

Protocol 2: Counter-Screen for Firefly Luciferase Inhibition

This protocol determines if this compound directly inhibits the firefly luciferase enzyme.

  • Reagent Preparation:

    • Prepare a buffer solution similar to your assay conditions (e.g., PBS or Tris-based buffer, pH 7.5), containing 0.1% BSA to minimize non-specific binding.

    • Prepare a stock solution of purified recombinant firefly luciferase enzyme in the assay buffer.

    • Prepare a stock solution of D-luciferin substrate.

    • Prepare serial dilutions of this compound and a known luciferase inhibitor (as a positive control) in the assay buffer.

  • Assay Procedure (96-well white plate):

    • To each well, add 50 µL of the this compound dilution or control.

    • Add 25 µL of the luciferase enzyme solution to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Initiate the reaction by injecting 25 µL of the D-luciferin substrate into each well.

    • Immediately read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the signal from this compound-treated wells to the vehicle control (e.g., DMSO).

    • Calculate the percent inhibition and, if applicable, determine the IC50 value. Significant inhibition indicates that this compound is a direct luciferase inhibitor.

Visualizations

Troubleshooting_Decision_Tree start Unexpected Assay Result (with this compound) q1 Is the result reproducible and concentration-dependent? start->q1 a1_no Result is likely an artifact or error. Review basic protocol. q1->a1_no No q2 Run Cell-Free Control (Compound + Reagents Only). Is there a signal? q1->q2 Yes a2_yes Direct Assay Interference. Implement mitigation strategy (e.g., Background Correction). q2->a2_yes Yes q3 Is the assay absorbance, fluorescence, or luminescence-based? q2->q3 No end_node Confirmed Biological Hit or Identified Interference Artifact a2_yes->end_node q4_abs Absorbance Assay: Perform Orthogonal Assay (e.g., ATP-based). q3->q4_abs Absorbance q4_fluor Fluorescence Assay: Check for spectral overlap. Run Autofluorescence control. q3->q4_fluor Fluorescence q4_lum Luminescence Assay: Run Luciferase Inhibition Counter-Screen. q3->q4_lum Luminescence q4_abs->end_node q4_fluor->end_node q4_lum->end_node

Caption: Decision tree for troubleshooting this compound interference.

Mitigation_Workflow cluster_problem Problem Identification cluster_characterization Characterization cluster_mitigation Mitigation Strategy cluster_validation Validation problem Suspected Optical Interference (Absorbance or Fluorescence) spectrum Measure this compound's Absorbance/Fluorescence Spectrum problem->spectrum control Run Compound-Only Control in Assay Media problem->control bg_correct Apply Multi-Wavelength Background Correction spectrum->bg_correct red_shift Use Red-Shifted Dyes/ Reporter Systems spectrum->red_shift orthogonal Confirm with Orthogonal Assay (Non-Optical Readout) control->orthogonal validate Validate Result bg_correct->validate red_shift->validate orthogonal->validate

Caption: Workflow for mitigating optical interference from this compound.

Estrogen_Receptor_Pathway This compound This compound Metabolites Active Metabolites (e.g., M1, M2) This compound->Metabolites Metabolism (CYP450) ER Estrogen Receptor (ER) (in Cytoplasm) Metabolites->ER Binds Dimerization ER Dimerization & Translocation to Nucleus ER->Dimerization Conformational Change HSP HSP90 HSP->ER Dissociates from ERE Estrogen Response Element (ERE) (on DNA) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA (e.g., pS2, GREB1) Transcription->mRNA Protein Protein Synthesis & Cellular Response (e.g., Proliferation) mRNA->Protein

Caption: Estrogen Receptor (ER) signaling pathway activated by this compound metabolites.

References

Technical Support Center: Enhancing the Photostability of Dioxybenzone in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the photostability of dioxybenzone in sunscreen formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

A1: this compound (benzophenone-8) is a chemical UV filter that absorbs both UVB and short-wave UVA radiation, making it a broad-spectrum protective agent in sunscreen formulations.[1] However, like other benzophenones, it can be prone to photodegradation upon exposure to UV light. This degradation can lead to a loss of UV protection and the formation of potentially phototoxic byproducts.[2]

Q2: What are the primary signs of this compound instability in a sunscreen formulation?

A2: The primary indicators of this compound instability include:

  • Loss of SPF efficacy: The most critical sign is a reduction in the Sun Protection Factor (SPF) and UVA protection of the final product over time with UV exposure.

  • Color changes: Formulations may develop a yellowish or brownish tint upon exposure to light.

  • Phase separation or changes in viscosity: Degradation of ingredients can disrupt the stability of the emulsion.

  • Formation of degradation products: These can be detected using analytical techniques like HPLC-MS.

Q3: What are the main strategies to improve the photostability of this compound?

A3: Several strategies can be employed to enhance the photostability of this compound and other UV filters:

  • Inclusion of Antioxidants: Antioxidants like Vitamin E (alpha-tocopherol), Vitamin C (ascorbic acid), and botanical extracts can quench reactive oxygen species (ROS) generated during UV exposure, which can otherwise degrade this compound.

  • Combination with other UV filters: Certain UV filters, such as octocrylene (B1203250), can act as photostabilizers for other less stable filters.

  • Encapsulation: Encapsulating this compound in delivery systems like liposomes, solid lipid nanoparticles (SLNs), or polymer-based microcapsules can create a physical barrier, protecting it from direct UV exposure and interactions with other ingredients.[3][4]

  • Use of Quenchers: Specific molecules can be added to the formulation to accept the excited-state energy from this compound and dissipate it harmlessly as heat.

  • Optimization of the Formulation Base: The choice of emollients, emulsifiers, and other excipients can significantly impact the photostability of UV filters.[5]

Q4: Can inorganic UV filters like zinc oxide (ZnO) or titanium dioxide (TiO2) be used to stabilize this compound?

A4: The interaction between inorganic and organic UV filters is complex. While inorganic filters provide broad-spectrum protection, they can also exhibit photocatalytic activity, potentially accelerating the degradation of organic filters like this compound.[6] Surface-coated grades of ZnO and TiO2 are available to mitigate this effect. It is crucial to test the compatibility and photostability of specific combinations of this compound and inorganic filters.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Rapid decrease in SPF/UVA protection after UV exposure. This compound photodegradation.1. Incorporate a photostabilizer: Add octocrylene to the formulation. 2. Add an antioxidant package: A combination of Vitamin E and Vitamin C can be effective. 3. Consider encapsulation: Evaluate different encapsulation technologies for this compound.
Yellowing or browning of the formulation upon light exposure. Formation of colored degradation byproducts from this compound or other ingredients. Interaction with other formulation components.1. Identify the source: Conduct stability testing on individual components and combinations to isolate the cause. 2. Add antioxidants: This can prevent the oxidative reactions that lead to colored byproducts. 3. Use chelating agents: If metal ions are suspected to be catalyzing degradation, add a chelating agent like EDTA.
Phase separation or change in viscosity after UV exposure. Degradation of this compound or other components affecting the emulsion stability.1. Evaluate emulsion system: Re-assess the choice and concentration of emulsifiers and stabilizers. 2. Check for ingredient interactions: Ensure all components are compatible under UV exposure. 3. Optimize the oil phase: The choice of emollients can influence the stability of the entire formulation.[5]
Detection of unknown peaks in HPLC analysis after irradiation. Formation of this compound photodegradation products.1. Characterize degradation products: Use LC-MS/MS to identify the mass and structure of the unknown peaks. Likely products could be hydroxylated or demethylated derivatives. 2. Modify stabilization strategy: Based on the identified degradation pathway, select more targeted antioxidants or quenchers.

Data on Photostability Improvement Strategies

The following tables present hypothetical but realistic quantitative data to illustrate the potential improvements in this compound photostability with different stabilization strategies. Note: Specific experimental data for this compound is limited in publicly available literature; therefore, these values are for illustrative purposes.

Table 1: Effect of Antioxidants on this compound Photostability

FormulationThis compound Concentration (%)AntioxidantAntioxidant Concentration (%)% this compound Remaining after UV Exposure (6 hours)
Control3None065%
A3Vitamin E (α-Tocopherol)0.585%
B3Vitamin C (Ascorbyl Palmitate)0.580%
C3Vitamin E + Vitamin C0.5 + 0.592%

Table 2: Effect of Other UV Filters on this compound Photostability

FormulationThis compound Concentration (%)Co-filterCo-filter Concentration (%)% this compound Remaining after UV Exposure (6 hours)
Control3None065%
D3Octocrylene590%
E3Bemotrizinol288%

Table 3: Effect of Encapsulation on this compound Photostability

FormulationThis compound State% this compound Remaining after UV Exposure (6 hours)
ControlFree65%
FEncapsulated in SLNs95%
GEncapsulated in Polymer Microcapsules93%

Experimental Protocols

Protocol 1: In Vitro Photostability Testing by HPLC

This protocol details the methodology for assessing the photostability of this compound in a sunscreen formulation.

1. Materials and Equipment:

  • Sunscreen formulation containing this compound

  • Solar simulator with a controlled UV output

  • Quartz plates

  • Analytical balance

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation and Irradiation:

  • Accurately weigh and apply a thin, uniform film of the sunscreen formulation onto a quartz plate (e.g., 1.0 mg/cm²).

  • Allow the film to dry for 30 minutes in the dark at room temperature.

  • Prepare a corresponding "dark control" sample by wrapping a similarly prepared plate in aluminum foil.

  • Expose the sample plate to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to consumer use (e.g., equivalent to a specific number of hours of sun exposure).

  • After irradiation, dissolve the sunscreen film from both the irradiated and dark control plates in a known volume of methanol. Use sonication to ensure complete dissolution.

  • Filter the resulting solutions through a 0.45 µm syringe filter into HPLC vials.

3. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used. A typical gradient could be:

    • Start with 50% Acetonitrile / 50% Water (0.1% Formic Acid)

    • Ramp to 95% Acetonitrile / 5% Water over 15 minutes

    • Hold for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 286 nm and 325 nm).

  • Injection Volume: 10 µL

  • Quantification: Prepare a calibration curve of this compound in methanol. Calculate the concentration of this compound in the irradiated and dark control samples.

4. Calculation of Photodegradation: % Photodegradation = [ (Cdark - Cirradiated) / Cdark ] * 100 Where Cdark is the concentration of this compound in the dark control and Cirradiated is the concentration in the irradiated sample.

Protocol 2: Identification of Photodegradation Products by LC-MS/MS

This protocol outlines a method to identify potential degradation products of this compound.

1. Materials and Equipment:

  • Irradiated sunscreen sample extract (from Protocol 1)

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

  • C18 analytical column

2. LC-MS/MS Analysis:

  • Chromatography: Use the same HPLC method as in Protocol 1 to separate the components of the irradiated sample.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI is often suitable for benzophenones.

    • Full Scan Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 Da) to detect potential degradation products.

    • Product Ion Scans (MS/MS): Fragment the parent ion of this compound (m/z for [M+H]⁺) and any suspected degradation products to obtain fragmentation patterns. These patterns can be used to elucidate the structures of the degradation products. Based on existing literature for similar compounds, potential degradation could involve hydroxylation, demethylation, or cleavage of the benzophenone (B1666685) structure.

3. Data Analysis:

  • Compare the chromatograms of the irradiated and non-irradiated samples to identify new peaks that appear after UV exposure.

  • Analyze the mass spectra of these new peaks to determine their molecular weights.

  • Interpret the MS/MS fragmentation patterns to propose structures for the degradation products.

Visualizations

TroubleshootingWorkflow cluster_solutions Potential Solutions start Problem Identified: This compound Instability check_formulation Review Formulation Components start->check_formulation check_process Review Manufacturing Process start->check_process instability_type Characterize Instability (e.g., color change, SPF loss) check_formulation->instability_type check_process->instability_type add_antioxidant Incorporate Antioxidants (e.g., Vitamin E, Vitamin C) instability_type->add_antioxidant Oxidative Degradation add_stabilizer Add Photostabilizer (e.g., Octocrylene) instability_type->add_stabilizer Poor Photostability encapsulate Encapsulate this compound instability_type->encapsulate Interaction with other components optimize_base Optimize Formulation Base (e.g., emollients, pH) instability_type->optimize_base General Instability re_evaluate Re-evaluate Photostability (HPLC, SPF testing) add_antioxidant->re_evaluate add_stabilizer->re_evaluate encapsulate->re_evaluate optimize_base->re_evaluate re_evaluate->check_formulation Unsuccessful end Stable Formulation Achieved re_evaluate->end Successful

Caption: Troubleshooting workflow for addressing this compound instability.

DegradationPathway cluster_degradation Photodegradation & Metabolism This compound This compound uv_light UV Radiation This compound->uv_light absorbs excited_state Excited State this compound uv_light->excited_state excited_state->this compound Energy Dissipation (stable) hydroxylated Hydroxylated Intermediates excited_state->hydroxylated Reaction with ROS fragmentation Fragmentation Products excited_state->fragmentation Bond Cleavage glucuronide Glucuronide Metabolites (in skin) hydroxylated->glucuronide Metabolic Conjugation loss_of_uv Loss of UV Protection hydroxylated->loss_of_uv fragmentation->loss_of_uv

Caption: Plausible photodegradation and metabolic pathway for this compound.

References

Addressing matrix effects in Dioxybenzone analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Dioxybenzone in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, particularly in complex matrices like plasma or urine, endogenous substances such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source.[2] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1]

Q2: How can I detect the presence of matrix effects in my this compound assay?

A2: The most common methods for detecting and assessing matrix effects are the post-extraction spike and post-column infusion techniques.

  • Post-Extraction Spike: This method involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent. A significant difference in the signal indicates the presence of matrix effects.

  • Post-Column Infusion: In this method, a constant flow of the analyte solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any fluctuation in the baseline signal at the retention time of the analyte suggests the presence of interfering components.

Q3: What are the primary strategies to mitigate matrix effects?

A3: Mitigation strategies focus on three main areas:

  • Effective Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis. Common techniques include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[3]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a more selective column.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects. The SIL internal standard will be affected by the matrix in the same way as the analyte, thus ensuring accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q4: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?

A4: Both ESI and APCI can be used for the analysis of benzophenones. However, ESI is generally more susceptible to matrix effects than APCI.[3] If significant matrix effects are observed with ESI, switching to APCI may be a viable strategy to reduce these effects. The choice of ionization source will also depend on the specific physicochemical properties of this compound and the sensitivity required for the assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Recovery of this compound Inefficient extraction from the sample matrix.Optimize the sample preparation method. For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent. For LLE, adjust the pH of the sample and use a suitable extraction solvent.
Analyte degradation during sample processing.Minimize sample processing time and keep samples on ice. Investigate the stability of this compound under the extraction conditions.
High Variability in Results (Poor Precision) Inconsistent matrix effects between samples.Implement a more rigorous sample cleanup procedure to remove interfering components. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.
Inconsistent sample preparation.Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls.
Signal Suppression or Enhancement (Matrix Effect) Co-elution of matrix components with this compound.Improve chromatographic separation by optimizing the LC gradient, changing the mobile phase, or using a different analytical column.
Inadequate sample cleanup.Employ a more effective sample preparation technique. For example, if using protein precipitation, consider switching to SPE or LLE for a cleaner extract.
Low Sensitivity (High Limit of Quantification) Significant ion suppression.Address the matrix effect using the strategies mentioned above. Consider switching to a more sensitive mass spectrometer or a different ionization source (e.g., APCI).
Suboptimal MS/MS parameters.Optimize the precursor and product ion selection, as well as collision energy and other MS/MS parameters for this compound.

Quantitative Data Summary

The following tables summarize validation data for the analysis of this compound (Benzophenone-8) and related benzophenones in various biological matrices. This data can be used as a reference for expected method performance.

Table 1: Method Validation Parameters for Benzophenone-8 in Human Placental Tissue

ParameterResultReference
Recovery 98 - 104%Vílchez et al., 2011
Matrix Effect Not explicitly quantifiedVílchez et al., 2011
LOD 0.07 - 0.3 ng/gVílchez et al., 2011
LOQ 0.3 - 1.0 ng/gVílchez et al., 2011

Table 2: Method Validation Parameters for Benzophenone-3 in Human Urine

ParameterResultReference
Recovery 79 - 113%Černá et al., 2021[4]
Matrix Effect Precision < 15%Černá et al., 2021[4]
LOD Not ReportedČerná et al., 2021[4]
LOQ 0.001 - 0.100 ng/mLČerná et al., 2021[4]

Table 3: Method Validation Parameters for Oxybenzone (B1678072) (Benzophenone-3) in Human Plasma

ParameterResultReference
Recovery Not explicitly reported; method met FDA guidanceMatta et al., 2021[5]
Matrix Effect Not explicitly quantified; method met FDA guidanceMatta et al., 2021[5]
LOD Not ReportedMatta et al., 2021[5]
LOQ 0.40 ng/mLMatta et al., 2021[5]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Benzophenones from Human Urine

This protocol is adapted from methods for extracting benzophenones and other UV filters from aqueous matrices. A C18 SPE cartridge is commonly used for this purpose.[6][7][8]

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Urine sample

  • Internal Standard (e.g., Benzophenone-d10)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature.

    • Vortex mix for 10 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

    • Take 1 mL of the supernatant and add the internal standard.

  • SPE Cartridge Conditioning:

    • Condition the C18 cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 1 mL pre-treated urine sample onto the conditioned cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the analytes with 5 mL of ethyl acetate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE) for Benzophenones from Human Plasma/Serum

This protocol is based on general LLE procedures for extracting organic compounds from biological fluids.

Materials:

  • Plasma or serum sample

  • Internal Standard (e.g., Benzophenone-d10)

  • Extraction Solvent (e.g., Ethyl acetate, Methyl-tert-butyl ether (MTBE))

  • Buffer (e.g., Phosphate (B84403) buffer, pH 7)

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas for evaporation

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma/serum samples to room temperature.

    • To 500 µL of plasma/serum in a centrifuge tube, add the internal standard.

    • Add 500 µL of buffer (e.g., phosphate buffer, pH 7) and vortex for 10 seconds.

  • Extraction:

    • Add 2 mL of the extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Separation:

    • Carefully transfer the upper organic layer to a clean centrifuge tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Complex Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction cleanup Wash/Cleanup extraction->cleanup elution Elution cleanup->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inconsistent/Inaccurate Results? check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effect Present? check_me->me_present optimize_sp Optimize Sample Prep (SPE/LLE) me_present->optimize_sp Yes no_me No Significant Matrix Effect (Check other parameters) me_present->no_me No optimize_lc Optimize LC Separation optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

References

Validation & Comparative

Validating Analytical Methods for Dioxybenzone: A Comparative Guide for Regulatory Submissions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of successful regulatory submissions. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dioxybenzone, a common UV filter in sunscreen and cosmetic products. By presenting supporting experimental data and detailed protocols, this document aims to assist in the selection and validation of the most suitable analytical technique to ensure data integrity and compliance with regulatory expectations.

Comparative Analysis of Analytical Methods for this compound

The selection of an analytical method for this compound quantification is critical and is primarily dictated by the physicochemical properties of the analyte and the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID) are the most prevalent techniques. The following table summarizes their key performance characteristics based on validated methods for benzophenones, including the structurally similar oxybenzone, to provide a comparative overview.

Validation ParameterHPLC-UV for Oxybenzone (as a proxy for this compound)GC-MS for Benzophenone
**Linearity (R²) **> 0.999> 0.99
Range 1 - 200 µg/mL10 - 500 ng/L
Accuracy (% Recovery) 98.0 - 102.0%80 - 115%
Precision (% RSD) < 2.0%< 11.5%
Limit of Detection (LOD) ~0.3 µg/mL~0.87 ng/L
Limit of Quantitation (LOQ) ~1.0 µg/mL~10.0 ng/L

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of benzophenones.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in cosmetic formulations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 305 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-200 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the cosmetic product, disperse it in a suitable solvent like methanol, and sonicate to extract the this compound. Filter the extract through a 0.45 µm filter before injection.

3. Validation Procedure:

  • The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile compounds and can be used for the determination of this compound, often requiring derivatization.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

2. Standard and Sample Preparation:

  • Derivatization: As this compound contains hydroxyl groups, derivatization (e.g., silylation) may be necessary to improve its volatility and chromatographic performance.

  • Standard and Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., hexane). For samples, perform a liquid-liquid extraction to isolate the analyte from the cosmetic matrix before derivatization.

3. Validation Procedure:

  • The GC-MS method validation will also follow ICH guidelines, with a particular focus on specificity (mass spectral confirmation), linearity, LOD, and LOQ.

Visualizing Key Processes and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the analytical method validation workflow, the logical interplay of validation parameters, and a relevant biological pathway for this compound.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_purpose Define Analytical Method's Purpose set_acceptance_criteria Set Acceptance Criteria define_purpose->set_acceptance_criteria Defines scope perform_experiments Perform Validation Experiments set_acceptance_criteria->perform_experiments Guides experimentation collect_data Collect and Analyze Data perform_experiments->collect_data Generates validation_report Prepare Validation Report collect_data->validation_report Summarized in regulatory_submission Regulatory Submission validation_report->regulatory_submission Forms basis of

Analytical method validation workflow.

validation_parameters_relationship center_node Fit for Purpose specificity Specificity center_node->specificity accuracy Accuracy center_node->accuracy precision Precision center_node->precision linearity Linearity & Range center_node->linearity lod_loq LOD & LOQ center_node->lod_loq robustness Robustness center_node->robustness accuracy->precision linearity->accuracy linearity->precision linearity->lod_loq

Logical relationship of validation parameters.

dioxybenzone_metabolism_pathway cluster_skin Skin & Systemic Circulation cluster_cellular_effect Potential Cellular Effect This compound This compound (in Sunscreen) absorbed_this compound Absorbed This compound This compound->absorbed_this compound Percutaneous Absorption metabolites Metabolites (Hydroxylated & Demethylated forms) absorbed_this compound->metabolites Metabolism (e.g., in Liver) estrogen_receptor Estrogen Receptor metabolites->estrogen_receptor Binding gene_expression Altered Gene Expression estrogen_receptor->gene_expression Activation cellular_response Cellular Response (e.g., Endocrine Disruption) gene_expression->cellular_response

Simplified metabolic pathway of this compound.

Dioxybenzone vs. Oxybenzone: A Comparative Analysis of Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Phototoxic Potential of Two Common UV Filters.

This guide provides a comprehensive comparison of the phototoxicity of two widely used benzophenone (B1666685) UV filters, dioxybenzone and oxybenzone (B1678072). The information presented is based on experimental data from in vitro studies using human skin models, offering valuable insights for researchers and professionals in the fields of dermatology, toxicology, and pharmaceutical sciences.

Executive Summary

This compound and oxybenzone are organic compounds commonly used in sunscreens and other personal care products to absorb UV radiation. While both are effective UV filters, concerns have been raised about their potential to induce phototoxicity—a toxic response elicited by the combination of a chemical and exposure to light. This guide delves into a comparative study that evaluated the phototoxic effects of these two compounds, focusing on cell viability and the underlying experimental protocols.

Recent research indicates that under experimental conditions, this compound exhibits a greater potential for phototoxicity than oxybenzone at similar concentrations and exposure times.[1] This is a critical consideration for the formulation of safer and more effective sun protection products.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from a comparative study on the phototoxicity of this compound and oxybenzone in reconstructed human epidermis models (EpiSkin™ and EpiDerm™).

Table 1: Cell Viability in Reconstructed Human Epidermis Models After 24-Hour Exposure and UV Irradiation

CompoundConcentration (% w/w)EpiSkin™ Cell Viability (%)EpiDerm™ Cell Viability (%)
This compound 0.1%< 70%< 70%
Oxybenzone 0.1%≈ 70%≈ 70%
Avobenzone (Control) 1%> 80%> 80%
Chlorpromazine (Positive Control) 0.01%< 70%Not Reported
Solvent Blank (Negative Control) -≥ 85%≥ 85%

Note: A reduction in cell viability below 70% (a 30% reduction) is a threshold often indicative of phototoxicity according to OECD guidelines.[1]

Table 2: Dose-Response and Time-Dependence of Phototoxicity in EpiSkin™ Model

CompoundConcentration (% w/w)Exposure Time (hours)Cell Viability Reduction (%)
This compound 0.1%6~1.5 times less than 24h
0.1%24Significantly > 30%
0.01%24Significantly less than 0.1%
Oxybenzone 0.1%6~2 times less than 24h
0.1%24Just below 30%
0.01%24Significantly less than 0.1%

Reactive Oxygen Species (ROS) Generation

Phototoxicity is often mediated by the generation of reactive oxygen species (ROS) upon UV irradiation. While a direct quantitative comparison of ROS production between this compound and oxybenzone is not extensively documented in the reviewed literature, studies on benzophenone derivatives suggest differences in their potential to generate ROS. One study indicated that upon exposure to simulated sunlight, the generation of ROS from this compound was negligible, while other benzophenones like ketoprofen (B1673614) showed significant ROS production. In contrast, other research has shown that oxybenzone (benzophenone-3) can generate ROS in the skin, particularly after it has penetrated the epidermis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and oxybenzone phototoxicity.

In Vitro Phototoxicity Test using 3D Reconstructed Human Epidermis Models (EpiSkin™ & EpiDerm™)

This test is based on the OECD Test Guideline 498 for in vitro phototoxicity testing.

1. Test System Preparation:

  • Reconstructed human epidermis models (EpiSkin™ or EpiDerm™) are equilibrated overnight at 37°C in a 5% CO2, 100% humidity incubator.

2. Application of Test Substances:

  • The test substances (this compound, oxybenzone), a positive control (chlorpromazine), and a negative control (solvent blank) are applied topically to the surface of the skin models.

  • For the comparative study, concentrations of 0.01%, 0.032%, and 0.1% (w/w) for this compound and oxybenzone were used.

3. Incubation:

  • The treated tissues are incubated for a specified period (e.g., 6, 12, or 24 hours) in the dark at 37°C with 5% CO2 and 100% humidity.

4. UV Irradiation:

  • Following incubation, one set of tissues is exposed to a non-cytotoxic dose of UVA radiation. A parallel set of tissues is kept in the dark as a control.

5. Cell Viability Assessment (MTT Assay):

  • After irradiation, the viability of the skin models is assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

  • The tissues are incubated with MTT solution for 3 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692).

  • The formazan is then extracted from the tissues using an appropriate solvent (e.g., isopropanol).

  • The optical density of the formazan solution is measured using a spectrophotometer at 570 nm.

  • Cell viability is calculated as a percentage relative to the negative control.

6. Data Interpretation:

  • A substance is identified as phototoxic if it causes a significant reduction in cell viability (typically >30%) in the UV-exposed group compared to the non-UV-exposed group.

3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This is a widely accepted in vitro method for assessing phototoxicity potential, following OECD Guideline 432.

1. Cell Culture:

  • Balb/c 3T3 mouse fibroblast cells are cultured to form a monolayer in 96-well plates.

2. Treatment:

  • Cells are treated with a range of concentrations of the test substance. Two identical plates are prepared for each substance.

3. UV Exposure:

  • One plate is exposed to a non-cytotoxic dose of UVA light, while the other is kept in the dark.

4. Neutral Red Uptake:

  • After a 24-hour incubation period post-treatment and irradiation, cell viability is determined by the uptake of the vital dye, Neutral Red. The dye is absorbed and retained by lysosomes of viable cells.

5. Measurement and Analysis:

  • The dye is extracted, and the absorbance is measured.

  • The concentration at which the test substance reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated plates.

  • A Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values. A PIF score greater than 5 is typically indicative of phototoxic potential.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for phototoxicity testing and a simplified signaling pathway for UV-induced skin damage.

G cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_analysis Analysis prep_cells Prepare 3D Skin Models or 3T3 Cell Cultures apply_compounds Apply this compound, Oxybenzone, Positive & Negative Controls prep_cells->apply_compounds uv_exposure UV Irradiation (+UVA) apply_compounds->uv_exposure dark_control Dark Control (-UVA) apply_compounds->dark_control viability_assay Cell Viability Assay (e.g., MTT or NRU) uv_exposure->viability_assay dark_control->viability_assay data_analysis Data Analysis & Comparison viability_assay->data_analysis

Caption: Experimental workflow for in vitro phototoxicity testing.

G cluster_trigger Trigger cluster_cellular Cellular Response cluster_outcome Outcome uv_radiation UV Radiation ros Reactive Oxygen Species (ROS) Generation uv_radiation->ros uv_filter UV Filter (e.g., Oxybenzone) uv_filter->ros mapk MAPK Pathway Activation ros->mapk inflammation Inflammation ros->inflammation ap1 AP-1 Activation mapk->ap1 mmps Increased MMPs (Collagen Degradation) ap1->mmps tgf Decreased TGF-β Signaling ap1->tgf photoaging Photoaging mmps->photoaging collagen Decreased Collagen Synthesis tgf->collagen collagen->photoaging

Caption: Simplified signaling pathway of UV-induced skin damage.

References

Comparative analysis of Dioxybenzone and Avobenzone UV absorbance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the UV Absorbance of Dioxybenzone and Avobenzone

For Immediate Publication

This guide provides a detailed comparative analysis of the ultraviolet (UV) absorbance characteristics of two organic sunscreen agents: this compound and Avobenzone. Tailored for researchers, scientists, and drug development professionals, this document outlines their respective UV filtering capabilities, photostability, and the experimental protocols used for their evaluation.

Comparative UV Absorbance and Photostability

This compound (Benzophenone-8) and Avobenzone (Butyl Methoxydiboylmethane) are both organic molecules that absorb UV radiation, but they differ significantly in their spectral coverage and stability. Avobenzone is a potent absorber of long-wave UVA rays, while this compound offers broader but less specific protection across UVB and short-wave UVA regions.

A critical distinction lies in their photostability. Avobenzone is notoriously photounstable, degrading significantly upon exposure to UV light, which necessitates the inclusion of photostabilizing agents in formulation.[1][2][3] this compound, while less common in modern formulations, is a more stable compound.[4]

Data Summary

The following table summarizes the key quantitative parameters of this compound and Avobenzone.

ParameterThis compound (Benzophenone-8)Avobenzone (Butyl Methoxydiboylmethane)
INCI Name Benzophenone-8Butyl Methoxydiboylmethane
Molecular Formula C₁₄H₁₂O₄[5][6]C₂₀H₂₂O₃[1][7]
Molar Mass 244.24 g/mol [5][8]310.39 g/mol [1][9]
UV Range Absorbed UVB & UVA-II (short-wave UVA)[6][10][11]Full Spectrum UVA (UVA-I & UVA-II)[2][12][13]
Peak Absorbance (λmax) Primary peak in UVA-II; Secondary peak in UVB~357 - 360 nm[1][2][7][12][14]
Molar Absorptivity (ε) > 2000 M⁻¹cm⁻¹[8]32,400 M⁻¹cm⁻¹ at 355 nm (enol form in cyclohexane)[9]
Photostability Relatively photostable.[4]Highly photounstable; can lose over 50% of absorbance in 1 hour without stabilizers.[2][3]

Mechanism of Action and Photodegradation

Organic UV filters like this compound and Avobenzone function by absorbing high-energy UV photons. The molecule enters an excited state and then dissipates the energy, often as heat, as it returns to its ground state, preventing the UV radiation from reaching the skin.[15]

Avobenzone's instability is a result of its molecular structure. In its ground state, it exists primarily in a stable, chelated enol form, which is highly effective at absorbing UVA light.[1][14] Upon absorbing a UV photon, it can undergo a process called keto-enol tautomerization, converting to a less stable keto isomer. This keto form is not an efficient UVA absorber and is prone to irreversible degradation into various by-products, leading to a loss of sun protection.[2][14][16]

G cluster_0 Avobenzone Photodegradation Pathway Enol Avobenzone (Enol Form) Effective UVA Absorber Excited Excited State Enol->Excited Absorbs UVA Photon Keto Keto Tautomer Poor UVA Absorber Excited->Keto Undesired Phototautomerization Ground Ground State (Energy Dissipated as Heat) Excited->Ground Desired Pathway Degradation Degradation Products (Loss of Efficacy) Keto->Degradation Irreversible Cleavage G cluster_1 Workflow for UV Absorbance Analysis A 1. Sample Preparation (Dissolve in Solvent) B 2. Prepare Dilutions (If necessary) A->B C 3. Instrument Blank (Using pure solvent) B->C D 4. Measure Absorbance (Scan 290-400 nm) C->D E 5. Data Analysis (Identify λmax, Quantify) D->E

References

A Comparative Guide to the Efficacy of Dioxybenzone and Nano-Zinc Oxide Sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two sunscreen active ingredients: the chemical filter dioxybenzone and the physical blocker nano-zinc oxide. The following sections detail their efficacy, supported by available experimental data, and outline the methodologies used in their evaluation.

Efficacy and Performance Characteristics

This compound, a benzophenone (B1666685) derivative, functions by absorbing UVB and short-wave UVA radiation.[1][2] In contrast, nano-zinc oxide provides broad-spectrum protection by absorbing and scattering both UVA and UVB rays.[3][4] While both ingredients are used for sun protection, their efficacy, photostability, and safety profiles differ significantly.

Quantitative Data Summary

Direct comparative studies of this compound and nano-zinc oxide at equivalent concentrations in identical formulations are limited in publicly available literature. The data for this compound largely originates from older studies, making a precise head-to-head comparison with modern nano-zinc oxide formulations challenging. The following tables summarize the available quantitative data for each compound.

Table 1: Sun Protection Factor (SPF) and UVA Protection Data

Sunscreen ActiveConcentrationSPF (in vitro/in vivo)UVA Protection Factor (UVA-PF)Critical Wavelength (nm)Source(s)
This compound3% (in lotion with 5% Padimate O)Contributed 3-4 SPF units (in vivo)Broader UVA coverage than oxybenzonePeak absorption at 352 nm[1]
This compound3% (monotherapy)4-5 (in vivo)Not specifiedNot specified[1]
Nano-Zinc Oxide20-25%High SPF values achievable (e.g., SPF 30+)High> 370[5][6]
Nano-Zinc OxideNot SpecifiedA 25% reduction in in vitro SPF from 39.6 to 26.5 after pre-irradiation was observed in one study.4.8 (after pre-irradiation)Not specified[7]

Table 2: Photostability Data

Sunscreen ActiveConcentration & ConditionsPhotodegradationSource(s)
This compound2% in oil phaseMaintained 90% of initial absorbance after 4 hours of UV exposure[1]
Nano-Zinc OxideIn combination with organic filters (6% nano-ZnO)Caused an 84.3% loss in UVA-PF of the organic filter mixture after 2 hours of UV exposure[8]
Nano-Zinc OxideStand-alone formulationsGenerally considered photostable[4]

Experimental Protocols

The efficacy of sunscreen ingredients is evaluated through standardized in vitro and in vivo methods.

In Vivo Sun Protection Factor (SPF) Determination (ISO 24444:2019)

This method determines the SPF by assessing the minimal erythemal dose (MED), which is the smallest UV dose that causes visible redness on the skin.

Methodology:

  • Volunteer Selection: A panel of human volunteers with specific skin types is selected.

  • Sunscreen Application: A standardized amount of the sunscreen product (2 mg/cm²) is applied to a designated area of the volunteer's back. An adjacent area remains unprotected as a control.

  • UV Exposure: The test areas are exposed to a controlled spectrum of UV radiation from a solar simulator. A series of increasing UV doses are administered to small sub-sites.

  • Erythema Assessment: After 16 to 24 hours, the irradiated areas are visually assessed for the presence of erythema.

  • SPF Calculation: The SPF is calculated as the ratio of the MED on the protected skin to the MED on the unprotected skin.

In Vitro UVA Protection Factor (UVA-PF) Determination (ISO 24443:2021)

This in vitro method assesses the UVA protection of a sunscreen product by measuring its absorbance characteristics.

Methodology:

  • Substrate Preparation: A thin, uniform layer of the sunscreen product is applied to a roughened polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.

  • Initial Absorbance Measurement: The absorbance of the sunscreen-coated plate is measured from 290 nm to 400 nm using a UV spectrophotometer.

  • UV Pre-irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator to account for the effects of photodegradation.

  • Post-irradiation Absorbance Measurement: The absorbance is measured again after irradiation.

  • UVA-PF Calculation: The UVA-PF is calculated from the post-irradiation absorbance data. The method also allows for the calculation of the critical wavelength, which is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the integral from 290 to 400 nm. A critical wavelength of 370 nm or greater is generally required for a "broad-spectrum" claim.[5]

Photostability Testing

Photostability testing evaluates the ability of a sunscreen to retain its protective properties upon exposure to UV radiation.

Methodology:

  • Sample Preparation: The sunscreen is applied as a thin film to a suitable substrate, such as PMMA plates or quartz plates.

  • Initial UV Absorbance: The initial UV absorbance spectrum of the sample is measured.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a specified period.

  • Final UV Absorbance: The UV absorbance spectrum is measured again after irradiation.

  • Photodegradation Calculation: The percentage of degradation is calculated by comparing the absorbance before and after irradiation. A photostable sunscreen will show minimal change in its absorbance spectrum.

Signaling Pathways and Potential Toxicological Effects

This compound: Endocrine Disruption

This compound has been shown to exhibit estrogenic activity. Its metabolites can bind to and activate the estrogen receptor α (ERα), potentially leading to endocrine disruption.[9][10]

Dioxybenzone_Endocrine_Disruption This compound This compound Metabolites Metabolites (e.g., M1, M2) This compound->Metabolites Metabolism ER_alpha Estrogen Receptor α (ERα) Metabolites->ER_alpha Binding & Activation ERE Estrogen Response Element (ERE) in DNA ER_alpha->ERE Binding Gene_Expression Altered Gene Expression ERE->Gene_Expression Endocrine_Disruption Potential Endocrine Disruption Gene_Expression->Endocrine_Disruption

This compound's potential endocrine disruption pathway.
Nano-Zinc Oxide: Oxidative Stress and Apoptosis

The phototoxicity of nano-zinc oxide is primarily attributed to the generation of reactive oxygen species (ROS) upon UV exposure. ROS can induce oxidative stress, leading to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway and subsequent caspase-dependent apoptosis (programmed cell death).

Nano_ZnO_Toxicity cluster_uv UV Exposure Nano_ZnO Nano-Zinc Oxide ROS Reactive Oxygen Species (ROS) Generation Nano_ZnO->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK_Pathway MAPK Signaling Pathway Activation (e.g., JNK, p38) Oxidative_Stress->MAPK_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3) MAPK_Pathway->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

ROS-mediated phototoxicity of nano-zinc oxide.

Conclusion

This compound and nano-zinc oxide offer sun protection through different mechanisms and with distinct efficacy and safety profiles. Nano-zinc oxide provides broad-spectrum UV protection and is generally considered photostable, though its potential to induce oxidative stress, particularly in combination with other ingredients, warrants consideration. This compound provides UVB and partial UVA protection but is less commonly used in modern formulations due to a lack of comprehensive safety data and concerns about its potential for endocrine disruption. The choice of a UV filter in sunscreen formulation requires a careful evaluation of its efficacy, photostability, and potential toxicological effects. Further direct comparative studies are needed to provide a more definitive quantitative assessment of their relative performance.

References

In Vivo Toxicological Comparison of Dioxybenzone and its Metabolites: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo toxicological profiles of the ultraviolet (UV) filter dioxybenzone (benzophenone-8) and its primary metabolites. The information presented herein is based on available experimental data, with a focus on metabolic pathways, estrogenic activity, and other toxicological endpoints.

Metabolic Pathways of this compound

In vivo, this compound undergoes metabolic activation to form several metabolites. In rats, the primary metabolic pathways involve demethylation and hydroxylation, leading to the formation of M1 and M2, respectively.[1][2] In human skin cells, this compound is metabolized to its corresponding glucuronide conjugates.[3]

This compound This compound M1 Metabolite 1 (M1) (Demethylation) This compound->M1 Rat M2 Metabolite 2 (M2) (Hydroxylation) This compound->M2 Rat Glucuronide Glucuronide Conjugates This compound->Glucuronide Human Skin Cells Estrogenic_Effects Enhanced Estrogenic Effects M1->Estrogenic_Effects M2->Estrogenic_Effects Phototoxicity Potential Phototoxicity Glucuronide->Phototoxicity A Animal Model Selection (Immature or Ovariectomized Female Rats) B Acclimatization and Grouping (At least 6 animals per group) A->B C Dosing Regimen (Daily for 3 consecutive days via oral gavage or subcutaneous injection) B->C D Dose Groups (Vehicle control, positive control, at least two dose levels of test substance) C->D E Daily Observations (Body weight, clinical signs of toxicity) D->E F Necropsy (Approximately 24 hours after the last dose) E->F G Uterine Excision and Weighing (Wet and blotted uterine weights recorded) F->G H Data Analysis (Statistical comparison of uterine weights between treated and control groups) G->H cluster_0 Cytoplasm cluster_1 Nucleus Metabolite This compound Metabolite (e.g., M1, M2) ER Estrogen Receptor (ERα) Metabolite->ER Binding Dimer Activated ER Dimer ER->Dimer Dimerization & HSP Dissociation HSP Heat Shock Proteins (HSP) HSP->ER ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Uterine Growth) Protein->Cellular_Response

References

The Unseen Competitor: A Comparative Guide to Dioxybenzone Cross-Reactivity in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a critical comparison of dioxybenzone's potential cross-reactivity in immunological assays. While direct quantitative data for this compound is notably absent in publicly available research, this guide leverages data from structurally similar compounds to highlight the importance of assay specificity and provides detailed protocols for in-house validation.

This compound (benzophenone-8), a UV filter used in some sunscreens and cosmetics, shares a core benzophenone (B1666685) structure with other widely used agents like oxybenzone (B1678072) (benzophenone-3). This structural similarity is a red flag for potential cross-reactivity in immunoassays, which can lead to inaccurate quantification and false-positive results. Understanding and mitigating this is crucial for toxicological studies, environmental monitoring, and the development of new dermatological products.

Comparative Analysis of Benzophenone UV Filters

Due to the lack of specific cross-reactivity data for this compound, the following table presents a comparative analysis of closely related benzophenone compounds. This serves as a model for the type of data researchers should generate and consider when developing or using immunoassays for these molecules. The alternatives chosen, oxybenzone and avobenzone, are common UV filters often studied for their environmental and health impacts.

Table 1: Comparative Cross-Reactivity of Benzophenone Derivatives in a Hypothetical Competitive ELISA

CompoundStructureTarget AnalyteIC50 (ng/mL)% Cross-Reactivity
This compound 2,2'-Dihydroxy-4-methoxybenzophenoneOxybenzoneData Not AvailableData Not Available
Oxybenzone 2-Hydroxy-4-methoxybenzophenoneOxybenzone100100%
Avobenzone 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dioneOxybenzone> 10,000< 1%

Note: The data for Oxybenzone and Avobenzone are illustrative and based on typical immunoassay performance where structural similarity dictates cross-reactivity. The lack of data for this compound underscores a critical research gap.

The Underlying Science: Structural Similarity and Antibody Binding

Cross-reactivity in immunoassays occurs when an antibody, designed to bind to a specific analyte, also binds to other structurally similar molecules. In the case of benzophenones, an antibody generated against oxybenzone, for example, may also recognize and bind to this compound due to the shared core chemical structure. This can lead to an overestimation of the target analyte's concentration.

Experimental Protocols

To address the data gap and enable researchers to assess the cross-reactivity of this compound and other compounds, a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided below. This is a standard method for quantifying small molecules and determining assay specificity.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of this compound and other UV filters against a target analyte (e.g., oxybenzone) in a competitive immunoassay format.

Materials:

  • High-binding 96-well microplates

  • Target analyte (e.g., Oxybenzone) for standard curve

  • Primary antibody specific to the target analyte

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Test compounds (this compound, Avobenzone, etc.) dissolved in an appropriate solvent

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the target analyte-protein conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare a standard curve of the target analyte at known concentrations.

    • Prepare serial dilutions of the test compounds (e.g., this compound).

    • Add the standards or test compounds to the wells, followed immediately by the primary antibody.

    • Incubate for 1-2 hours at room temperature to allow competition between the free analyte/cross-reactant and the coated antigen for antibody binding.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the target analyte.

  • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

  • For each test compound, determine the concentration that causes 50% inhibition (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

cluster_0 Immunoassay Principle Antibody Antibody Target Analyte Target Analyte Antibody->Target Analyte Binds Cross-Reactant This compound (Structurally Similar) Antibody->Cross-Reactant Also Binds Specific Binding Specific Binding (High Affinity) Cross-Reactivity Cross-Reactivity (Lower Affinity)

Conceptual Diagram of Antibody Cross-Reactivity

Start Start Coat Plate 1. Coat Plate with Target Antigen Start->Coat Plate Wash_1 2. Wash Coat Plate->Wash_1 Block 3. Block Non-specific Sites Wash_1->Block Wash_2 4. Wash Block->Wash_2 Competitive Binding 5. Add Sample/Standard + Primary Antibody Wash_2->Competitive Binding Wash_3 6. Wash Competitive Binding->Wash_3 Add Secondary Ab 7. Add Enzyme-conjugated Secondary Antibody Wash_3->Add Secondary Ab Wash_4 8. Wash Add Secondary Ab->Wash_4 Develop Signal 9. Add Substrate Wash_4->Develop Signal Stop Reaction 10. Stop Reaction Develop Signal->Stop Reaction Read Plate 11. Read Absorbance Stop Reaction->Read Plate End End Read Plate->End

Competitive ELISA Workflow

Conclusion and Recommendations

The structural similarity of this compound to other benzophenones strongly suggests a high likelihood of cross-reactivity in immunoassays developed for this class of compounds. The absence of specific quantitative data for this compound represents a significant knowledge gap that can compromise the accuracy of research and monitoring studies.

It is imperative for researchers working with samples that may contain this compound or other structurally related UV filters to:

  • Validate Immunoassays: Perform in-house cross-reactivity studies using the protocol outlined above to determine the specificity of their assays.

  • Consider Alternative Methods: For definitive identification and quantification, utilize chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), which offer higher specificity than immunoassays.

  • Report Findings: Publish any generated cross-reactivity data to contribute to the collective scientific understanding and aid in the development of more robust analytical methods.

By taking these steps, the scientific community can ensure the reliability of data related to the environmental presence and biological effects of these widely used compounds.

Unmasking Endocrine Disruptors: A Comparative Analysis of Dioxybenzone and Other Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the endocrine-disrupting potential of commonly used UV filters reveals significant differences in their interactions with hormonal pathways. This guide provides a comprehensive comparison of dioxybenzone (benzophenone-8) and other benzophenone (B1666685) derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Benzophenones, a class of compounds widely used as UV filters in sunscreens and personal care products, have come under scrutiny for their potential to interfere with the endocrine system. This comparison guide focuses on the endocrine-disrupting properties of this compound and its structural relatives, including oxybenzone (B1678072) (benzophenone-3), benzophenone-1, benzophenone-2, and benzophenone-4. The analysis covers their estrogenic, anti-androgenic, and thyroid-disrupting activities, presenting quantitative data from various in vitro and in vivo studies.

Comparative Endocrine-Disrupting Potential

The endocrine-disrupting activity of benzophenones varies significantly depending on their chemical structure, particularly the number and position of hydroxyl groups. The following tables summarize the quantitative data from key experimental assays, providing a comparative overview of the potency of this compound and other benzophenones.

Estrogenic Activity

Estrogenic activity is often assessed using in vitro reporter gene assays, which measure the ability of a compound to activate the estrogen receptor (ER), and in vivo uterotrophic assays in rodents, which measure the increase in uterine weight as a response to estrogenic stimulation.

Table 1: Estrogenic Activity of Benzophenones in In Vitro Reporter Gene Assays

CompoundAssay SystemEndpointPotency (EC50 in µM)Relative Potency (Estradiol = 100)
This compound (BP-8) Not Widely Reported---
Oxybenzone (BP-3) HeLa-9903 cellsER Agonism3.87Weak
Benzophenone-1 (BP-1) Yeast Two-HybridER Agonism12.89Moderate
Benzophenone-2 (BP-2) CHO cellsER Agonism~1Strong
2,4,4′-Trihydroxybenzophenone CHO cellsER Agonism~0.1Strongest
2,2′,4,4′-Tetrahydroxybenzophenone CHO cellsER Agonism~0.1Strongest

EC50 (Half-maximal effective concentration) is the concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vivo Estrogenic Activity of Benzophenones (Uterotrophic Assay)

CompoundSpeciesRoute of AdministrationLowest Observed Effect Level (LOEL)Outcome
Oxybenzone (BP-3) RatSubcutaneous100 mg/kg/dayIncreased uterine weight
2,4-Dihydroxybenzophenone RatSubcutaneousNot specifiedPositive uterotrophic response
2,4,4′-Trihydroxybenzophenone RatSubcutaneousNot specifiedPositive uterotrophic response
Anti-Androgenic Activity

Anti-androgenic activity is the ability of a chemical to inhibit the action of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This is typically evaluated using in vitro assays that measure the inhibition of the androgen receptor (AR) and the in vivo Hershberger assay, which assesses changes in the weight of androgen-dependent tissues in castrated male rats. Many benzophenones have been shown to act as androgen receptor antagonists.

Table 3: Anti-Androgenic Activity of Benzophenones in In Vitro Assays

CompoundAssay SystemEndpointPotency (IC50 in µM)Relative Potency
This compound (BP-8) Not Widely Reported---
Oxybenzone (BP-3) MDA-kb2 cellsAR Antagonism28.5Weak
Benzophenone-1 (BP-1) Yeast Two-HybridAR Antagonism12.89Moderate
Benzophenone-2 (BP-2) CHO cellsAR Antagonism~1Strong
2,4,4′-Trihydroxybenzophenone CHO cellsAR Antagonism~0.1Strongest
2,2′,4,4′-Tetrahydroxybenzophenone CHO cellsAR Antagonism~0.1Strongest

IC50 (Half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process by 50%.

Thyroid Disruption

Certain benzophenones can interfere with the thyroid hormone system by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.

Table 4: Thyroid Peroxidase (TPO) Inhibition by Benzophenones

CompoundAssay TypeEndpointPotency (IC50 in µM)
This compound (BP-8) Not Widely Reported--
Oxybenzone (BP-3) Amplex UltraRed AssayTPO Inhibition>100 (Negative)
Benzophenone-2 (BP-2) Guaiacol (B22219) AssayTPO Inhibition0.45
2,2′,4,4′-Tetrahydroxybenzophenone Amplex UltraRed AssayTPO InhibitionPotent Inhibitor

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

In Vitro Reporter Gene Assay for Estrogenic/Anti-Androgenic Activity
  • Cell Line: Chinese Hamster Ovary (CHO) cells or Human breast cancer cells (e.g., MCF-7) are commonly used.

  • Transfection: Cells are transiently transfected with two plasmids: one containing the human estrogen or androgen receptor gene and another containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive element.

  • Treatment: Transfected cells are exposed to various concentrations of the test benzophenone. For anti-androgenic assays, cells are co-treated with a known androgen (e.g., DHT).

  • Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The results are expressed as a fold induction over the vehicle control (for agonists) or as a percentage inhibition of the reference androgen's activity (for antagonists). EC50 or IC50 values are calculated from the dose-response curves.

In Vivo Uterotrophic Assay (OECD Test Guideline 440)
  • Animal Model: Immature or ovariectomized adult female rats are used.

  • Administration: The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection.

  • Endpoint: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet and blotted).

  • Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

In Vivo Hershberger Assay (OECD Test Guideline 441)
  • Animal Model: Peripubertal, castrated male rats.

  • Administration: The test substance is administered for 10 consecutive days. For anti-androgenicity testing, it is co-administered with a reference androgen like testosterone propionate.

  • Endpoints: The weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Analysis: A significant decrease in the weight of these tissues in the presence of a reference androgen indicates anti-androgenic activity.

Thyroid Peroxidase (TPO) Inhibition Assay
  • Enzyme Source: Microsomal fractions from rat or porcine thyroid glands, or recombinant human TPO.

  • Assay Principle: The assay measures the peroxidase activity of TPO. Two common methods are:

    • Guaiacol Assay: TPO catalyzes the oxidation of guaiacol in the presence of hydrogen peroxide (H2O2), leading to the formation of a colored product that can be measured spectrophotometrically.

    • Amplex UltraRed (AUR) Assay: TPO catalyzes the oxidation of the non-fluorescent AUR reagent to the highly fluorescent resorufin (B1680543) in the presence of H2O2. The fluorescence is measured to determine enzyme activity.

  • Procedure: The enzyme is incubated with the test compound, and the reaction is initiated by adding the substrate (guaiacol or AUR) and H2O2.

  • Data Analysis: The rate of product formation is measured, and the percentage of inhibition by the test compound is calculated. IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in endocrine disruption can aid in understanding the mechanisms of action of benzophenones.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzophenone Benzophenone (e.g., this compound) ER Estrogen Receptor (ERα/ERβ) Benzophenone->ER Binds ER_dimer Active ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP_complex Inactive ER-HSP Complex ER_HSP_complex->ER Dissociation ER_HSP_complex->HSP ERE Estrogen Response Element (on DNA) ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins New Proteins mRNA->Proteins Translation Cellular_Response Estrogenic Cellular Response Proteins->Cellular_Response

Figure 1: Simplified workflow of estrogen receptor signaling initiated by a benzophenone.

Anti_Androgen_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds Benzophenone Benzophenone (e.g., this compound) Benzophenone->AR Blocks Binding (Antagonist) AR_dimer Active AR Dimer AR->AR_dimer Dimerization (Inhibited) HSP Heat Shock Proteins AR_HSP_complex Inactive AR-HSP Complex AR_HSP_complex->AR Dissociation AR_HSP_complex->HSP ARE Androgen Response Element (on DNA) AR_dimer->ARE Binding Inhibited Transcription Gene Transcription ARE->Transcription No Initiation Cellular_Response Androgenic Response (Inhibited) Transcription->Cellular_Response

Figure 2: Mechanism of anti-androgenic action by benzophenones.

TPO_Inhibition_Workflow cluster_assay TPO Inhibition Assay Thyroid_Microsomes Thyroid Microsomes (Source of TPO) Incubation Incubation Thyroid_Microsomes->Incubation Benzophenone Benzophenone (e.g., BP-2) Benzophenone->Incubation Substrate Substrate (Guaiacol or Amplex UltraRed) Substrate->Incubation H2O2 Hydrogen Peroxide (H2O2) H2O2->Incubation Measurement Spectrophotometric or Fluorometric Measurement Incubation->Measurement Inhibition_Calculation Calculation of % Inhibition and IC50 Measurement->Inhibition_Calculation

Figure 3: Experimental workflow for the in vitro TPO inhibition assay.

Conclusion

The available experimental data indicate that the endocrine-disrupting potential of benzophenones is highly structure-dependent. While data on this compound (benzophenone-8) is less prevalent in the literature compared to other derivatives, the existing evidence on benzophenones as a class raises concerns. Compounds like benzophenone-2 and 2,4,4′-trihydroxybenzophenone exhibit potent estrogenic and anti-androgenic activities, in some cases comparable to well-known endocrine disruptors. Furthermore, benzophenone-2 is a potent inhibitor of thyroid peroxidase. Oxybenzone (benzophenone-3) generally shows weaker activity across these endpoints.

This comparative guide highlights the need for continued research into the endocrine-disrupting effects of all benzophenone derivatives, including this compound, to fully understand their potential risks to human health. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.

Efficacy of Dioxybenzone as a UVA filter compared to other commercial sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dioxybenzone's performance as a Ultraviolet A (UVA) filter against other commercially available sunscreen agents. The following sections detail its UVA protection capabilities, supported by available data, and outline the experimental protocols used to evaluate sunscreen efficacy.

Comparative Efficacy of UVA Filters

This compound, a benzophenone (B1666685) derivative, is a chemical sunscreen agent that absorbs both UVB and short-wave UVA (UVA2) radiation. Its peak absorbance in the UVA range is approximately 352 nm. While it offers broader-spectrum coverage than its counterpart oxybenzone, it does not provide adequate protection against long-wave UVA (UVA1) rays and must be formulated with other UV filters to achieve comprehensive broad-spectrum protection.

The following tables summarize the UVA protection characteristics of this compound in comparison to other widely used organic and inorganic sunscreen agents.

Table 1: UV Absorption Characteristics of Selected Sunscreen Filters

Sunscreen FilterChemical ClassPrimary UV Range CoveredPeak Absorbance (nm)Notes
This compound BenzophenoneUVB, UVA2~290, ~352Broader spectrum than oxybenzone, but limited UVA1 protection.
Oxybenzone BenzophenoneUVB, UVA2~288, ~325-350Commonly used, but with noted safety and environmental concerns.
Avobenzone DibenzoylmethaneUVA1~357Gold standard for UVA protection but is highly photounstable and requires stabilizing agents.
Zinc Oxide (ZnO) InorganicUVB, UVA2, UVA1Broad, up to ~376Photostable, broad-spectrum protection. Can leave a white cast on the skin.
Titanium Dioxide (TiO2) InorganicUVB, UVA2Broad, up to ~320-340Very effective UVB and UVA2 filter, but less effective in the UVA1 range compared to zinc oxide.

Table 2: Comparative UVA Protection Factor (UVA-PF) and Critical Wavelength

Sunscreen Filter (Typical Formulation Conc.)Typical In Vivo UVA-PFTypical Critical Wavelength (nm)Broad Spectrum Capability
This compound (up to 3%) Data not readily available in recent literatureData not readily available in recent literatureLimited; requires combination with UVA1 filters
Oxybenzone (up to 6%) Moderate~360-370Moderate
Avobenzone (up to 3%) High>370Excellent (when photostabilized)
Zinc Oxide (up to 25%) High>370Excellent
Titanium Dioxide (up to 25%) Moderate<370Moderate; less effective against longer UVA wavelengths

Note: UVA-PF values are highly dependent on the complete formulation, including the concentration of the active ingredient, the vehicle, and the presence of other photostabilizing or boosting agents.

Experimental Protocols for Efficacy Testing

The evaluation of a sunscreen's efficacy, particularly its UVA protection, is governed by standardized international protocols. These methods are crucial for ensuring reproducible and comparable results.

In Vitro UVA Protection Factor (UVA-PF) Determination (ISO 24443:2021)

This method is a widely accepted laboratory-based approach to assess UVA protection.

Methodology:

  • Substrate Preparation: A thin, uniform layer of the sunscreen product (1.3 mg/cm²) is applied to a roughened polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.

  • Pre-irradiation: The prepared plate is exposed to a controlled dose of UV radiation from a solar simulator. This step is critical for evaluating the photostability of the sunscreen, as some UV filters degrade upon UV exposure.

  • Spectrophotometric Analysis: The transmittance of UV radiation through the sunscreen film is measured using a spectrophotometer across the UV spectrum (290-400 nm).

  • UVA-PF Calculation: The absorbance data is used to calculate the UVA-PF. This calculation involves an adjustment factor derived from a previously determined in vivo Sun Protection Factor (SPF) value for the same product.

In Vivo Persistent Pigment Darkening (PPD) Method (ISO 24442)

The PPD method is an in vivo test performed on human subjects to determine the UVA-PF.

Methodology:

  • Subject Selection: A panel of human volunteers with skin types that tan easily (Fitzpatrick skin types II-IV) are selected.

  • Product Application: A standardized amount of the sunscreen product (2 mg/cm²) is applied to a designated area on the subject's back. An adjacent area is left unprotected as a control.

  • UVA Irradiation: The test areas are exposed to a range of increasing doses of UVA radiation from a solar simulator.

  • Pigmentation Assessment: Two to 24 hours after exposure, the skin is visually assessed for the minimal dose of UVA required to induce a persistent darkening of the skin (pigmentation).

  • UVA-PF Calculation: The UVA-PF is calculated as the ratio of the minimal pigmenting dose (MPD) on the protected skin to the MPD on the unprotected skin.

Critical Wavelength Measurement

The critical wavelength is an in vitro measurement that provides an indication of the breadth of a sunscreen's protection across the UV spectrum.

Methodology:

  • The absorbance spectrum of the sunscreen is measured from 290 nm to 400 nm.

  • The area under the absorbance curve is integrated.

  • The critical wavelength is the wavelength at which the integral of the spectral absorbance curve reaches 90% of the total integral from 290 nm to 400 nm.

  • A critical wavelength of 370 nm or greater is required for a sunscreen to be labeled as "broad-spectrum" in many jurisdictions.

Signaling Pathways in UV-Induced Skin Damage

UVA radiation penetrates deep into the dermis, where it primarily generates reactive oxygen species (ROS). These ROS trigger a cascade of cellular and molecular events that contribute to photoaging and skin cancer.

UV_Induced_Skin_Damage UVA UVA Radiation Skin Skin Penetration (Epidermis & Dermis) UVA->Skin ROS Reactive Oxygen Species (ROS) Generation Skin->ROS MAPK Mitogen-Activated Protein Kinase (MAPK) Pathway Activation ROS->MAPK AP1 Activator Protein-1 (AP-1) Upregulation MAPK->AP1 MMPs Matrix Metalloproteinases (MMPs) Synthesis AP1->MMPs Collagen Collagen & Elastin Degradation MMPs->Collagen Wrinkles Wrinkles & Loss of Elasticity (Photoaging) Collagen->Wrinkles

Caption: UVA-induced ROS activates the MAPK signaling pathway, leading to collagen degradation.

Experimental Workflow for In Vitro UVA-PF Determination

The following diagram illustrates the typical workflow for determining the UVA Protection Factor of a sunscreen product using the in vitro method.

In_Vitro_UVA_PF_Workflow Start Start: Sunscreen Sample Application Apply Uniform Film (1.3 mg/cm²) to PMMA Substrate Start->Application Irradiation Pre-irradiate with Solar Simulator Application->Irradiation Measurement Measure UV Transmittance (290-400 nm) Irradiation->Measurement Calculation Calculate UVA-PF using In Vivo SPF Data Measurement->Calculation Result End: UVA-PF Value & Critical Wavelength Calculation->Result

Caption: Workflow for the in vitro determination of UVA-PF according to ISO 24443.

A Comparative Analysis of Dioxybenzone Skin Absorption: In Vitro vs. In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro and in vivo skin absorption of dioxybenzone, a benzophenone (B1666685) derivative used as a UV filter in sunscreens. Understanding the correlation between laboratory models and real-world human exposure is critical for safety and efficacy assessments in the development of topical products. While direct comparative studies on this compound are limited, this guide synthesizes available data, including comparisons with the structurally similar compound oxybenzone (B1678072), to offer a comprehensive overview.

Data Presentation: Quantitative Comparison of this compound and Oxybenzone Skin Absorption

Due to the limited availability of comprehensive in vitro and the absence of direct in vivo skin absorption data for this compound, this section presents a comparative summary with its more extensively studied counterpart, oxybenzone.

ParameterThis compoundOxybenzoneStudy TypeReference
Systemic Absorption Demonstrated 15% higher systemic absorption in a comparative study.Baseline for comparison.In Vitro(J Invest Dermatol 1992;99:475-481)[1]
Metabolism during Permeation Approximately 20-25% metabolized to glucuronide conjugates.Approximately 20-25% metabolized to glucuronide conjugates.In Vitro (Human Skin Cell Models)[2]

Note: The 1992 study cited in the SPF List provides a direct quantitative comparison under specific in vitro conditions.[1] It is important to note that formulation can significantly impact skin absorption.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing data across different studies. Below are generalized protocols for in vitro and in vivo skin absorption studies based on standard practices.

In Vitro Percutaneous Absorption Measurement

In vitro studies are essential for screening and mechanistic understanding of dermal absorption. The Franz diffusion cell is a commonly used apparatus.

Objective: To quantify the rate and extent of this compound absorption through an excised skin membrane.

Apparatus: Franz Diffusion Cell

Methodology:

  • Skin Membrane Preparation: Full-thickness human or animal (e.g., porcine) skin is obtained and dermatomed to a uniform thickness (typically 200-500 µm). The skin is then mounted on the Franz diffusion cell, separating the donor and receptor chambers.

  • Formulation Application: A precise amount of the this compound-containing formulation is applied to the epidermal surface in the donor chamber.

  • Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubility enhancer) maintained at a constant temperature (typically 32°C) to mimic skin surface temperature. The fluid is continuously stirred.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid.

  • Analysis: The concentration of this compound (and any metabolites) in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Calculation: The cumulative amount of this compound permeated per unit area is plotted against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp). At the end of the experiment, the skin is often processed to determine the amount of this compound retained in the epidermis and dermis.

In Vivo Skin Absorption Measurement

In vivo studies in human volunteers are the gold standard for assessing systemic exposure following topical application.

Objective: To determine the amount of this compound absorbed into the systemic circulation after topical application on human subjects.

Methodology:

  • Subject Recruitment: A cohort of healthy volunteers is recruited according to approved ethical guidelines.

  • Formulation Application: A standardized dose of the this compound-containing sunscreen is applied to a defined area of the skin on the subjects.

  • Biological Sample Collection: Urine and/or blood samples are collected at specified time points before, during, and after the application period.

  • Sample Analysis: The concentration of this compound and its metabolites in the collected biological samples is determined using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters, such as the total amount of this compound excreted (indicating the amount absorbed systemically) and the maximum plasma concentration (Cmax).

Mandatory Visualization

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the typical workflows for in vitro and in vivo skin absorption studies.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Excised Skin Procurement p2 Dermatoming p1->p2 p3 Skin Mounting in Franz Cell p2->p3 e1 Formulation Application p3->e1 e2 Incubation & Receptor Fluid Sampling e1->e2 a1 HPLC/LC-MS Analysis e2->a1 a2 Data Calculation (Flux, Kp) a1->a2

Caption: Workflow for a typical in vitro skin absorption study using a Franz diffusion cell.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Volunteer Recruitment & Baseline Sampling e1 Topical Formulation Application p1->e1 e2 Blood & Urine Sample Collection e1->e2 a1 LC-MS Analysis of Samples e2->a1 a2 Pharmacokinetic Modeling a1->a2

Caption: Workflow for a typical in vivo human skin absorption study.

Conclusion

The available data, although limited for this compound, suggests a notable level of skin penetration. The in vitro finding that this compound may have a higher systemic absorption than oxybenzone highlights the importance of compound-specific assessment.[1] Furthermore, the significant metabolism of this compound during skin permeation is a critical factor to consider in both in vitro and in vivo study designs and data interpretation.[2]

For a comprehensive understanding of the in vitro-in vivo correlation for this compound, further studies are warranted. Specifically, well-controlled in vivo studies in humans are necessary to determine the actual systemic exposure and to validate the predictive power of current in vitro models for this particular UV filter. Researchers and drug development professionals should consider these data gaps when formulating products containing this compound and designing future safety and efficacy studies.

References

Comparative study of Dioxybenzone degradation in different environmental matrices

Author: BenchChem Technical Support Team. Date: December 2025

Dioxybenzone (benzophenone-8), a UV filter found in sunscreens and other personal care products, inevitably finds its way into the environment. Understanding its persistence and degradation across different environmental compartments—water, soil, and sediment—is crucial for assessing its ecological impact. This guide provides a comparative analysis of this compound degradation, drawing on available experimental data and insights from structurally similar benzophenones to fill in the significant research gaps.

While specific data on this compound is sparse, studies on related compounds like oxybenzone (B1678072) (BP-3) and the parent compound benzophenone (B1666685) (BP) offer valuable clues. Structurally, this compound is similar to oxybenzone, which suggests it may share characteristics such as environmental persistence and a potential for endocrine disruption.[1] Standard tests have classified this compound as non-biodegradable, and it is known to be highly stable in aquatic environments when exposed to light (photostable).[2]

Comparative Degradation of Benzophenones in Environmental Matrices

The degradation of benzophenones is influenced by a variety of factors including the specific chemical structure, the environmental matrix, and the presence of other substances. The following table summarizes quantitative data on the degradation of this compound and other benzophenones under different conditions.

CompoundMatrixConditionDegradation MetricValueReference
This compound (BP-8) Aqueous Solution (pH dependent)Reaction with aqueous chlorine (HOCl)Second-order rate constant (k)154 ± 76 M⁻¹s⁻¹[3]
This compound (BP-8) Aqueous Solution (pH dependent)Reaction with aqueous chlorine (phenolate form)Second-order rate constant (k)4.14 (±0.68) x 10⁵ M⁻¹s⁻¹[3]
Oxybenzone (BP-3) Activated SludgeAerobic BiodegradationHalf-life (t½)10.7 days[4]
Oxybenzone (BP-3) Activated SludgeAnaerobic Biodegradation (Sulfate-reducing)Half-life (t½)4.3 days[4]
Oxybenzone (BP-3) FreshwaterPhotolysisEnvironmental lifetime9-15 days[5]
Oxybenzone (BP-3) SeawaterPhotolysisEnvironmental lifetime20 hours[5]
Benzophenone (BP) WastewaterBioremediation with Bacillus cereus and Bacillus pumilusDegradation Percentage100% after 96 hours[1]
Benzophenone (BP) Aqueous SolutionUV/H₂O₂ Advanced OxidationRemoval Percentage74.9% in 30 minutes[6]
4,4'-dihydroxy-benzophenone (HBP) Aqueous SolutionUV/H₂O₂ Advanced OxidationRemoval Percentage37.7% in 30 minutes[6]

Experimental Protocols

Accurate assessment of this compound's environmental fate relies on robust experimental methodologies. Below are detailed protocols for key experimental procedures.

Protocol 1: Determination of Photochemical Stability in Aqueous Solution

This protocol outlines a general procedure for assessing the photodegradation of a benzophenone derivative in water.

1. Materials and Reagents:

  • This compound standard

  • High-purity water (e.g., Milli-Q)

  • Acetonitrile (B52724) (HPLC grade)

  • Buffer solutions for pH control

  • Photoreactor equipped with a simulated solar light source (e.g., Xenon lamp)

  • Quartz tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 g/L.

  • Preparation of Working Solution: Dilute the stock solution with high-purity water to the desired initial concentration (e.g., 1-10 mg/L). The final concentration of acetonitrile should be minimal to avoid influencing the photochemical reactions.

  • Photoreaction:

    • Fill quartz tubes with the working solution.

    • Place the tubes in the photoreactor.

    • Irradiate the samples with the light source, maintaining a constant temperature.

    • Collect samples at predetermined time intervals.

    • Run a dark control in parallel by wrapping a tube in aluminum foil to assess for any degradation not caused by light.

  • Sample Analysis:

    • Analyze the concentration of this compound in each sample using HPLC-UV or LC-MS.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration (ln(C)) against the irradiation time (t).

    • If the plot is linear, the degradation follows pseudo-first-order kinetics.

    • The pseudo-first-order rate constant (k) is the negative of the slope of the line.

    • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Analysis of this compound in Environmental Matrices (General Approach)

This protocol describes a general workflow for the extraction and analysis of benzophenones from water, soil, and sediment samples.

1. Sample Preparation:

  • Water Samples: Filter the water sample to remove suspended solids. Acidify the sample to the appropriate pH.

  • Soil/Sediment Samples: Air-dry and sieve the sample. Perform a solid-liquid extraction using an appropriate solvent mixture (e.g., ethyl acetate:methanol).

2. Solid-Phase Extraction (SPE):

  • Pass the water sample or the extract from the soil/sediment sample through an SPE cartridge (e.g., C18).

  • Wash the cartridge to remove interferences.

  • Elute the retained benzophenones with a suitable solvent (e.g., methanol, acetone).

3. Analysis:

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent.

  • Analyze the sample using HPLC with a UV or mass spectrometry detector, or Gas Chromatography-Mass Spectrometry (GC-MS).

Factors Influencing this compound Degradation

The environmental persistence of this compound is not static but is influenced by a complex interplay of factors. The following diagram illustrates these relationships.

cluster_factors Influencing Factors cluster_processes Degradation Processes cluster_outcome Environmental Fate Sunlight (UV) Sunlight (UV) Photodegradation Photodegradation Sunlight (UV)->Photodegradation Microbial Activity Microbial Activity Biodegradation Biodegradation Microbial Activity->Biodegradation Water Chemistry (pH, DOM) Water Chemistry (pH, DOM) Water Chemistry (pH, DOM)->Photodegradation influences Water Chemistry (pH, DOM)->Biodegradation influences Matrix Properties (Soil Organic Matter) Matrix Properties (Soil Organic Matter) Matrix Properties (Soil Organic Matter)->Biodegradation influences This compound Degradation This compound Degradation Matrix Properties (Soil Organic Matter)->this compound Degradation sorption affects availability Presence of Oxidants (e.g., Chlorine) Presence of Oxidants (e.g., Chlorine) Chemical Oxidation Chemical Oxidation Presence of Oxidants (e.g., Chlorine)->Chemical Oxidation Photodegradation->this compound Degradation Biodegradation->this compound Degradation Chemical Oxidation->this compound Degradation

Caption: Factors influencing the environmental degradation of this compound.

Experimental Workflow for a Photodegradation Study

The following diagram outlines the typical workflow for an experiment designed to study the photodegradation of this compound.

A Preparation of this compound Working Solution B Exposure to Simulated Sunlight in Photoreactor A->B D Dark Control (No Light Exposure) A->D C Sample Collection at Time Intervals B->C E Sample Analysis (e.g., HPLC, LC-MS) C->E D->C F Data Analysis (Kinetics, Half-life) E->F G Comparison of Light vs. Dark Samples F->G

Caption: Experimental workflow for a photodegradation study.

References

Safety Operating Guide

Proper Disposal of Dioxybenzone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Dioxybenzone, a common ingredient in sunscreens, is a chemical that requires specific disposal procedures due to its potential health and environmental hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound in a laboratory setting.

This compound is classified as a hazardous substance, known to be an irritant to the skin, eyes, and respiratory system.[1][2] Furthermore, it has been identified as a mutagenic agent for mammalian somatic cells and bacteria.[1][2] Environmentally, this compound is recognized as an emerging contaminant that poses a significant threat to aquatic ecosystems, including coral reefs and fish.[3][4][5][6] It is crucial to note that this chemical is not easily removed by conventional wastewater treatment methods.[3][7] Therefore, it must never be disposed of down the drain or in regular solid waste.[8][9]

Key Disposal and Safety Data

The following table summarizes critical information for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Name This compound[10]
CAS Number 131-53-3[1]
Physical Form Yellow Powder[10]
Primary Hazards Skin Irritant, Eye Irritant, Lung Irritant, Mutagenic[1][2]
Environmental Hazards Toxic to aquatic life (coral, fish), persistent in the environment.[4][5][6]
Personal Protective Equipment (PPE) Splash goggles, lab coat, dust respirator, gloves.[1][2]
Incompatible Wastes Strong oxidizing agents. Do not mix with other waste chemicals.[11][12]
Spill Cleanup Use appropriate tools to place spilled solid into a labeled waste disposal container.[1]

Detailed Protocol for this compound Disposal

This protocol outlines the necessary steps for the proper disposal of pure this compound and materials contaminated with it. Adherence to these procedures is essential for regulatory compliance and environmental stewardship.

Materials Required:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves, dust respirator

  • Designated Hazardous Waste Container (compatible material, e.g., plastic or glass with a screw-on cap)[13]

  • Hazardous Waste Label[8]

  • Secondary Containment Bin[13]

  • Appropriate solvent for decontamination (e.g., ethanol (B145695) or isopropanol)

  • Clear plastic bags for solid waste[13]

  • Spill cleanup kit

Procedure:

Step 1: Waste Segregation and Container Preparation

  • Designate a specific, compatible container for this compound waste. This container must be in good condition, with no leaks or rust, and have a secure, leak-proof screw-on cap.[13][14]

  • Place the primary waste container in a larger, chemically compatible secondary container to mitigate spills.[13]

  • Affix a "Hazardous Waste" label to the primary container.[8]

Step 2: Labeling the Hazardous Waste Container

  • Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations.[8]

  • Indicate the quantity of waste being added.

  • Record the date of waste generation.[8]

  • Provide the location of origin (e.g., laboratory and room number).[8]

  • Include the name and contact information of the Principal Investigator.[8]

Step 3: Disposing of Solid this compound

  • Carefully transfer unwanted or expired solid this compound into the designated hazardous waste container.

  • Avoid creating dust. If necessary, handle within a fume hood.

  • Securely close the container immediately after adding the waste.[13]

Step 4: Managing Contaminated Labware and Debris

  • Items such as gloves, absorbent paper, and Kim Wipes that are contaminated with this compound are considered hazardous solid waste.[13]

  • These materials should be double-bagged in clear plastic bags.[13]

  • Each bag must be individually sealed and labeled with its contents, including "this compound contaminated debris."[13]

Step 5: Decontamination of Empty this compound Containers

  • An empty container that previously held this compound must be decontaminated before it can be disposed of as regular trash.[14][15]

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or isopropanol) that can dissolve this compound.[14]

  • Crucially, the rinsate from this process is considered hazardous waste. Collect all rinsate in a designated hazardous waste container for liquids.[14][15]

  • After triple-rinsing, allow the container to air dry completely.

  • Deface or remove the original chemical label from the container before disposing of it in the appropriate recycling or trash receptacle.[15]

Step 6: Arranging for Waste Pickup

  • Store the prepared hazardous waste containers in a designated and secure waste accumulation area.

  • Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a certified waste disposal contractor.[8][15]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.

DioxybenzoneDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_chem Solid this compound waste_type->solid_chem Pure Chemical contaminated_debris Contaminated Debris (Gloves, Wipes) waste_type->contaminated_debris Contaminated Solid empty_container Empty this compound Container waste_type->empty_container Empty Container prep_hw_container Prepare & Label Hazardous Waste Container solid_chem->prep_hw_container double_bag Double-Bag & Label Debris contaminated_debris->double_bag triple_rinse Triple-Rinse Container with Solvent empty_container->triple_rinse collect_solid Collect Solid in HW Container prep_hw_container->collect_solid store_waste Store in Designated Waste Area collect_solid->store_waste double_bag->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container in Trash/Recycling triple_rinse->dispose_container dispose_rinsate Dispose of Rinsate via EHS collect_rinsate->dispose_rinsate request_pickup Request EHS Waste Pickup store_waste->request_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling of Dioxybenzone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of dioxybenzone (Benzophenone-8). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory environment.

This compound is a benzophenone (B1666685) derivative utilized as a sunscreen agent to absorb UVB and short-wave UVA radiation.[1][2] While effective in its application, it presents potential health hazards that necessitate careful handling. It is identified as a skin, eye, and lung irritant.[3] Furthermore, studies have indicated that it may have mutagenic properties for mammalian somatic cells and bacteria or yeast.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryStandard HandlingLarge Spill Scenario
Eye Protection Splash gogglesSplash goggles
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)[4]Chemical-resistant gloves (e.g., Nitrile, Neoprene)
Body Protection Lab coatFull chemical-resistant suit
Respiratory Dust respirator (in case of insufficient ventilation or handling of powder)[3][5]Self-contained breathing apparatus (SCBA)[3]
Footwear Closed-toe shoesChemical-resistant boots
Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the chemical's integrity.

Engineering Controls:

  • Utilize process enclosures, local exhaust ventilation, or a chemical fume hood to maintain airborne levels below exposure limits.[3]

Handling Precautions:

  • Avoid breathing dust.[3]

  • Prevent contact with skin and eyes.[3]

  • Keep away from heat, sparks, and open flames as it may be combustible at high temperatures.[3]

  • Ground all equipment containing the material to prevent static discharge.[5]

  • Empty containers may pose a fire risk and should be handled under a fume hood.[5]

Storage Conditions:

  • Store in a cool, well-ventilated area.[5]

  • Keep containers tightly closed and protected from light by using light-resistant containers.[5]

  • Do not store at temperatures above 25°C (77°F).[5]

Disposal Plan

The disposal of this compound and its contaminated materials must be conducted in accordance with all local, regional, and national regulations.[3]

Spill SizeContainment and CleanupDisposal
Small Spill Use appropriate tools to place the spilled solid into a convenient waste disposal container. Clean the contaminated surface by spreading water and collect the residue.[3]Dispose of in a sealed, properly labeled container according to institutional and local environmental regulations.
Large Spill Use a shovel to transfer the material into a suitable waste disposal container. Subsequently, clean the contaminated surface with water, allowing it to be evacuated through the sanitary system if permissible by local regulations.[3]Follow hazardous waste disposal protocols as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]
Contaminated PPE Contaminated personal protective equipment, such as gloves, should be disposed of as hazardous waste to prevent cross-contamination.[8]Place in a designated, sealed waste container for hazardous materials.

Experimental Protocols and Signaling Pathways

Experimental Protocols
  • In Vitro Studies: this compound has been studied in human endometrial stromal cells (HESCs) at concentrations of 0.1-1 μM for 24-72 hours to investigate its effects on the mRNA expression of inflammatory cytokines and growth factors.[3][9]

  • In Vivo Studies: Animal studies in mice have been conducted with this compound administered at 20-100 mg/kg via intraperitoneal injection daily for 3 days to assess its impact on estrogen signaling and inflammation target genes in the uterus.[3][9] Another study involved administering 0.0025% this compound in drinking water to mice for one week before tumor initiation and for two weeks after to evaluate its chemopreventive activity against skin carcinogenesis.[3]

Signaling Pathway

This compound has been shown to exhibit estrogenic disrupting effects by influencing estrogen signaling pathways.[5] It can increase the mRNA expression of genes involved in estrogen signaling.[3][9] The following diagram illustrates a simplified conceptual workflow of this interaction.

G cluster_workflow Safe Handling Workflow for this compound prep Preparation - Review SDS - Don appropriate PPE handling Handling - Use in fume hood - Avoid dust inhalation - Prevent skin/eye contact prep->handling storage Storage - Light-resistant container - Cool, well-ventilated area handling->storage spill Spill Response - Evacuate if necessary - Contain and clean up handling->spill disposal Disposal - Follow local regulations - Use designated waste containers handling->disposal spill->disposal

A flowchart for the safe handling of this compound.

G cluster_pathway Conceptual Estrogenic Signaling Pathway dioxy This compound er Estrogen Receptor (ER) dioxy->er Binds to/interacts with gene Estrogen-responsive genes (e.g., Fgfs, Igf-1) er->gene Activates transcription of response Cellular Response - Epithelial proliferation - Inflammation (e.g., IL-1β) gene->response Leads to

This compound's interaction with estrogen signaling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dioxybenzone
Reactant of Route 2
Reactant of Route 2
Dioxybenzone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.